Product packaging for Triethylindium(Cat. No.:CAS No. 923-34-2)

Triethylindium

货号: B1595915
CAS 编号: 923-34-2
分子量: 202 g/mol
InChI 键: OTRPZROOJRIMKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Triethylindium (TEI, CAS 923-923-34-2) is a fundamental organoindium precursor with a primary role in the fabrication of advanced III-V semiconductor materials . Its major research and industrial value lies in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes, where it serves as a high-purity indium source for growing thin films with exceptional control over thickness and composition . A key application is the production of indium phosphide (InP), a vital semiconductor for high-speed electronics, photodetectors, and laser devices . Furthermore, this compound is utilized in the deposition of other critical materials, including indium nitride (InN), indium gallium nitride (InGaN) for optoelectronics, and indium oxide for use as a transparent conducting oxide . The decomposition mechanism of this compound on semiconductor surfaces has been extensively studied. Research indicates that upon adsorption, it undergoes a β-hydride elimination process, leading to the desorption of ethylene and resulting in a lower degree of carbon incorporation in the resulting films compared to other precursors like trimethylindium (TMI) . This clean decomposition pathway is crucial for achieving high electronic quality in the deposited semiconductor layers . As a liquid with a melting point of -32°C and a boiling point of 144°C, it is characterized by its high reactivity, reacting violently with water and igniting spontaneously upon contact with air, which necessitates strict handling under inert conditions . This product is intended for research applications and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15In B1595915 Triethylindium CAS No. 923-34-2

属性

IUPAC Name

triethylindigane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H5.In/c3*1-2;/h3*1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRPZROOJRIMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[In](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15In
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061281
Record name Indium, triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Akzo Nobel MSDS]
Record name Triethylindium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18229
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

923-34-2
Record name Triethylindium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indium, triethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indium, triethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Indium, triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylindium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

triethylindium CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 923-34-2

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of triethylindium (TEI), an organoindium compound crucial for the fabrication of compound semiconductors. This document details its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its primary application in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of indium phosphide (InP) thin films. The guide is intended to be a valuable resource for professionals in materials science, semiconductor manufacturing, and related research fields. While the audience includes drug development professionals, it is important to note that this compound's primary applications are in materials science, and there is no current evidence to suggest its direct involvement in biological signaling pathways.

Introduction

This compound, with the chemical formula In(C₂H₅)₃, is a colorless and volatile liquid. It is a key precursor in the production of indium-containing compound semiconductors, which are essential components in a wide range of optoelectronic and electronic devices, such as lasers, photodetectors, and high-frequency transistors.[1] Its high vapor pressure and thermal stability make it an ideal candidate for MOCVD processes.

Safety Data Sheet Summary

This compound is a hazardous substance that must be handled with extreme caution in a controlled laboratory or industrial setting.

Hazards:

  • Pyrophoric: Spontaneously ignites in air.[1][2]

  • Water-reactive: Reacts violently with water.[1]

  • Corrosive: Causes severe skin burns and eye damage.[2]

  • Toxic: Harmful if swallowed or inhaled.

Precautionary Measures:

  • Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.

  • Ensure adequate ventilation.

  • In case of fire, use a dry chemical powder, sand, or graphite to extinguish. Do not use water.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
CAS Number 923-34-2
Molecular Formula C₆H₁₅In
Molecular Weight 202.00 g/mol
Appearance Colorless liquid
Density 1.26 g/cm³
Melting Point -32 °C
Boiling Point 144 °C
Solubility in Water Reacts violently
Vapor Pressure Data varies, but it is a volatile liquid at room temperature

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from the reaction of indium(III) chloride with a Grignard reagent, ethylmagnesium bromide.

Materials:

  • Indium(III) chloride (InCl₃), anhydrous

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Heating mantle

  • Distillation apparatus

  • Schlenk line for inert atmosphere techniques

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried to exclude moisture.

    • Under a positive pressure of inert gas, add magnesium turnings to the three-neck flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Slowly add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise while stirring to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Indium(III) Chloride:

    • Prepare a solution of anhydrous indium(III) chloride in anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the indium(III) chloride solution to the Grignard reagent via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • The reaction mixture will form a precipitate of magnesium salts.

    • Filter the mixture under an inert atmosphere to remove the salts.

    • Wash the precipitate with anhydrous diethyl ether to recover any product.

    • Combine the filtrate and the washings.

    • Remove the diethyl ether by distillation at atmospheric pressure.

    • Purify the resulting crude this compound by vacuum distillation.

MOCVD of Indium Phosphide (InP)

This protocol provides a general procedure for the growth of an InP epitaxial layer on an InP substrate using this compound and phosphine.

Materials:

  • This compound (TEI) as the indium precursor.

  • Phosphine (PH₃) as the phosphorus precursor.

  • Hydrogen (H₂) as the carrier gas.

  • InP substrate.

Equipment:

  • MOCVD reactor with a heated susceptor.

  • Gas handling system with mass flow controllers.

  • Exhaust gas scrubbing system.

  • In-situ monitoring equipment (e.g., reflectometry).

Procedure:

  • Substrate Preparation:

    • The InP substrate is cleaned to remove any surface contaminants.

    • The substrate is loaded into the MOCVD reactor.

  • Growth Process:

    • The reactor is purged with H₂ to create an inert atmosphere.

    • The substrate is heated to the desired growth temperature, typically in the range of 500-650 °C.

    • Phosphine is introduced into the reactor to stabilize the substrate surface and prevent phosphorus desorption.

    • This compound is then introduced into the reactor via the H₂ carrier gas.

    • The precursors decompose at the hot substrate surface, leading to the epitaxial growth of InP.

    • The growth process is monitored in-situ.

    • The V/III ratio (the ratio of the molar flow rate of the group V precursor to the group III precursor) is a critical parameter that influences the quality of the grown layer.

  • Cooling and Unloading:

    • After the desired layer thickness is achieved, the this compound flow is stopped.

    • The substrate is cooled down under a phosphine overpressure to prevent surface degradation.

    • Once at a safe temperature, the reactor is purged with H₂ and the substrate is unloaded.

Toxicology and Biological Activity

A comprehensive search of the scientific literature did not yield any evidence of this compound being studied for direct interactions with biological signaling pathways in the context of drug development. Its high reactivity and pyrophoric nature make it unsuitable for direct biological applications.

Toxicological studies on organometallic compounds are often focused on occupational exposure during manufacturing and handling. This compound is known to be a dermatotoxin, causing skin burns, and can cause toxic pneumonitis upon inhalation.[2]

Visualizations

Synthesis of this compound

G cluster_grignard Grignard Reagent Formation cluster_main_reaction Main Reaction cluster_purification Purification Mg_turnings Mg turnings Grignard_reaction Reaction Mg_turnings->Grignard_reaction Bromo_ether Bromobenzene in anhydrous ether Bromo_ether->Grignard_reaction Grignard_reagent Ethylmagnesium bromide (EtMgBr) Grignard_reaction->Grignard_reagent Main_reaction_step Reaction Grignard_reagent->Main_reaction_step InCl3_solution InCl3 in anhydrous ether InCl3_solution->Main_reaction_step Crude_product_mixture Crude Mixture (TEI + Mg salts) Main_reaction_step->Crude_product_mixture Filtration Filtration Crude_product_mixture->Filtration Distillation Distillation Filtration->Distillation Final_product Pure this compound Distillation->Final_product

Caption: Workflow for the synthesis of this compound.

MOCVD Process Flow

MOCVD_Workflow start Start substrate_prep Substrate Preparation (Cleaning & Loading) start->substrate_prep reactor_purge Reactor Purge (H2 Atmosphere) substrate_prep->reactor_purge heating Substrate Heating (500-650 °C) reactor_purge->heating ph3_stabilization PH3 Introduction (Surface Stabilization) heating->ph3_stabilization precursor_intro TEI Introduction (with H2 carrier gas) ph3_stabilization->precursor_intro epitaxial_growth Epitaxial Growth of InP precursor_intro->epitaxial_growth tei_stop Stop TEI Flow epitaxial_growth->tei_stop cooling Cooling under PH3 tei_stop->cooling final_purge Final Reactor Purge (H2) cooling->final_purge unload Unload Substrate final_purge->unload end End unload->end

Caption: MOCVD process for InP growth using this compound.

References

physical and chemical properties of triethylindium

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Triethylindium

Introduction

This compound (TEIn), with the chemical formula C₆H₁₅In, is an organometallic compound of significant interest in the fields of materials science and semiconductor manufacturing.[1][2][3] As a clear, colorless liquid, it serves as a critical precursor for the deposition of indium-containing thin films through Metal-Organic Chemical Vapor Deposition (MOCVD).[1][3][4] Its high reactivity and volatility necessitate specialized handling protocols, making a thorough understanding of its physical and chemical properties essential for researchers and professionals in the field. This guide provides a comprehensive overview of this compound's properties, experimental protocols, and safety considerations.

Physical Properties

The physical characteristics of this compound are fundamental to its application in vapor-phase deposition techniques. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₅In[1][2][3]
Molecular Weight 202.00 g/mol [1][4]
Appearance Clear colorless liquid[1]
Density 1.26 g/cm³[4][5]
Melting Point -32 °C[5][6]
Boiling Point Decomposes at > 80 °C[4]
Vapor Pressure 1.2 Torr @ 40 °C[4]
Refractive Index 1.5380[2]
Octanol/Water Partition Coefficient (LogP) 2.92170[2][5]

Chemical Properties and Reactivity

This compound's utility as a precursor is derived from its chemical reactivity, particularly its thermal decomposition and sensitivity to atmospheric conditions.

PropertyDescription
Stability Stable when stored under an inert gas atmosphere.[4]
Reactivity Pyrophoric : Catches fire spontaneously upon exposure to air.[1][4][5] Water Reactive : Reacts violently with water.[1][7]
Thermal Decomposition The thermal decomposition rate can be described by the equation: log k = 8.1 ± 0.4 – (156,600 ± 5,000) / 2.3 RT, which suggests a radical chain mechanism.[8]

Applications in Semiconductor Manufacturing

The primary application of this compound is as a high-purity metal-organic precursor in MOCVD and Atomic Layer Deposition (ALD) for the fabrication of compound semiconductors.[3][6] It is the preferred indium source for creating materials such as Indium Phosphide (InP), Indium Arsenide (InAs), and Gallium Indium Arsenide (GaInAs), which are essential components in optoelectronic devices like light-emitting diodes (LEDs), laser diodes, and high-electron-mobility transistors (HEMTs).[3][6]

MOCVD_Workflow cluster_source Precursor Handling cluster_reactor MOCVD Reactor cluster_output Result TEIn This compound (TEIn) Source Cylinder MFC Mass Flow Controller TEIn->MFC Vapor Draw Reactor Reaction Chamber MFC->Reactor Precursor Delivery CarrierGas Carrier Gas (H₂, N₂) CarrierGas->MFC Substrate Heated Substrate (e.g., Si, GaAs) Exhaust Exhaust Gas (Byproducts) Reactor->Exhaust Vent ThinFilm Indium-Containing Epitaxial Thin Film

MOCVD process workflow using this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of an indium trihalide with a Grignard reagent, such as ethylmagnesium bromide, in an anhydrous ether solvent under a strictly inert atmosphere.

Methodology:

  • Setup: All glassware must be rigorously dried and assembled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.

  • Reaction: Anhydrous indium(III) chloride (InCl₃) is suspended in anhydrous diethyl ether.

  • Addition of Grignard Reagent: Ethylmagnesium bromide (C₂H₅MgBr) in diethyl ether is added dropwise to the stirred InCl₃ suspension at a controlled temperature. A slight excess of the Grignard reagent is often used to ensure complete conversion, with molar ratios of InCl₃ to C₂H₅MgBr typically ranging from 1:3.6 to 1:4.2.[9]

  • Reaction Completion: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by appropriate analytical techniques (e.g., GC analysis of quenched aliquots).

  • Workup and Purification: The resulting mixture is filtered to remove magnesium salts. The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield a clear, colorless liquid.

Synthesis_Workflow Reactants Indium Trihalide (InX₃) + Ethyl Grignard Reagent Reaction Reaction in Anhydrous Ether (Inert Atmosphere) Reactants->Reaction Filtration Filtration to Remove MgX₂ Salts Reaction->Filtration Purification Vacuum Distillation Filtration->Purification Product Pure this compound (C₆H₁₅In) Purification->Product

General synthesis workflow for this compound.
Purity Analysis

The extremely high purity required for semiconductor applications necessitates advanced analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and assess the purity of the compound.[9]

  • Inductively Coupled Plasma (ICP) Analysis: This technique is employed to detect and quantify trace metallic impurities.[9]

  • Glow Discharge Mass Spectrometry (GDMS): GDMS is a highly sensitive method for quantifying a wide range of elemental impurities at parts-per-billion (ppb) levels, making it suitable for electronic-grade materials.[9]

Safety and Handling

This compound is a hazardous material that requires stringent safety protocols. Its pyrophoric nature and reactivity with water, coupled with its toxicity, demand careful handling in a controlled environment.

Hazard Identification
Hazard ClassGHS CodeDescription
Pyrophoric Liquid H250Catches fire spontaneously if exposed to air.[1][5]
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.[1][5]
Toxicity -Harmful by ingestion and inhalation. Can cause toxic pneumonitis.[1]
Occupational Exposure Limit TLV0.1 mg/m³ (as Indium)[1]
Safe Handling Protocol
  • Engineering Controls: All manipulations must be performed under an inert atmosphere, either in a glovebox or using a Schlenk line in a well-ventilated fume hood.[7][10]

  • Personal Protective Equipment (PPE):

    • Body: Fire-retardant lab coat and clothing.[7][10]

    • Hands: Chemical-impermeable gloves (e.g., nitrile or butyl rubber) must be worn.[10]

    • Eyes/Face: Tightly fitting safety goggles and a face shield are mandatory.[10]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for pyrophoric reagents.[5][7] The container must be stored under an inert gas.[5][7]

  • Spills and Emergencies:

    • In case of a small spill, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.

    • For fires, use a Class D dry powder extinguisher. Do not use water, foam, or carbon dioxide. [7]

    • Evacuate the area and call for emergency response.

Safe_Handling_Protocol start Prepare to Handle TEIn ppe Don Appropriate PPE (Flame-retardant coat, gloves, goggles, face shield) start->ppe env Ensure Inert & Ventilated Environment (Glovebox/Hood) ppe->env handle Transfer/Use TEIn via Syringe or Cannula env->handle end Complete Task handle->end decon Quench/Decontaminate Residuals & Equipment (e.g., with isopropanol) end->decon dispose Dispose of Waste in Accordance with Regulations decon->dispose finish Procedure Complete dispose->finish

Safe handling workflow for this compound.

References

Navigating the Synthesis of High-Purity Triethylindium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of high-purity triethylindium (TEI), a critical organometallic precursor in the semiconductor industry. This document details the primary synthesis routes, purification methodologies, and analytical techniques for achieving the stringent purity levels required for advanced electronic and optoelectronic applications.

This compound (TEI), with the chemical formula In(C₂H₅)₃, is a pivotal organoindium compound extensively utilized as a liquid indium source in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes. These techniques are fundamental for the fabrication of compound semiconductor materials such as indium phosphide (InP), indium gallium arsenide (InGaAs), and indium nitride (InN), which are integral components of light-emitting diodes (LEDs), laser diodes, photodetectors, and high-frequency transistors. The performance and reliability of these semiconductor devices are directly contingent on the purity of the precursor materials, necessitating the development of robust synthesis and purification strategies for TEI to minimize metallic and organic impurities.

Synthesis Routes for this compound

Two primary synthesis routes dominate the production of this compound: the Grignard reaction and the use of organoaluminum reagents. Both methods have demonstrated efficacy in producing TEI, with the choice of route often depending on factors such as cost, safety considerations, and desired purity levels.

Grignard Reagent-Based Synthesis

The Grignard route is a widely employed and cost-effective method for the synthesis of this compound. This approach involves the reaction of an indium trihalide, typically indium trichloride (InCl₃) or indium tribromide (InBr₃), with an ethylmagnesium halide (e.g., ethylmagnesium bromide, C₂H₅MgBr) in an ether-based solvent like diethyl ether or tetrahydrofuran (THF).

Reaction Scheme: InX₃ + 3 C₂H₅MgX → In(C₂H₅)₃ + 3 MgX₂ (where X = Cl, Br)

The following protocol is based on a method that has demonstrated high yields.[1]

Materials:

  • Indium trichloride (InCl₃) or Indium tribromide (InBr₃)

  • Magnesium turnings

  • Ethyl bromide (C₂H₅Br) or Ethyl chloride (C₂H₅Cl)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary. Once the reaction starts, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

  • Reaction with Indium Trihalide: The Grignard reagent solution is cooled in an ice bath. A solution of indium trichloride in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring. The molar ratio of indium trihalide to the Grignard reagent is typically in the range of 1:3.6 to 1:4.2 to ensure complete conversion.[1]

  • Reaction Completion and Initial Purification: After the addition of the indium salt, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.

  • Isolation of this compound: The reaction mixture is then subjected to distillation to remove the ether solvent. The crude this compound is subsequently purified by fractional distillation under reduced pressure.

Quantitative Data for Grignard Synthesis:

Parameter Value Reference
Yield 84.8% [1]

| Purity | Met requirements by ¹H NMR |[1] |

Organoaluminum-Based Synthesis

An alternative route to high-purity this compound involves the transmetalation reaction between an indium salt and an organoaluminum compound, typically triethylaluminium (TEA). This method is particularly favored for producing high-purity TEI as it can be performed in a hydrocarbon solvent, avoiding the use of ethers which can be a source of oxygen contamination.

Reaction Scheme: InCl₃ + 3 Al(C₂H₅)₃ → In(C₂H₅)₃ + 3 Al(C₂H₅)₂Cl

To drive the reaction to completion and facilitate the separation of the desired product, a salt such as potassium chloride (KCl) can be added to form a complex with the aluminum by-product.

The following protocol is adapted from a method described for the synthesis of high-purity trialkylindium compounds.

Materials:

  • Anhydrous Indium Trichloride (InCl₃)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Potassium Fluoride (KF) (as a complexing agent)

  • High-boiling point hydrocarbon solvent (e.g., squalane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, a condenser, and an inert gas inlet, anhydrous indium trichloride and potassium fluoride are suspended in a high-boiling point hydrocarbon solvent.

  • Addition of Triethylaluminium: Triethylaluminium is added dropwise to the stirred suspension at room temperature. The reaction is exothermic and the temperature should be controlled.

  • Reaction and Product Isolation: The reaction mixture is heated to a temperature that facilitates the reaction but is below the decomposition temperature of this compound. After the reaction is complete, the solid by-products (e.g., K[Al(C₂H₅)₂ClF]) are removed by filtration under an inert atmosphere.

  • Purification: The this compound is then isolated from the solvent by vacuum distillation.

Quantitative Purity Data for Organoaluminum Synthesis:

Impurity Concentration (ppm)
Silicon (Si) ≤ 0.3
Oxygen (O) ≤ 5.0

| Hydrocarbons | ≤ 50 |

Purification of this compound

Achieving the high purity levels (e.g., 6N or 99.9999%) demanded by the semiconductor industry often requires additional purification steps beyond simple distillation.

Fractional Distillation

Fractional distillation under reduced pressure is the most common method for purifying this compound. This technique separates TEI from less volatile impurities and some of the reaction by-products.

Adduct Purification

For ultra-high purity, adduct purification is a highly effective technique. This method involves the formation of a solid adduct between this compound (a Lewis acid) and a Lewis base. This adduct can be isolated, recrystallized to remove impurities, and then thermally decomposed to release the purified this compound.

General Workflow for Adduct Purification:

Adduct_Purification Crude_TEI Crude this compound Adduct_Formation Adduct Formation Crude_TEI->Adduct_Formation Lewis_Base Lewis Base (e.g., Tertiary Amine) Lewis_Base->Adduct_Formation Recrystallization Recrystallization Adduct_Formation->Recrystallization Thermal_Decomposition Thermal Decomposition Recrystallization->Thermal_Decomposition Pure_TEI High-Purity this compound Thermal_Decomposition->Pure_TEI

Caption: Adduct purification workflow for this compound.

Analytical Techniques for Purity Assessment

A suite of analytical techniques is employed to verify the purity of this compound and quantify trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to detect and quantify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for identifying and quantifying volatile organic impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is the industry standard for determining the concentration of trace metallic impurities, with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. This is crucial for ensuring the electronic-grade purity of the TEI.

Logical Relationship of Synthesis and Purification

The overall process for producing high-purity this compound involves a series of logical steps, from the initial synthesis to the final purification and analysis.

TEI_Synthesis_Workflow cluster_synthesis Synthesis Route Grignard Grignard Reaction (InX₃ + EtMgX) Crude_Product Crude this compound Grignard->Crude_Product Organoaluminum Organoaluminum Reaction (InCl₃ + AlEt₃) Organoaluminum->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Adduct_Purification Adduct Purification (Optional for Ultra-High Purity) Distillation->Adduct_Purification High_Purity_TEI High-Purity this compound Distillation->High_Purity_TEI Adduct_Purification->High_Purity_TEI Analysis Purity Analysis (NMR, GC-MS, ICP-MS) High_Purity_TEI->Analysis

Caption: Overall workflow for high-purity TEI production.

Conclusion

The synthesis of high-purity this compound is a multi-step process that requires careful control over reaction conditions and rigorous purification. The choice between the Grignard and organoaluminum synthesis routes depends on a balance of economic and purity considerations. For applications in the semiconductor industry, where impurity levels can directly impact device performance, multi-step purification processes, including fractional distillation and potentially adduct purification, are essential. The use of advanced analytical techniques like ICP-MS is critical for verifying that the final product meets the stringent purity requirements of modern electronic and optoelectronic device fabrication.

References

A Technical Guide to the Physicochemical Properties of Triethylindium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of triethylindium, a significant organometallic compound. The information herein is intended to support research, development, and safety protocols for professionals working with this substance.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for ease of reference.

PropertyValueUnitsCitations
Molecular Weight 202.00 g/mol [1][2][3]
Density 1.260g/cm³[1][4]
Molecular Formula C₆H₁₅In[1][3]
CAS Number 923-34-2[1][3][4]
Physical State Liquid[2]
Appearance Clear, colorless[2]
Melting Point -31.9°C[1][4]
Boiling Point 184°C[1][4]

Experimental Protocols

The determination of the molecular weight and density of a pyrophoric and air-sensitive compound like this compound requires specialized experimental procedures conducted within an inert atmosphere (e.g., a glovebox or using Schlenk line techniques).

Representative Protocol for Density Determination

The density of this compound can be determined using a pycnometer within an inert atmosphere.

  • Preparation: The pycnometer is rigorously cleaned, dried in an oven, and then transferred to a glovebox to cool to ambient temperature.

  • Tare Mass: The empty pycnometer, including its stopper, is weighed on an analytical balance inside the glovebox to determine its tare mass.

  • Sample Transfer: A known volume of this compound is carefully transferred into the pycnometer using a gas-tight syringe. This operation must be performed under an inert gas to prevent contact with air or moisture.

  • Mass of Pycnometer with Sample: The pycnometer containing the this compound is securely stoppered and weighed again inside the glovebox.

  • Calculation: The density is calculated by dividing the mass of the this compound (mass of pycnometer with sample minus tare mass) by the known volume of the pycnometer.

Representative Protocol for Molecular Weight Determination

Mass spectrometry is a primary method for determining the molecular weight of organometallic compounds.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable anhydrous, aprotic solvent inside a glovebox.

  • Instrumentation: A mass spectrometer equipped with a soft ionization source, such as electrospray ionization (ESI), is employed to minimize fragmentation of the molecule.

  • Sample Introduction: The prepared sample is introduced into the mass spectrometer using an air-sensitive sample introduction technique, such as a syringe pump connected via sealed tubing, to maintain an inert environment.

  • Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the ions. The molecular ion peak corresponding to this compound will be a key indicator of its molecular weight.

  • Data Analysis: The molecular weight is determined from the m/z value of the molecular ion peak. The isotopic distribution pattern can also be analyzed to confirm the presence and number of indium atoms in the molecule.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for determining the physicochemical properties of this compound and the relationship between its key attributes.

G cluster_0 Density Determination Workflow A Prepare Pycnometer in Glovebox B Measure Tare Mass A->B C Transfer this compound Sample B->C D Measure Mass of Pycnometer + Sample C->D E Calculate Density (Mass/Volume) D->E

Workflow for Density Determination

G cluster_1 Molecular Weight Determination Workflow F Prepare Solution in Anhydrous Solvent G Introduce Sample to Mass Spectrometer F->G H Acquire Mass Spectrum (ESI-MS) G->H I Identify Molecular Ion Peak H->I J Determine Molecular Weight from m/z I->J

Workflow for Molecular Weight Determination

G cluster_2 Interrelation of this compound Properties TEI This compound MW Molecular Weight (202.00 g/mol) TEI->MW Density Density (1.260 g/cm³) TEI->Density Formula Molecular Formula (C₆H₁₅In) TEI->Formula

Key Properties of this compound

References

Triethylindium: A Comprehensive Technical Guide to its Pyrophoric Nature and Safe Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pyrophoric nature of triethylindium, a highly reactive organometallic compound, and outlines essential procedures for its safe handling in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and comprehensive training.

Pyrophoric Nature and Chemical Reactivity

This compound ((C₂H₅)₃In or TEI) is a colorless liquid that is highly valued in the semiconductor industry as a precursor for the deposition of indium-containing thin films.[1] However, its utility is matched by its significant hazards, primarily its pyrophoric nature, meaning it can spontaneously ignite upon contact with air.[2][3] This reactivity is due to the high sensitivity of the indium-carbon bonds to oxidation.

Reaction with Air (Oxygen)

The primary pyrophoric reaction of this compound is its rapid and highly exothermic oxidation in the presence of air. The complete combustion of this compound yields indium(III) oxide, carbon dioxide, and water. While the exact reaction kinetics can be complex, a plausible balanced chemical equation for this combustion is:

2 (C₂H₅)₃In(l) + 21 O₂(g) → In₂O₃(s) + 12 CO₂(g) + 15 H₂O(g)

This reaction releases a significant amount of energy, leading to immediate ignition.

Reaction with Water

This compound also reacts violently with water and other protic solvents. This hydrolysis reaction produces diethylindium hydroxide and flammable ethane gas. The reaction is as follows:

(C₂H₅)₃In(l) + H₂O(l) → (C₂H₅)₂InOH(s) + C₂H₆(g)

Contact with even small amounts of moisture can lead to the evolution of flammable gas, creating a fire or explosion hazard.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValueReference
Molecular Formula C₆H₁₅In--INVALID-LINK--
Molecular Weight 202.00 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Melting Point -32 °C--INVALID-LINK--
Boiling Point 144 °C--INVALID-LINK--
GHS Hazard Statements H250: Catches fire spontaneously if exposed to airH314: Causes severe skin burns and eye damage--INVALID-LINK--, --INVALID-LINK--
Threshold Limit Value (TLV) 0.1 mg/m³ (as In)--INVALID-LINK--

Experimental Protocols for Safe Handling

Strict adherence to established protocols is mandatory when working with this compound. All operations should be conducted within a certified and properly functioning fume hood or glovebox.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) that are regularly inspected for integrity.[2]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.[2]

Inert Atmosphere Operations

Due to its reactivity with air and moisture, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved using a glovebox or Schlenk line techniques.

Workflow for Transferring this compound using a Schlenk Line:

  • Preparation: Ensure all glassware is dry and free of contaminants. Assemble the Schlenk line and purge with inert gas.

  • Inerting the Receiving Flask: Attach the receiving flask to the Schlenk line and cycle between vacuum and inert gas backfill at least three times to remove air and moisture.

  • Transfer: Using a gas-tight syringe that has been purged with inert gas, carefully draw the desired volume of this compound from the storage vessel.

  • Addition: Transfer the this compound to the reaction flask via a septum, maintaining a positive pressure of inert gas in the flask.

  • Cleaning: Rinse the syringe with a dry, inert solvent (e.g., hexane or toluene) immediately after use. The rinsate should be treated as a pyrophoric waste stream.

Quenching and Disposal of Unused this compound

Unused or waste this compound must be quenched safely before disposal. This procedure should be performed in a fume hood, away from flammable materials.

Protocol for Quenching this compound:

  • Dilution: Dilute the this compound with an inert, high-boiling point solvent (e.g., heptane or toluene) in a reaction flask equipped with a stirrer and under an inert atmosphere. The concentration should ideally be below 5%.

  • Cooling: Place the flask in an ice/water bath to manage the heat generated during quenching.

  • Slow Addition of Isopropanol: Slowly add dry isopropanol to the stirred solution. The addition should be dropwise to control the rate of reaction and prevent a dangerous exotherm. Continue adding isopropanol until the evolution of gas ceases.

  • Sequential Addition of More Protic Solvents: After the reaction with isopropanol has subsided, slowly add methanol, followed by a 1:1 mixture of methanol and water, and finally, water.

  • Neutralization and Disposal: Once the addition of water no longer produces a reaction, allow the mixture to warm to room temperature. The aqueous solution can then be neutralized and disposed of according to institutional hazardous waste guidelines.

Visualizations

Signaling Pathways and Workflows

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Don PPE Inert Prepare Inert Atmosphere (Glovebox/Schlenk Line) Prep->Inert Glassware Ensure Dry Glassware Inert->Glassware Transfer Transfer TEI via Syringe Glassware->Transfer Reaction Perform Reaction Transfer->Reaction Quench Quench Excess TEI Reaction->Quench Clean Clean Glassware Reaction->Clean Dispose Dispose of Waste Quench->Dispose Spill Spill Response Fire Fire Extinguishing PyrophoricReaction TEI This compound ((C₂H₅)₃In) Ignition Spontaneous Ignition TEI->Ignition Air Air (O₂) Air->Ignition Products Indium Oxide (In₂O₃) Carbon Dioxide (CO₂) Water (H₂O) Ignition->Products

References

Triethylindium Vapor Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data and theoretical estimations for the vapor pressure of triethylindium (TEI). Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide combines a single reported experimental data point with thermodynamic principles to generate a vapor pressure curve. It also outlines a representative experimental protocol for measuring the vapor pressure of air-sensitive organometallic compounds like this compound.

Quantitative Vapor Pressure Data

The available quantitative data for the vapor pressure of this compound is sparse. A single experimental data point has been reported.[1] Additionally, the enthalpy of vaporization has been determined over a specific temperature range.

Table 1: Experimental Vapor Pressure and Thermodynamic Data for this compound

ParameterValueTemperature (°C)
Vapor Pressure1.2 Torr40 °C[1]
Enthalpy of Vaporization (ΔHvap)45.0 ± 0.7 kJ/mol53 - 103 °C

Theoretical Vapor Pressure Curve Estimation

In the absence of a comprehensive set of experimental data points, the Clausius-Clapeyron equation can be utilized to estimate the vapor pressure of this compound at different temperatures. This equation relates the vapor pressure of a substance to its temperature and enthalpy of vaporization.

The integrated form of the Clausius-Clapeyron equation is:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

  • P₁ is the vapor pressure at temperature T₁

  • P₂ is the vapor pressure at temperature T₂

  • ΔHvap is the enthalpy of vaporization

  • R is the ideal gas constant (8.314 J/(mol·K))

Using the known data point (P₁ = 1.2 Torr at T₁ = 40 °C or 313.15 K) and the enthalpy of vaporization (ΔHvap = 45.0 kJ/mol), we can calculate the expected vapor pressure at various temperatures.

Table 2: Calculated Vapor Pressure Data for this compound

Temperature (°C)Temperature (K)Calculated Vapor Pressure (Torr)
20293.150.35
30303.150.68
40313.151.20
50323.152.04
60333.153.36
70343.155.39
80353.158.44

Representative Experimental Protocol for Vapor Pressure Measurement

The following describes a general methodology for determining the vapor pressure of a pyrophoric and air-sensitive liquid like this compound. This protocol is based on standard static vapor pressure measurement techniques.

Objective: To measure the vapor pressure of this compound at various temperatures.

Materials and Apparatus:

  • High-purity this compound sample

  • High-vacuum manifold system with an inert gas (e.g., argon or nitrogen) inlet

  • Temperature-controlled bath (e.g., oil bath or cryostat)

  • Pressure transducer or manometer capable of measuring in the desired pressure range and resistant to chemical attack

  • Sample vessel with a valve, connected to the vacuum manifold

  • Thermocouple or precision thermometer

  • Vacuum pump

Experimental Workflow Diagram:

G cluster_prep System Preparation cluster_measurement Vapor Pressure Measurement cluster_data Data Collection p1 Assemble and leak-check the vacuum manifold system. p2 Introduce the this compound sample into the sample vessel under an inert atmosphere. p1->p2 p3 Connect the sample vessel to the vacuum manifold. p2->p3 m1 Evacuate the manifold to a high vacuum. p3->m1 m2 Immerse the sample vessel in the temperature-controlled bath set to the desired temperature. m1->m2 m3 Allow the system to reach thermal equilibrium. m2->m3 m4 Isolate the sample vessel from the vacuum pump. m3->m4 m5 Open the valve of the sample vessel to the closed manifold. m4->m5 m6 Record the stabilized pressure reading from the transducer. m5->m6 d1 Repeat the measurement at different temperatures to obtain a series of data points. m6->d1 d2 Plot ln(P) vs. 1/T to determine the enthalpy of vaporization. d1->d2

Caption: Experimental workflow for vapor pressure measurement.

This compound Vapor Pressure Curve

The following diagram illustrates the relationship between temperature and the calculated vapor pressure of this compound based on the Clausius-Clapeyron equation.

VaporPressureCurve This compound Vapor Pressure Curve (Calculated) 20 30 20->30 40 30->40 50 40->50 60 50->60 70 60->70 80 70->80 xaxis Temperature (°C) yaxis Vapor Pressure (Torr) xlabel1 20 xlabel2 40 xlabel3 60 xlabel4 80 ylabel1 0 ylabel2 2 ylabel3 4 ylabel4 6 ylabel5 8

Caption: Calculated vapor pressure curve for this compound.

Disclaimer: The vapor pressure curve and calculated data are theoretical estimations based on limited experimental input. For critical applications, it is recommended to consult experimentally verified data from primary scientific literature.

References

Solubility of Triethylindium in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylindium (In(C₂H₅)₃ or TEI) is a crucial organometallic precursor in the semiconductor industry, primarily utilized in Metalorganic Vapour Phase Epitaxy (MOVPE) for the deposition of indium-containing thin films such as Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs). The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, and delivery in these high-precision manufacturing processes. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines a general experimental protocol for its determination, and presents logical workflows for its synthesis and solubility testing.

Core Properties of this compound

Before delving into its solubility, it is essential to understand the fundamental physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₆H₁₅In
Molecular Weight 202.00 g/mol [1]
Appearance Clear, colorless liquid[1]
Density 1.384 g/cm³
Melting Point -32 °C
Boiling Point 144 °C
Reactivity Reacts violently with water and is pyrophoric (ignites spontaneously in air).[1]

Solubility Profile of this compound

Quantitative solubility data for this compound in organic solvents is not widely available in published literature. However, based on solvents used in its synthesis and handling, a qualitative solubility profile can be inferred.

Qualitative Solubility Summary

Solvent ClassSpecific SolventsSolubilityRationale/Source
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleCommonly used as reaction solvents for the synthesis of this compound via Grignard reagents.
Hydrocarbons Alkanes (e.g., hexane, heptane), Aromatic (e.g., toluene)Likely SolubleOften used as solvents for organometallic precursors and in mixed solvent systems for synthesis.
Water -Insoluble (reacts violently)This compound is highly reactive with water, leading to decomposition.[1]
Protic Solvents (e.g., Alcohols) -Insoluble (reacts)Expected to react with the protic hydrogen, leading to decomposition.

Experimental Protocol for Solubility Determination of Air-Sensitive Compounds

The determination of the solubility of a pyrophoric and hydrolytically unstable compound like this compound requires rigorous inert atmosphere techniques. The following is a generalized experimental protocol based on the "shake-flask" method, adapted for air-sensitive materials.

Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials and Equipment:

  • This compound

  • Anhydrous organic solvent (e.g., hexane, toluene, diethyl ether, THF)

  • Glovebox or Schlenk line with an inert atmosphere (e.g., high-purity nitrogen or argon)

  • Thermostatically controlled shaker or stirring plate

  • Airtight, sealed vials or reaction tubes

  • Gas-tight syringes and needles

  • Analytical balance (inside the glovebox)

  • Filtration system compatible with inert atmosphere techniques (e.g., syringe filters, cannula filtration)

  • Analytical instrumentation for concentration measurement (e.g., Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for indium content, or Gas Chromatography (GC) if appropriate standards are available).

Procedure:

  • Preparation (inside a glovebox):

    • Ensure the glovebox atmosphere is dry and oxygen-free.

    • Pre-dry all glassware and equipment in an oven and cool under vacuum before transferring into the glovebox.

    • Prepare a series of airtight vials.

    • Add a measured volume of the anhydrous solvent to each vial.

  • Sample Addition:

    • Add an excess amount of this compound to each vial. The presence of undissolved this compound is necessary to ensure a saturated solution is formed.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or on a stirring plate at the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solute settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe fitted with a filter to remove any suspended particles. This step is critical to avoid including undissolved solute in the analysis.

  • Analysis:

    • The withdrawn sample is then carefully transferred out of the glovebox for analysis.

    • For ICP-MS or AAS analysis, the sample is typically digested in an appropriate acid matrix.

    • The concentration of indium in the solution is determined.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of indium and expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

Visualizations

Synthesis_of_this compound InBr3 Indium(III) Bromide (InBr₃) Reaction Reaction Vessel (Inert Atmosphere) InBr3->Reaction Dissolved in Solvent EtMgBr Ethylmagnesium Bromide (3 EtMgBr) EtMgBr->Reaction Added to Reaction Solvent Anhydrous Diethyl Ether or THF Solvent->Reaction Product This compound (InEt₃) Reaction->Product Yields Byproduct Magnesium Bromide (3 MgBr₂) Reaction->Byproduct Forms

Caption: Synthesis of this compound via Grignard Reaction.

Solubility_Determination_Workflow cluster_glovebox Inert Atmosphere (Glovebox) Prep 1. Prepare Vials with Anhydrous Solvent Add 2. Add Excess this compound Prep->Add Equilibrate 3. Equilibrate at Constant Temp (e.g., 24-48h) Add->Equilibrate Separate 4. Separate Supernatant (Filtration) Equilibrate->Separate Analyze 5. Analyze Indium Concentration (e.g., ICP-MS) Separate->Analyze Transfer Sample Calculate 6. Calculate Solubility Analyze->Calculate

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While precise quantitative data on the solubility of this compound in a wide range of organic solvents is scarce in publicly available literature, its common use in ether and hydrocarbon solvents during synthesis provides strong evidence of its solubility in these non-polar, aprotic media. For applications requiring precise solubility values, experimental determination under inert conditions is necessary. The provided generalized protocol offers a robust framework for such measurements. The high reactivity of this compound, particularly with water and other protic substances, dictates that solvent selection is paramount to maintaining its chemical integrity.

References

Unraveling the Thermal Decomposition of Triethylindium: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the theoretical studies of triethylindium (TEI) decomposition pathways reveals a complex interplay of radical and concerted mechanisms. This technical guide synthesizes the current understanding of TEI pyrolysis, providing researchers, scientists, and drug development professionals with a comprehensive overview of the core reaction energetics and methodologies employed in its study.

This compound (In(C₂H₅)₃) is a volatile organometallic precursor with significant applications in the semiconductor industry for the deposition of indium-containing thin films. The thermal stability and decomposition mechanism of TEI are critical parameters that directly influence the quality and properties of the resulting materials. Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in elucidating the intricate pathways of its gas-phase decomposition.

Core Decomposition Pathways: A Tale of Two Mechanisms

The thermal decomposition of this compound predominantly proceeds through two competing pathways: homolytic cleavage of the indium-carbon bond and β-hydride elimination.

1. Homolytic Cleavage (Bond Fission): This pathway involves the breaking of the In-C bond, leading to the formation of an ethyl radical (•C₂H₅) and a diethylindium radical (•In(C₂H₅)₂). This initiation step is crucial in radical chain mechanisms.

2. β-Hydride Elimination: This intramolecular process involves the transfer of a hydrogen atom from the β-carbon of an ethyl group to the indium atom. This concerted reaction results in the formation of ethene (C₂H₄) and diethylindium hydride (HIn(C₂H₅)₂).

Experimental studies have determined the overall activation energy for the thermal decomposition of this compound to be approximately 34.3 ± 1 kcal/mol , with the reaction following first-order kinetics. The primary gaseous products observed are ethane and ethylene, which is consistent with the operation of both homolytic cleavage and β-hydride elimination pathways. Ethane is primarily formed through the subsequent reactions of ethyl radicals.

Quantitative Energetics of Decomposition

While experimental data provides the overall activation energy, theoretical calculations are essential for dissecting the energetic landscape of the individual decomposition channels. The following table summarizes key quantitative data related to the decomposition of this compound and similar organometallic compounds.

ParameterSpeciesValueMethod
Overall Activation Energy This compound34.3 ± 1 kcal/molExperimental
Activation Energy (Decomposition) Trimethylindium170-235 kJ/molExperimental (in N₂)
Calculated Activation Energy Trimethylindium254 kJ/molB3LYP/6-311++G(2df, 2p)/SDD

Theoretical Methodology: A Glimpse into the Computational Toolkit

The theoretical investigation of this compound decomposition pathways heavily relies on quantum chemical methods, particularly Density Functional Theory (DFT). A typical computational protocol involves the following steps:

  • Geometry Optimization: The three-dimensional structures of the reactant (this compound), transition states, and products for each decomposition pathway are optimized to find the lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

  • Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Activation Energy and Reaction Enthalpy Calculation: The activation energy (Eₐ) is calculated as the difference in energy between the transition state and the reactant. The reaction enthalpy (ΔH) is calculated as the difference in energy between the products and the reactant.

A commonly employed level of theory for such studies is the B3LYP functional with a basis set like 6-311++G(2df, 2p) for the main group elements and a suitable effective core potential (ECP) basis set, such as SDD, for the indium atom.

Visualizing the Decomposition Pathways

The logical relationships in the theoretical study of this compound decomposition can be visualized using the following diagrams.

TEI_Decomposition_Pathways TEI This compound In(C₂H₅)₃ HC Homolytic Cleavage TEI->HC In-C Bond Fission BHE β-Hydride Elimination TEI->BHE Intramolecular H-Transfer Products_HC •In(C₂H₅)₂ + •C₂H₅ HC->Products_HC Products_BHE HIn(C₂H₅)₂ + C₂H₄ BHE->Products_BHE

Caption: Primary decomposition pathways of this compound.

Computational_Workflow start Define Reactant, Products, and Transition States geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc analysis Calculate Activation Energy and Reaction Enthalpy energy_calc->analysis

Caption: A typical computational workflow for studying reaction energetics.

Methodological & Application

Application Notes and Protocols for InGaAs Epitaxial Growth using Triethylindium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the epitaxial growth of Indium Gallium Arsenide (InGaAs) using triethylindium (TEI) as the indium precursor. This document is intended for professionals in materials science, semiconductor research, and fields where high-quality InGaAs thin films are essential.

Introduction to InGaAs Epitaxial Growth

Indium Gallium Arsenide (InGaAs) is a ternary III-V semiconductor alloy with properties intermediate between Gallium Arsenide (GaAs) and Indium Arsenide (InAs).[1] Its tunable bandgap and high electron mobility make it a critical material for various electronic and optoelectronic applications, including high-electron-mobility transistors (HEMTs), photodetectors, and lasers.[1][2]

Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely used technique for the epitaxial growth of high-quality InGaAs thin films, offering precise control over layer thickness and composition.[1][3] The choice of precursor materials is a critical factor in determining the final properties of the grown film. While trimethylindium (TMIn) is a commonly used indium precursor, this compound (TEI) presents an alternative with potential advantages, such as enhanced electron mobility in the resulting InGaAs layer.[2]

Precursor Selection: this compound (TEI) vs. Trimethylindium (TMIn)

The selection of the indium precursor significantly impacts the growth process and the properties of the InGaAs film.

Precursor PropertyThis compound (TEI)Trimethylindium (TMIn)
Chemical Formula In(C₂H₅)₃In(CH₃)₃
Physical State LiquidSolid
Vapor Pressure Lower than TMInHigher than TEI
Reported Advantages - Enhanced electron mobility in InGaAs films[2]- Liquid source allows for more stable vapor delivery- More established and widely documented precursor
Reported Challenges - Potential for carbon incorporation- Solid source can lead to inconsistent vapor delivery[3][4]

Experimental Protocol: MOCVD Growth of InGaAs using TEI

This section outlines a generalized protocol for the MOCVD growth of an InGaAs layer on an InP substrate. Note: These parameters should be considered as a starting point and require optimization for specific MOCVD reactor configurations.

Substrate Preparation
  • Obtain a high-quality, epi-ready Indium Phosphide (InP) substrate.

  • Degrease the substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water).

  • Load the substrate into the MOCVD reactor.

  • De-oxidize the substrate surface by heating to ~600-650°C under a phosphine (PH₃) or tertiarybutylphosphine (TBP) overpressure.

Epitaxial Growth of InP Buffer Layer
  • Lower the reactor temperature to the InP buffer growth temperature (typically 600-650°C).

  • Introduce the Group III precursor (e.g., trimethylindium or this compound) and Group V precursor (PH₃ or TBP) into the reactor to grow a thin InP buffer layer (~100-200 nm). This layer provides a high-quality surface for the subsequent InGaAs growth.

Epitaxial Growth of InGaAs Layer
  • Adjust the reactor temperature to the desired InGaAs growth temperature, which is typically in the range of 550-650°C.

  • Introduce the following precursors into the reactor:

    • Indium Source: this compound (TEI)

    • Gallium Source: Triethylgallium (TEG) or Trimethylgallium (TMGa)

    • Arsenic Source: Arsine (AsH₃) or Tertiarybutylarsine (TBAs)

  • Control the molar flow rates of the TEI, TEG, and AsH₃/TBAs to achieve the desired InGaAs composition and growth rate. The ratio of the Group V to Group III precursor flow rates (V/III ratio) is a critical parameter influencing material quality.

Post-Growth Characterization

After the growth process, the InGaAs film should be characterized to determine its structural, electrical, and optical properties. Common characterization techniques include:

  • High-Resolution X-ray Diffraction (HRXRD): To determine the composition and crystalline quality.

  • Photoluminescence (PL) Spectroscopy: To assess the optical properties and bandgap.

  • Hall Effect Measurements: To determine the electron mobility and carrier concentration.

  • Atomic Force Microscopy (AFM): To evaluate the surface morphology.

Generalized MOCVD Growth Parameters

The following table provides a range of typical MOCVD growth parameters for InGaAs. These values are illustrative and should be optimized for the specific MOCVD system and desired material properties.

ParameterTypical Range
Growth Temperature 550 - 650 °C
Reactor Pressure 20 - 200 mbar
V/III Ratio 10 - 100
Carrier Gas H₂ (Palladium-purified)
TEI Bubbler Temperature 20 - 40 °C (carrier gas flow dependent)
TEG Bubbler Temperature 0 - 20 °C (carrier gas flow dependent)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships in the MOCVD growth of InGaAs using this compound.

MOCVD_Workflow cluster_prep Substrate Preparation cluster_growth Epitaxial Growth cluster_char Characterization Solvent_Clean Solvent Cleaning Load_Substrate Load into MOCVD Solvent_Clean->Load_Substrate Deoxidation In-situ Deoxidation Load_Substrate->Deoxidation Buffer_Growth InP Buffer Layer Growth Deoxidation->Buffer_Growth Set Buffer Growth Temp. InGaAs_Growth InGaAs Layer Growth Buffer_Growth->InGaAs_Growth Cool_Down Cool Down InGaAs_Growth->Cool_Down HRXRD HRXRD Cool_Down->HRXRD PL Photoluminescence Cool_Down->PL Hall Hall Effect Cool_Down->Hall AFM AFM Cool_Down->AFM

MOCVD Experimental Workflow for InGaAs Growth.

Precursor_Relationship TEI This compound (TEI) InGaAs InxGa(1-x)As Film TEI->InGaAs TEG Triethylgallium (TEG) TEG->InGaAs AsH3 Arsine (AsH3) AsH3->InGaAs Composition Composition (x) InGaAs->Composition Growth_Rate Growth Rate InGaAs->Growth_Rate Material_Quality Material Quality InGaAs->Material_Quality

Precursor Influence on InGaAs Film Properties.

References

Application Notes and Protocols for Chemical Beam Epitaxy of InP using Triethylindium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the growth of high-quality Indium Phosphide (InP) epitaxial layers using Chemical Beam Epitaxy (CBE) with Triethylindium (TEI) as the indium precursor and phosphine (PH₃) as the phosphorus source.

Introduction

Chemical Beam Epitaxy is a versatile thin-film deposition technique that combines the advantages of Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD). It offers precise control over thickness, composition, and doping at the atomic level, making it an ideal method for fabricating complex semiconductor heterostructures. The use of this compound (In(C₂H₅)₃) as a metal-organic precursor for indium provides a vapor source that is easily controlled and delivered into the ultra-high vacuum (UHV) growth chamber. This document outlines the necessary protocols, experimental parameters, and characterization techniques for the successful epitaxial growth of InP.

Experimental Apparatus

A typical CBE system for InP growth consists of the following key components:

  • Ultra-High Vacuum (UHV) Growth Chamber: Maintained at a base pressure of < 5 x 10⁻¹⁰ Torr to ensure high purity of the grown films.

  • Gas Injection System: High-precision mass flow controllers (MFCs) for the controlled delivery of TEI and phosphine.

  • Precursor Sources: Temperature-controlled bubblers for the this compound precursor and a high-pressure gas cylinder for phosphine.

  • Substrate Manipulator: Capable of heating the substrate to the required growth temperature and rotating it for uniform deposition.

  • In-situ Monitoring Tools: Reflection High-Energy Electron Diffraction (RHEED) to monitor the crystal structure and growth rate in real-time.

  • Pumping System: A combination of turbomolecular and cryogenic pumps to achieve and maintain UHV conditions.

Experimental Protocols

A meticulous and systematic approach is crucial for achieving high-quality InP epitaxial layers. The following protocols provide a step-by-step guide for the entire process.

Substrate Preparation

The quality of the epitaxial layer is highly dependent on the cleanliness and crystallographic perfection of the substrate surface.

  • Substrate Selection: Use epi-ready, single-crystal InP (100) wafers. Both n-type (Sulfur-doped) and semi-insulating (Iron-doped) substrates can be used depending on the application.

  • Solvent Cleaning:

    • Degrease the substrate by sonicating in trichloroethylene, acetone, and methanol for 5 minutes each.

    • Rinse thoroughly with deionized (DI) water between each solvent clean.

    • Dry the substrate using a stream of dry nitrogen gas.

  • Chemical Etching:

    • Etch the substrate in a solution of H₂SO₄:H₂O₂:H₂O (e.g., 5:1:1 ratio) for 2-3 minutes to remove the surface oxide and any residual contaminants.

    • Quench the etch by immersing the substrate in DI water.

    • Rinse extensively with DI water.

  • Oxide Passivation:

    • Form a protective native oxide layer by immersing the substrate in a solution of H₂O₂ for 1-2 minutes.

    • Rinse with DI water and blow-dry with nitrogen.

  • Mounting: Mount the prepared substrate onto a molybdenum sample holder using indium solder.

Growth Procedure
  • System Bakeout: Prior to growth, bake the growth chamber at a temperature of approximately 200-250°C for at least 48 hours to desorb water vapor and other contaminants from the chamber walls.

  • Substrate Loading: Introduce the mounted substrate into the UHV chamber via a load-lock system.

  • Thermal Desorption of Oxide:

    • Heat the substrate to a temperature of approximately 500-550°C under a phosphine overpressure.

    • Monitor the surface reconstruction using RHEED. The transition from a hazy pattern to a sharp, streaky (2x4) reconstruction indicates the complete desorption of the native oxide and the formation of a clean, atomically smooth InP surface.

  • Growth Initiation:

    • Set the substrate temperature to the desired growth temperature (typically between 450°C and 550°C).

    • Introduce the this compound beam into the growth chamber by opening the TEI shutter.

    • Monitor the RHEED pattern for oscillations, which can be used to determine the growth rate.

  • Epitaxial Growth:

    • Maintain stable precursor flow rates and substrate temperature throughout the growth process to ensure uniform composition and thickness.

    • Continuously monitor the RHEED pattern to ensure layer-by-layer growth and maintain a smooth surface morphology.

  • Growth Termination:

    • Close the TEI shutter to stop the growth.

    • Keep the substrate under a phosphine flux while it cools down to below 350°C to prevent surface degradation due to phosphorus desorption.

  • Sample Unloading: Once the substrate has cooled to near room temperature, transfer it out of the growth chamber through the load-lock.

Data Presentation: Growth Parameters and Material Properties

The properties of the grown InP films are strongly dependent on the growth parameters. The following tables summarize typical experimental conditions and the resulting material characteristics.

Parameter Typical Range Unit
Substrate Temperature450 - 550°C
This compound (TEI) Flow Rate0.1 - 1.0sccm
Phosphine (PH₃) Flow Rate2 - 10sccm
V/III Ratio10 - 50(dimensionless)
Growth Chamber Pressure1 x 10⁻⁶ - 5 x 10⁻⁵Torr
Growth Rate0.5 - 2.0µm/hr

Table 1: Typical Growth Parameters for CBE of InP using TEI and PH₃.

Property Typical Values Characterization Technique
Structural Properties
Crystalline Quality (FWHM of XRD)15 - 30High-Resolution X-ray Diffraction (HRXRD)
Surface Morphology (RMS Roughness)0.2 - 1.0Atomic Force Microscopy (AFM)
Electrical Properties
Background Carrier Concentration1 x 10¹⁴ - 5 x 10¹⁵Hall Effect Measurements
Electron Mobility (300 K)3,000 - 5,000Hall Effect Measurements
Electron Mobility (77 K)30,000 - 100,000Hall Effect Measurements
Optical Properties
Photoluminescence (PL) Peak Energy~1.42Photoluminescence Spectroscopy
PL Full Width at Half Maximum (FWHM)2 - 5Photoluminescence Spectroscopy

Table 2: Typical Material Properties of InP Films Grown by CBE.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps involved in the CBE growth of InP.

CBE_Workflow cluster_prep Substrate Preparation cluster_growth CBE Growth Process cluster_char Post-Growth Characterization Solvent_Cleaning Solvent_Cleaning Chemical_Etching Chemical_Etching Solvent_Cleaning->Chemical_Etching Oxide_Passivation Oxide_Passivation Chemical_Etching->Oxide_Passivation Mounting Mounting Oxide_Passivation->Mounting System_Bakeout System_Bakeout Mounting->System_Bakeout Substrate_Loading Substrate_Loading System_Bakeout->Substrate_Loading Thermal_Desorption Thermal_Desorption Substrate_Loading->Thermal_Desorption Growth_Initiation Growth_Initiation Thermal_Desorption->Growth_Initiation Epitaxial_Growth Epitaxial_Growth Growth_Initiation->Epitaxial_Growth Growth_Termination Growth_Termination Epitaxial_Growth->Growth_Termination Sample_Unloading Sample_Unloading Growth_Termination->Sample_Unloading HRXRD HRXRD Sample_Unloading->HRXRD AFM AFM Sample_Unloading->AFM Hall_Effect Hall Effect Sample_Unloading->Hall_Effect PL Photoluminescence Sample_Unloading->PL

Caption: Experimental workflow for the CBE of InP.

Chemical Reaction Pathway

The growth of InP from TEI and phosphine on the heated substrate surface involves a series of chemical reactions. The primary surface reactions are the decomposition of the precursors and the subsequent formation of InP.

Reaction_Pathway cluster_precursors Precursors in Gas Phase cluster_surface Heated Substrate Surface cluster_byproducts Volatile Byproducts TEI_gas In(C₂H₅)₃ (g) TEI_ads In(C₂H₅)₃ (ads) TEI_gas->TEI_ads Adsorption PH3_gas PH₃ (g) PH3_ads PH₃ (ads) PH3_gas->PH3_ads Adsorption In_Et_x In(C₂H₅)ₓ (ads) TEI_ads->In_Et_x Decomposition In_ads In (ads) In_Et_x->In_ads Decomposition C2H4 C₂H₄ (g) In_Et_x->C2H4 C2H6 C₂H₆ (g) In_Et_x->C2H6 InP_film InP Film In_ads->InP_film PH_x PHₓ (ads) PH3_ads->PH_x Decomposition P_ads P (ads) PH_x->P_ads Decomposition H2 H₂ (g) PH_x->H2 P_ads->InP_film

Caption: Surface reaction pathway for InP CBE.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Hazy or rough surface morphologyIncomplete oxide desorption, incorrect V/III ratio, or non-optimal growth temperature.Ensure a sharp RHEED pattern before growth. Optimize V/III ratio and substrate temperature.
High background carrier concentrationContaminated precursors or growth chamber, leaks in the gas lines.Perform a system bakeout. Check for leaks using a helium leak detector. Use high-purity sources.
Low electron mobilityHigh impurity incorporation, poor crystalline quality.Optimize growth temperature and V/III ratio. Ensure a clean substrate surface.
Poor crystalline quality (high FWHM)Incorrect substrate temperature, unstable precursor flows, lattice mismatch.Calibrate pyrometer. Ensure stable MFC performance. Use a lattice-matched substrate.

Table 3: Common Problems and Troubleshooting.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful growth of high-quality InP epitaxial layers using Chemical Beam Epitaxy with this compound and phosphine. By carefully controlling the experimental parameters and following the outlined procedures, researchers can achieve materials with excellent structural, electrical, and optical properties suitable for a wide range of electronic and optoelectronic device applications.

Application Notes and Protocols for Triethylindium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylindium (TEI), with the chemical formula In(C₂H₅)₃, is a highly pyrophoric and reactive organometallic compound.[1][2] It is a colorless liquid at room temperature and is primarily used as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the production of indium-containing compound semiconductors, such as Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs).[3] These materials are critical components in various optoelectronic devices, including lasers, photodetectors, and high-electron-mobility transistors (HEMTs).[3] Due to its extreme reactivity with air and moisture, stringent safety protocols and handling procedures are imperative when working with this compound in a laboratory setting.[1][2]

These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound in a research environment. The protocols outlined below are intended for trained personnel and should be performed in a controlled laboratory equipped with the necessary safety features.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Chemical Formula C₆H₁₅In
Molecular Weight 202.00 g/mol [4]
Appearance Colorless liquid[1]
Melting Point -32 °C[1]
Boiling Point 144 °C (at 760 mmHg)[1]
Density 1.384 g/cm³[1]
Solubility Reacts violently with water.[1] Soluble in organic solvents.
Vapor Pressure 1.1 mmHg at 20 °C
Auto-ignition Temperature Spontaneously ignites in air[1]

Safety and Hazard Information

This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] It is also corrosive and reacts violently with water and other protic solvents.[1]

GHS Hazard Statements:

  • H250: Catches fire spontaneously if exposed to air.

  • H314: Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is provided below.

PPE CategorySpecific Requirements
Hand Protection Fire-resistant and chemical-resistant gloves (e.g., butyl rubber or neoprene). Always inspect gloves for integrity before use.
Eye/Face Protection Safety goggles with side shields and a face shield.
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.
Respiratory Protection A full-face respirator with an appropriate cartridge may be necessary if working outside of a glovebox or fume hood, or in case of a spill.

Experimental Protocols

General Handling and Storage Protocol

Objective: To outline the standard operating procedure for the safe handling and storage of this compound to prevent accidental exposure and pyrophoric events.

Materials:

  • This compound in a sealed container (e.g., a bubbler)

  • Inert gas source (e.g., high-purity nitrogen or argon)

  • Glovebox or a well-ventilated fume hood

  • Schlenk line

  • Appropriate PPE (see table above)

  • Dry, compatible solvent (e.g., anhydrous heptane or toluene) for dilution

  • Secondary containment

Procedure:

  • Preparation:

    • Ensure the work area (glovebox or fume hood) is clean, dry, and free of any incompatible materials.

    • The oxygen and moisture levels in the glovebox should be below 1 ppm.

    • Purge all glassware and transfer lines with an inert gas using a Schlenk line to remove air and moisture.

    • Don all required PPE before handling the this compound container.

  • Handling:

    • All transfers and manipulations of this compound must be performed under an inert atmosphere (glovebox or using Schlenk techniques).

    • Use gastight syringes for transferring small quantities of the liquid. Ensure the syringe is properly purged with inert gas before and after the transfer.

    • For larger quantities, use cannulation techniques with inert gas pressure.

  • Storage:

    • Store this compound in its original, tightly sealed container.[5]

    • The container should be placed in a secondary container made of a compatible material.

    • Store in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible materials (e.g., water, acids, alcohols).[5]

    • The storage area should be clearly labeled with the appropriate hazard warnings.

Logical Workflow for Handling and Storage:

G cluster_prep Preparation cluster_handling Handling (Under Inert Atmosphere) cluster_storage Storage prep1 Don PPE prep2 Prepare Inert Atmosphere (Glovebox/Fume Hood) prep1->prep2 prep3 Purge Glassware and Transfer Lines prep2->prep3 handle1 Transfer using Gastight Syringe or Cannula prep3->handle1 handle2 Perform Experiment handle1->handle2 store1 Seal Container Tightly handle2->store1 store2 Place in Secondary Containment store1->store2 store3 Store in a Cool, Dry, Well-Ventilated Area store2->store3

Caption: Workflow for the safe handling and storage of this compound.

Generalized Protocol for the Synthesis of this compound

Objective: To provide a general procedure for the synthesis of this compound from indium(III) chloride and a Grignard reagent. This protocol is a guideline and should be adapted and optimized by experienced chemists.

Reaction: InCl₃ + 3 C₂H₅MgBr → In(C₂H₅)₃ + 3 MgBrCl

Materials:

  • Indium(III) chloride (InCl₃), anhydrous

  • Ethylmagnesium bromide (C₂H₅MgBr) solution in a suitable ether solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether

  • Schlenk flask and other appropriate glassware

  • Inert gas supply (argon or nitrogen)

  • Cannula and syringes

  • Distillation apparatus

Procedure:

  • Setup:

    • Assemble a dry, three-necked Schlenk flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a bubbler.

    • Purge the entire system with inert gas.

  • Reaction:

    • Suspend anhydrous indium(III) chloride in anhydrous diethyl ether in the reaction flask under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • The reaction mixture will form a precipitate of magnesium salts.

    • Filter the mixture under inert atmosphere to remove the salts.

    • Carefully remove the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation.

Caution: This synthesis involves highly reactive and pyrophoric materials. It should only be performed by personnel with extensive experience in handling such compounds in a controlled environment.

Chemical Reactivity and Signaling Pathways

This compound exhibits characteristic reactivity as a Lewis acid and a source of ethyl nucleophiles.

Reaction with Dihalomehanes

This compound reacts with dihalomethanes to form diethylindium halides. This reaction is a key method for synthesizing other organoindium compounds.

G TEI In(C₂H₅)₃ (this compound) Product In(C₂H₅)₂X (Diethylindium Halide) TEI->Product + CH₂X₂ Byproduct C₂H₅CH₂X (Ethylhalomethane) TEI->Byproduct CH2X2 CH₂X₂ (Dihalomethane) CH2X2->Product CH2X2->Byproduct

Caption: Reaction of this compound with dihalomethanes.

Reaction with Phenyl Isocyanate

This compound reacts with phenyl isocyanate through the insertion of the carbonyl group into an indium-carbon bond. This reaction demonstrates the nucleophilic character of the ethyl groups in TEI.

G TEI In(C₂H₅)₃ (this compound) Intermediate Intermediate Adduct TEI->Intermediate + C₆H₅NCO PhNCO C₆H₅NCO (Phenyl Isocyanate) PhNCO->Intermediate Product N-Phenylpropionamide (after hydrolysis) Intermediate->Product Hydrolysis

Caption: Reaction pathway of this compound with phenyl isocyanate.

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area immediately. If the spill is small and you are trained to handle it, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Do NOT use water or combustible materials. For large spills, contact the institution's emergency response team.
Fire Use a Class D fire extinguisher (for combustible metals) or dry chemical powder. Do NOT use water, foam, or carbon dioxide, as these can react violently with this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a substitute for professional safety training and judgment. All laboratory work involving this compound must be conducted in strict accordance with institutional safety policies and regulations. Always consult the Safety Data Sheet (SDS) for the most up-to-date information.

References

Application Notes and Protocols for N-type Doping of Indium Antimonide (InSb)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in semiconductor materials and device fabrication.

A Note on the Use of Triethylindium (TEI): It is a common misconception that this compound (TEI) can be used as an n-type doping source for indium antimonide (InSb). TEI is a metalorganic precursor for indium, a group III element. In the context of InSb, a III-V semiconductor, TEI serves as a source for one of the lattice constituents. N-type doping is the process of introducing impurity atoms that can donate free electrons to the semiconductor. In InSb, this is typically achieved by incorporating group VI elements, such as tellurium (Te), on the antimony (Sb) lattice sites, or group IV elements, such as silicon (Si), on the indium (In) lattice sites. Therefore, TEI is not a suitable n-type dopant for InSb.

This document provides detailed application notes and protocols for the established methods of n-type doping of InSb using tellurium and silicon as dopants during Metalorganic Vapor Phase Epitaxy (MOVPE).

N-type Doping of InSb using Diethyl Telluride (DETe)

Tellurium (Te) is a common n-type dopant for InSb as it efficiently substitutes for antimony and acts as a shallow donor. Diethyl telluride (DETe) is a suitable metalorganic precursor for Te doping in MOVPE due to its vapor pressure characteristics.

Data Presentation

The following table summarizes the relationship between DETe molar flow rate, resulting carrier concentration, and electron mobility in MOVPE-grown Te-doped InSb. The data is synthesized from typical results reported in the literature; specific values may vary depending on the MOVPE reactor geometry and growth conditions.

DETe Molar Flow Rate (mol/min)Resulting Electron Carrier Concentration (cm⁻³)Electron Mobility at 77 K (cm²/Vs)
1.0 x 10⁻⁸~ 5 x 10¹⁶> 100,000
5.0 x 10⁻⁸~ 2 x 10¹⁷~ 80,000
2.0 x 10⁻⁷~ 1 x 10¹⁸~ 50,000
1.0 x 10⁻⁶~ 5 x 10¹⁸~ 20,000
Experimental Protocol

This protocol outlines the MOVPE process for Te-doping of InSb using DETe.

1. Substrate Preparation:

  • Start with an epi-ready InSb (100) substrate.
  • Degrease the substrate by sonicating in trichloroethylene, acetone, and methanol for 5 minutes each.
  • Rinse with deionized water and dry with high-purity nitrogen.
  • Load the substrate into the MOVPE reactor.

2. MOVPE Growth Conditions:

  • Indium Precursor: Trimethylindium (TMIn)
  • Antimony Precursor: Trimethylantimony (TMSb)
  • Tellurium Precursor: Diethyl telluride (DETe)
  • Carrier Gas: Palladium-diffused Hydrogen (H₂)
  • Reactor Pressure: 20-100 Torr
  • Growth Temperature: 400-480 °C
  • V/III Ratio: 5-15 (molar ratio of TMSb to TMIn)
  • Growth Rate: 0.5-2.0 µm/hour

3. Doping Procedure:

  • The DETe precursor is introduced into the reactor via a separate gas line.
  • The flow rate of DETe is controlled by a mass flow controller to achieve the desired doping concentration as indicated in the data table.
  • It is crucial to allow the growth conditions to stabilize before introducing the dopant precursor to ensure uniform doping.

4. Post-Growth Characterization:

  • The electrical properties (carrier concentration and mobility) of the doped InSb layer are characterized using Hall effect measurements at room temperature and 77 K.
  • The crystalline quality is assessed by high-resolution X-ray diffraction (HRXRD).
  • The surface morphology is examined using atomic force microscopy (AFM) and Nomarski microscopy.

Workflow Diagram

Te_Doping_Workflow cluster_prep Substrate Preparation cluster_growth MOVPE Growth and Doping cluster_char Post-Growth Characterization sub_degrease Degrease InSb Substrate sub_rinse DI Water Rinse sub_degrease->sub_rinse sub_dry N2 Dry sub_rinse->sub_dry sub_load Load into MOVPE Reactor sub_dry->sub_load reactor_pumpdown Pump Down and Leak Check sub_load->reactor_pumpdown reactor_heat Heat to Growth Temperature reactor_pumpdown->reactor_heat precursor_stabilize Stabilize TMIn and TMSb Flows reactor_heat->precursor_stabilize growth_start Initiate InSb Growth precursor_stabilize->growth_start doping_start Introduce DETe Flow growth_start->doping_start growth_end Terminate Growth doping_start->growth_end reactor_cool Cool Down growth_end->reactor_cool hall_effect Hall Effect Measurement reactor_cool->hall_effect xrd HRXRD reactor_cool->xrd afm AFM / Nomarski reactor_cool->afm Si_Doping_Workflow cluster_prep Substrate Preparation cluster_growth MOVPE Growth and Doping cluster_char Post-Growth Characterization sub_degrease Degrease InSb Substrate sub_rinse DI Water Rinse sub_degrease->sub_rinse sub_dry N2 Dry sub_rinse->sub_dry sub_load Load into MOVPE Reactor sub_dry->sub_load reactor_pumpdown Pump Down and Leak Check sub_load->reactor_pumpdown reactor_heat Heat to Growth Temperature reactor_pumpdown->reactor_heat precursor_stabilize Stabilize TMIn and TMSb Flows reactor_heat->precursor_stabilize growth_start Initiate InSb Growth precursor_stabilize->growth_start doping_start Introduce Silane Flow growth_start->doping_start growth_end Terminate Growth doping_start->growth_end reactor_cool Cool Down growth_end->reactor_cool hall_effect Hall Effect Measurement reactor_cool->hall_effect xrd HRXRD reactor_cool->xrd afm AFM / Nomarski reactor_cool->afm Doping_Mechanism cluster_gas_phase Gas Phase cluster_surface Growth Surface cluster_solid_state Solid State precursor Dopant Precursor (DETe or SiH4) transport Transport to Surface precursor->transport pyrolysis Pyrolysis transport->pyrolysis adsorption Adsorption of Dopant Species pyrolysis->adsorption incorporation Incorporation into Crystal Lattice adsorption->incorporation activation Electrical Activation (Donation of Electron) incorporation->activation carrier n-type InSb activation->carrier Increases n-type Carrier Concentration

Application of Triethylindium in Photovoltaic Device Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylindium (TEI) is a volatile organometallic compound that serves as a crucial precursor in the fabrication of high-efficiency photovoltaic devices. Its application is prominent in Metal-Organic Chemical Vapor Deposition (MOCVD) and related epitaxial growth techniques for depositing indium-containing thin films. These films are integral components of various solar cell architectures, including III-V multi-junction solar cells and Copper Indium Gallium Selenide (CIGS) thin-film solar cells. TEI offers advantages in terms of vapor pressure and decomposition characteristics compared to other indium precursors like trimethylindium (TMIn), influencing film quality, purity, and ultimately, device performance.

These application notes provide an overview of the use of this compound in the fabrication of photovoltaic devices, with a focus on experimental protocols for MOCVD of indium phosphide (InP) and gallium indium arsenide (GaInAs), common materials in high-efficiency solar cells.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound and other indium precursors in the fabrication of semiconductor layers for photovoltaic applications.

Table 1: MOCVD Growth Parameters for Ga₀.₄₇In₀.₅₃As on InP using this compound

ParameterValueReference
Indium PrecursorThis compound (TEI)[1]
Gallium PrecursorTriethylgallium (TEG)[1]
Group V PrecursorArsine (AsH₃)[1]
Growth TechniqueLow-Pressure MOCVD[1]
Electron Mobility (300 K)7,740 cm²/Vs[1]
Total Impurity Concentration2.5 x 10¹⁶ cm⁻³[1]
Lattice Mismatch (Δa/a)< 4 x 10⁻⁴[1]

Table 2: Electrical Properties of InP Grown by MOCVD using this compound

ParameterValueReference
Indium PrecursorThis compound (TEI)[1]
Group V PrecursorPhosphine (PH₃)[1]
Growth TechniqueLow-Pressure MOCVD[1]
Undoped Carrier Concentration5 x 10¹⁴ cm⁻³[1]
Electron Mobility (77 K)105,000 cm²/Vs[1]

Table 3: Comparison of Indium Precursors for InP Growth

ParameterThis compound (TEI)Trimethylindium (TMIn)Reference
Purity of Epitaxial InPHigh purity achievableDependent on source purity[1]
Growth Temperature Range575 - 700 °C520 - 650 °C[1][2]
V/III Ratio Range29 - 2901.5 - 80[1][2]

Experimental Protocols

Protocol 1: MOCVD Growth of Ga₀.₄₇In₀.₅₃As on InP Substrates

This protocol describes the deposition of a lattice-matched Ga₀.₄₇In₀.₅₃As layer on an InP substrate using this compound and triethylgallium as Group III precursors.

1. Substrate Preparation:

  • Start with a single-crystal InP wafer with the desired orientation.
  • Degrease the substrate using a sequence of organic solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
  • Perform a chemical etch to remove the native oxide and create a pristine surface. A common etchant is a solution of sulfuric acid, hydrogen peroxide, and deionized water.
  • Rinse thoroughly with deionized water and dry with high-purity nitrogen.
  • Immediately load the substrate into the MOCVD reactor load-lock.

2. MOCVD Reactor Setup and Growth:

  • The MOCVD system should be a low-pressure reactor equipped with high-purity gas lines for the precursors and carrier gas (typically hydrogen).
  • Heat the substrate to the desired growth temperature under a phosphine (PH₃) overpressure to prevent surface decomposition.
  • Introduce the this compound (TEI), triethylgallium (TEG), and arsine (AsH₃) precursors into the reactor. The molar flow rates of TEI and TEG are adjusted to achieve the target Ga₀.₄₇In₀.₅₃As composition.
  • Maintain a constant V/III ratio (ratio of the molar flow rate of the Group V precursor to the sum of the molar flow rates of the Group III precursors) during growth.
  • The growth rate is primarily controlled by the flow rates of the Group III precursors.
  • After the desired film thickness is achieved, terminate the flow of the Group III precursors and cool down the substrate under a Group V overpressure.

Protocol 2: General Fabrication of a CIGS Thin-Film Solar Cell

This protocol outlines the general steps for fabricating a Copper Indium Gallium Selenide (CIGS) solar cell. This compound can be used as the indium precursor in the CIGS absorber layer deposition step.

1. Substrate and Back Contact:

  • A suitable substrate, such as soda-lime glass, is cleaned.
  • A back contact layer, typically molybdenum (Mo), is deposited onto the substrate via sputtering.[3]

2. CIGS Absorber Layer Deposition:

  • The CIGS layer is deposited using a multi-stage co-evaporation process or by selenization of a metallic precursor stack.[3]
  • In a co-evaporation MOCVD process, copper, gallium, and selenium precursors are introduced along with this compound. The substrate temperature and precursor flow rates are carefully controlled to achieve the desired film composition and morphology.

3. Buffer Layer Deposition:

  • A thin buffer layer, commonly cadmium sulfide (CdS), is deposited on top of the CIGS layer, often through chemical bath deposition.[3] This forms the p-n heterojunction.

4. Transparent Conductive Oxide (TCO) Window Layer:

  • A transparent and conductive window layer, such as zinc oxide (ZnO) or indium tin oxide (ITO), is deposited via sputtering or MOCVD.[3] This layer serves as the front electrical contact.

5. Grid Contact and Encapsulation:

  • A metallic grid (e.g., Ni/Al) is deposited on the TCO layer to facilitate current collection.
  • The device is encapsulated to protect it from environmental degradation.

Mandatory Visualization

MOCVD_Workflow_GaInAs cluster_prep Substrate Preparation cluster_mocvd MOCVD Growth sub_start InP Substrate degrease Organic Solvent Degreasing sub_start->degrease etch Chemical Etching degrease->etch rinse_dry DI Water Rinse & N2 Dry etch->rinse_dry load Load into MOCVD rinse_dry->load heat Heat to Growth Temperature (under PH3) load->heat introduce_precursors Introduce Precursors (TEI, TEG, AsH3) heat->introduce_precursors growth GaInAs Layer Growth introduce_precursors->growth cool Cool Down (under AsH3) growth->cool unload Unload Wafer cool->unload end_point end_point unload->end_point GaInAs on InP

Caption: MOCVD workflow for GaInAs deposition using TEI.

CIGS_Fabrication_Flow start Substrate (e.g., Glass) back_contact Back Contact Deposition (e.g., Mo Sputtering) start->back_contact cigs_absorber CIGS Absorber Deposition (MOCVD with TEI) back_contact->cigs_absorber buffer_layer Buffer Layer Deposition (e.g., CdS Chemical Bath) cigs_absorber->buffer_layer tco_layer TCO Window Layer (e.g., ZnO Sputtering) buffer_layer->tco_layer grid_contact Grid Contact Deposition (e.g., Ni/Al Evaporation) tco_layer->grid_contact encapsulation Encapsulation grid_contact->encapsulation end_device Finished CIGS Solar Cell encapsulation->end_device

Caption: General fabrication process for a CIGS solar cell.

References

Application Notes and Protocols for MOCVD Growth of Indium Antimonide (InSb) using Triethylindium and Stibine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Metal-Organic Chemical Vapor Deposition (MOCVD) growth of high-purity Indium Antimonide (InSb) thin films utilizing triethylindium (TEIn) and stibine (SbH₃) as precursors. This document is intended to guide researchers in the successful deposition of InSb for various applications, including infrared detectors, high-speed transistors, and magnetic field sensors.

Overview of the MOCVD Process for InSb Growth

The MOCVD technique is a versatile method for depositing high-quality single-crystal thin films. In the context of InSb growth, volatile organometallic compounds, specifically this compound (In(C₂H₅)₃) and stibine (SbH₃), are introduced into a reaction chamber in the vapor phase. These precursors thermally decompose on a heated substrate, leading to the epitaxial growth of an InSb film.

The overall chemical reaction can be simplified as: In(C₂H₅)₃ (g) + SbH₃ (g) → InSb (s) + 3C₂H₆ (g)

Key parameters influencing the growth process and the quality of the resulting InSb film include the choice of substrate, substrate temperature, reactor pressure, the ratio of Group V to Group III precursors (V/III ratio), and the precursor flow rates. For optimal material properties, precise control over these parameters is crucial.

Experimental Protocols

Substrate Preparation and Cleaning

A pristine substrate surface is paramount for achieving high-quality epitaxial growth. The following protocol is recommended for the cleaning of InSb or Gallium Arsenide (GaAs) substrates prior to MOCVD.

Materials:

  • InSb (100) or GaAs (100) substrates

  • Acetone (semiconductor grade)

  • Isopropanol (semiconductor grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Hydrochloric acid (HCl), 37%

  • Nitrogen (N₂) gas, high purity

Protocol:

  • Degreasing:

    • Immerse the substrate in an ultrasonic bath of acetone for 5 minutes.

    • Transfer the substrate to an ultrasonic bath of isopropanol for 5 minutes.

    • Rinse the substrate thoroughly with DI water.

  • Oxide Removal:

    • Immerse the substrate in a solution of HCl:DI water (1:10) for 60 seconds to remove the native oxide layer.

    • Rinse the substrate extensively with DI water.

  • Drying:

    • Dry the substrate using a stream of high-purity nitrogen gas.

  • Loading:

    • Immediately load the cleaned substrate into the MOCVD reactor load-lock to prevent re-oxidation and contamination of the surface.

MOCVD Growth Procedure for InSb

This protocol outlines the steps for the MOCVD growth of an InSb epitaxial layer on a prepared substrate. The use of a low-temperature InSb buffer layer is often employed to improve the crystal quality of the main InSb film, especially when growing at lower temperatures.

Equipment and Materials:

  • MOCVD reactor equipped with mass flow controllers for precursor and carrier gases.

  • This compound (TEIn) precursor, maintained at a controlled temperature.

  • Stibine (SbH₃) precursor, typically a dilute mixture in hydrogen.

  • Hydrogen (H₂) or Nitrogen (N₂), ultra-high purity, as the carrier gas.

  • Prepared InSb or GaAs substrate.

Protocol:

  • System Preparation:

    • Load the cleaned substrate onto the susceptor in the MOCVD reactor.

    • Pump down the reactor to its base pressure and then purge with the carrier gas to ensure a clean and inert environment.

  • Substrate Annealing:

    • Heat the substrate to a temperature of 450-500°C under a steady flow of the Group V precursor (stibine) to desorb any remaining surface contaminants and ensure a well-defined starting surface.

  • Buffer Layer Growth (Optional but Recommended):

    • Lower the substrate temperature to the buffer layer growth temperature, typically around 400°C.[1]

    • Introduce TEIn into the reactor to initiate the growth of a thin InSb buffer layer (typically 50-100 nm).

  • Main InSb Epitaxial Layer Growth:

    • Adjust the substrate temperature to the desired growth temperature for the main layer. Single crystal InSb layers have been successfully grown at 400°C.[1] With the inclusion of a buffer layer, growth can be achieved at temperatures as low as 300°C.[1]

    • Introduce TEIn and SbH₃ into the reactor at the specified flow rates to commence the growth of the main InSb film.

    • Maintain a V/III ratio of greater than 8 to ensure good surface morphology.[1]

    • Continue the growth until the desired film thickness is achieved.

  • Cooldown and Unloading:

    • After the growth is complete, terminate the flow of the TEIn precursor while maintaining the SbH₃ flow to prevent surface decomposition of the InSb film as it cools.

    • Turn off the stibine flow once the substrate temperature is below 200°C.

    • Allow the substrate to cool down to room temperature under a continuous flow of the carrier gas.

    • Vent the reactor and unload the sample.

Quantitative Data Summary

The following tables summarize the key growth parameters and resulting material properties for the MOCVD of InSb using TEIn and SbH₃.

ParameterValueReference
Precursors
Indium SourceThis compound (TEIn)[1]
Antimony SourceStibine (SbH₃)[1]
Growth Conditions
Substrate Temperature400°C[1]
(with buffer layer)300°C[1]
V/III Ratio> 8[1]
Resulting Material Properties
Crystal StructureSingle Crystal[1]
Conductivity Typen-type[1]
Carrier Density (77 K)1.5 x 10¹⁶ cm⁻³[1]
Electron Mobility (77 K)7.6 x 10⁴ cm²/Vs[1]

Table 1: MOCVD Growth Parameters and Material Properties for InSb using TEIn and SbH₃.

Visualizations

MOCVD Experimental Workflow

The following diagram illustrates the sequential workflow for the MOCVD growth of InSb.

MOCVD_Workflow cluster_prep Substrate Preparation cluster_growth MOCVD Growth Process cluster_post Post-Growth Degreasing Degreasing (Acetone, IPA) Oxide_Removal Oxide Removal (HCl:H2O) Degreasing->Oxide_Removal Drying Drying (N2 gas) Oxide_Removal->Drying Load Load into Reactor Drying->Load Anneal Substrate Annealing (under SbH3) Load->Anneal Buffer Buffer Layer Growth (Optional, 400°C) Anneal->Buffer Main_Growth Main InSb Growth (300-400°C) Buffer->Main_Growth Cooldown Cooldown (under SbH3) Main_Growth->Cooldown Unload Unload Sample Cooldown->Unload Characterization Characterization Unload->Characterization

Caption: MOCVD experimental workflow for InSb growth.

Logical Relationship of Growth Parameters

This diagram illustrates the logical relationship between key MOCVD growth parameters and their influence on the final InSb film properties.

Growth_Parameters cluster_inputs Input Parameters cluster_outputs Film Properties Substrate_Temp Substrate Temperature Crystal_Quality Crystal Quality Substrate_Temp->Crystal_Quality Surface_Morphology Surface Morphology Substrate_Temp->Surface_Morphology Growth_Rate Growth Rate Substrate_Temp->Growth_Rate V_III_Ratio V/III Ratio V_III_Ratio->Crystal_Quality V_III_Ratio->Surface_Morphology Precursor_Flow Precursor Flow Rates Precursor_Flow->V_III_Ratio Precursor_Flow->Growth_Rate Pressure Reactor Pressure Pressure->Surface_Morphology Pressure->Growth_Rate Electrical_Properties Electrical Properties (Mobility, Carrier Conc.)

Caption: Influence of MOCVD parameters on InSb film properties.

References

flow rates and temperature settings for triethylindium in MOCVD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of triethylindium (TEI) as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of indium-containing compound semiconductors. The information is targeted towards professionals in research and development who require precise control over their MOCVD processes.

Overview of this compound (TEI) as an MOCVD Precursor

This compound (In(C₂H₅)₃) is a liquid organometallic precursor used for the deposition of indium-containing thin films, such as Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs), via MOCVD. Compared to the more common solid precursor, trimethylindium (TMIn), TEI offers the advantage of being a liquid at room temperature, which can simplify precursor delivery and improve reproducibility. However, the vapor pressure of TEI is lower than that of TMIn, necessitating different bubbler temperature and carrier gas flow rate settings.

Key Parameters for this compound in MOCVD

The successful use of TEI in MOCVD depends on the precise control of several key parameters. These include the TEI bubbler temperature, the carrier gas flow rate through the bubbler, the reactor pressure, and the substrate temperature. These parameters collectively determine the molar flow rate of TEI into the reactor and the subsequent growth rate and material quality of the epitaxial film.

This compound Vapor Pressure

The vapor pressure of the TEI source is a critical parameter that, in conjunction with the carrier gas flow rate and bubbler pressure, determines the concentration of the precursor in the gas stream. A data sheet for TEI provides a vapor pressure of 1.2 Torr at 40 °C . This value can be used as a starting point for calculating the molar flow of TEI.

Experimental Protocols for MOCVD Growth using this compound

While detailed experimental protocols for MOCVD using TEI are not as widely published as those for TMIn, the following sections provide representative procedures based on available information for related processes and materials. These should be considered as starting points and may require optimization for specific MOCVD reactor geometries and desired material properties.

Protocol for MOCVD Growth of InP using this compound

This protocol outlines a general procedure for the growth of InP epitaxial layers on a suitable substrate using TEI and a phosphorus precursor like phosphine (PH₃) or tertiarybutylphosphine (TBP).

Materials and Equipment:

  • MOCVD Reactor

  • This compound (TEI) precursor in a temperature-controlled bubbler

  • Phosphine (PH₃) or Tertiarybutylphosphine (TBP) gas source

  • Hydrogen (H₂) or Nitrogen (N₂) carrier gas

  • InP substrate

  • Substrate cleaning solvents (e.g., acetone, isopropanol)

Procedure:

  • Substrate Preparation:

    • Clean the InP substrate using a standard degreasing procedure with acetone and isopropanol.

    • Load the substrate into the MOCVD reactor.

  • System Preparation:

    • Purge the reactor and gas lines with high-purity carrier gas (H₂ or N₂) to remove any residual oxygen and moisture.

    • Set the TEI bubbler to the desired temperature. A starting point could be in the range of 30-50°C to achieve adequate vapor pressure.

    • Set the carrier gas flow rate through the TEI bubbler. This will depend on the desired growth rate and the specific MOCVD system.

    • Stabilize the reactor pressure, typically in the range of 20-200 mbar for low-pressure MOCVD.

  • Growth Process:

    • Heat the substrate to the desired growth temperature, typically in the range of 500-650°C for InP growth.

    • Introduce the phosphorus precursor (PH₃ or TBP) into the reactor to stabilize the substrate surface.

    • Introduce the TEI precursor into the reactor to initiate InP growth.

    • Maintain a constant V/III ratio (the ratio of the molar flow rate of the group V precursor to the group III precursor) during growth. This ratio is critical for achieving good material quality and surface morphology.

    • After the desired film thickness is achieved, stop the flow of TEI to terminate growth.

    • Cool down the reactor under a continuous flow of the phosphorus precursor to prevent surface decomposition.

Table 1: Example MOCVD Growth Parameters for InP (using related precursors as a reference)

ParameterValue
Precursors
Indium SourceThis compound (TEI)
Phosphorus SourcePhosphine (PH₃) or TBP
Bubbler Settings
TEI Bubbler Temperature30 - 50 °C (starting range)
Carrier GasH₂ or N₂
Carrier Gas Flow RateTo be optimized
Reactor Conditions
Reactor Pressure20 - 200 mbar
Substrate Temperature500 - 650 °C
V/III RatioTo be optimized
Protocol for MOCVD Growth of InGaAs using this compound

This protocol provides a general guideline for the growth of InGaAs thin films. It involves the co-deposition of indium and gallium using TEI and a gallium precursor like triethylgallium (TEG) or trimethylgallium (TMG), along with an arsenic source such as arsine (AsH₃) or tertiarybutylarsine (TBAs). The precise control of the TEI and TEG/TMG flow rates is crucial for achieving the desired alloy composition and lattice matching to the substrate (commonly InP or GaAs).

Materials and Equipment:

  • MOCVD Reactor

  • This compound (TEI) precursor in a temperature-controlled bubbler

  • Triethylgallium (TEG) or Trimethylgallium (TMG) precursor in a temperature-controlled bubbler

  • Arsine (AsH₃) or Tertiarybutylarsine (TBAs) gas source

  • Hydrogen (H₂) or Nitrogen (N₂) carrier gas

  • InP or GaAs substrate

  • Substrate cleaning solvents

Procedure:

  • Substrate Preparation:

    • Clean the substrate using an appropriate procedure for the chosen material (InP or GaAs).

    • Load the substrate into the MOCVD reactor.

  • System Preparation:

    • Purge the reactor and gas lines with high-purity carrier gas.

    • Set the bubbler temperatures for TEI and TEG/TMG.

    • Set the carrier gas flow rates for both the indium and gallium precursors to achieve the target In/Ga ratio in the vapor phase.

    • Stabilize the reactor pressure.

  • Growth Process:

    • Heat the substrate to the growth temperature, which is typically in the range of 550-650°C for InGaAs.

    • Introduce the arsenic precursor (AsH₃ or TBAs) into the reactor.

    • Simultaneously introduce the TEI and TEG/TMG precursors to commence InGaAs growth.

    • Maintain a stable V/III ratio throughout the growth process.

    • After reaching the desired thickness, stop the flow of the group III precursors.

    • Cool the reactor under an arsenic overpressure.

Table 2: Example MOCVD Growth Parameters for InGaAs (using related precursors as a reference)

ParameterValue
Precursors
Indium SourceThis compound (TEI)
Gallium SourceTriethylgallium (TEG) or Trimethylgallium (TMG)
Arsenic SourceArsine (AsH₃) or TBAs
Bubbler Settings
TEI Bubbler Temperature30 - 50 °C (starting range)
TEG/TMG Bubbler TemperatureTo be optimized based on vapor pressure
Carrier GasH₂ or N₂
Carrier Gas Flow RatesTo be optimized for desired composition
Reactor Conditions
Reactor Pressure20 - 200 mbar
Substrate Temperature550 - 650 °C
V/III RatioTo be optimized

Experimental Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in an MOCVD process utilizing this compound.

MOCVD_Workflow cluster_prep System Preparation cluster_growth Growth Process Substrate_Prep Substrate Cleaning & Loading System_Purge Reactor & Line Purge Substrate_Prep->System_Purge Bubbler_Setup Set TEI Bubbler Temperature & Flow System_Purge->Bubbler_Setup Pressure_Stabilization Stabilize Reactor Pressure Bubbler_Setup->Pressure_Stabilization Substrate_Heating Substrate Heating Pressure_Stabilization->Substrate_Heating GroupV_Intro Introduce Group V Precursor (e.g., PH3) Substrate_Heating->GroupV_Intro TEI_Intro Introduce TEI GroupV_Intro->TEI_Intro Growth Epitaxial Growth TEI_Intro->Growth Termination Terminate TEI Flow Growth->Termination Cooldown Cooldown under Group V Flow Termination->Cooldown

Caption: MOCVD Experimental Workflow for InP Growth using TEI.

Parameter_Relationship cluster_inputs Input Parameters cluster_outputs Process Outputs Bubbler_Temp TEI Bubbler Temperature TEI_Molar_Flow TEI Molar Flow Bubbler_Temp->TEI_Molar_Flow determines vapor pressure Carrier_Flow Carrier Gas Flow Rate Carrier_Flow->TEI_Molar_Flow transports precursor Reactor_Pressure Reactor Pressure Reactor_Pressure->TEI_Molar_Flow influences Substrate_Temp Substrate Temperature Growth_Rate Growth Rate Substrate_Temp->Growth_Rate Material_Quality Material Quality (e.g., mobility, PL) Substrate_Temp->Material_Quality TEI_Molar_Flow->Growth_Rate Composition Alloy Composition (for ternaries) TEI_Molar_Flow->Composition Growth_Rate->Material_Quality Composition->Material_Quality

Caption: Logical Relationship of Key MOCVD Parameters for TEI.

Application Notes and Protocols for the Use of Triethylindium in the Manufacturing of Light Emitting Diodes (LEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of triethylindium (TEI) as an indium precursor in the fabrication of indium gallium nitride (InGaN)-based light-emitting diodes (LEDs). The protocols outlined below are intended to serve as a comprehensive guide for the growth of InGaN quantum wells using Metal-Organic Chemical Vapor Deposition (MOCVD), a critical process in the manufacturing of blue and green LEDs.

Introduction to this compound in LED Manufacturing

This compound (TEI) is a metalorganic precursor used as a source of indium for the epitaxial growth of InGaN thin films. InGaN is the active layer in modern blue and green LEDs, where the indium content determines the bandgap of the semiconductor and, consequently, the emission wavelength of the device. The MOCVD technique allows for the precise deposition of crystalline layers on a substrate, enabling the creation of complex semiconductor heterostructures.[1]

TEI is a liquid precursor, which offers advantages in terms of vapor pressure control and delivery to the MOCVD reactor compared to solid-source precursors. The precise control over the incorporation of indium is crucial for achieving the desired emission wavelength and for mitigating challenges associated with high indium content, such as strain and defects in the crystal lattice.

MOCVD Process Overview

The MOCVD process for LED manufacturing involves the introduction of gaseous precursors into a reaction chamber containing a heated substrate. The precursors, including TEI, trimethylgallium (TMGa) or triethylgallium (TEGa) for gallium, and ammonia (NH₃) for nitrogen, decompose at high temperatures, leading to the epitaxial growth of the InGaN layer on the substrate. The entire LED structure consists of multiple layers, including a GaN buffer layer, an n-type GaN layer, the InGaN/GaN multiple quantum wells (MQWs), a p-type AlGaN electron blocking layer, and a p-type GaN layer.[2]

Key Chemical Reactions

The primary chemical reaction for the deposition of InGaN using TEI, TMGa, and ammonia can be simplified as follows:

xIn(C₂H₅)₃ + (1-x)Ga(CH₃)₃ + NH₃ → InₓGa₁₋ₓN + byproducts

The indium mole fraction, x, in the InGaN layer is controlled by the relative flow rates of the TEI and TMGa precursors.

Quantitative Data for MOCVD of InGaN using this compound

The following tables summarize typical parameters for the MOCVD growth of InGaN layers for blue LEDs using this compound. These values can vary significantly depending on the specific MOCVD reactor geometry, substrate type, and desired device characteristics.

Table 1: this compound (TEI) Precursor Parameters

ParameterValueNotes
Bubbler Temperature30-50 °CA bubbler temperature of 40°C has been reported for maintaining adequate vapor pressure for Atomic Layer Deposition, a related thin-film deposition technique.
Carrier GasHydrogen (H₂) or Nitrogen (N₂)High-purity carrier gas is essential to prevent contamination.
Carrier Gas Flow Rate10-100 sccmThe flow rate through the TEI bubbler controls the amount of precursor delivered to the reactor. A flow rate of 50 sccm has been used in ALD processes.

Table 2: MOCVD Growth Parameters for InGaN/GaN Multiple Quantum Wells (MQWs)

ParameterTypical RangeNotes
SubstrateSapphire (Al₂O₃), Silicon Carbide (SiC), or Silicon (Si)The choice of substrate affects the crystal quality and cost of the LED.
Reactor Pressure50-400 TorrLower pressures can enhance indium incorporation.
Growth Temperature650-850 °CTemperature significantly impacts indium incorporation and crystal quality. Lower temperatures favor higher indium content.
V/III Ratio5,000-20,000The ratio of Group V (ammonia) to Group III (TEI + TMGa) precursors influences the growth mode and material quality.
TMGa Flow Rate5-50 sccmControls the gallium content in the InGaN layer.
TEI Flow Rate5-100 sccmControls the indium content in the InGaN layer.
Ammonia (NH₃) Flow Rate1,000-10,000 sccmThe primary nitrogen source.
GaN Barrier Growth Temp.800-950 °CHigher temperatures are used for the GaN barrier layers between the InGaN quantum wells.

Experimental Protocols

Substrate Preparation
  • Cleaning: The substrate (e.g., 2-inch sapphire wafer) is subjected to a rigorous cleaning procedure to remove organic and inorganic contaminants. This typically involves sequential cleaning in solvents such as acetone, isopropanol, and deionized water, followed by drying with high-purity nitrogen.

  • Thermal Annealing: The substrate is loaded into the MOCVD reactor and annealed at a high temperature (e.g., 1100 °C) in a hydrogen atmosphere to further clean and prepare the surface for epitaxial growth.

MOCVD Growth of the LED Structure

The following is a representative protocol for the growth of a blue LED structure.

  • GaN Buffer Layer Growth:

    • Lower the reactor temperature to ~550 °C.

    • Introduce TMGa and ammonia to grow a low-temperature GaN nucleation layer.

    • Ramp the temperature to ~1050 °C to grow a high-quality undoped GaN buffer layer.

  • n-GaN Layer Growth:

    • Maintain the temperature at ~1050 °C.

    • Introduce a silicon source (e.g., silane, SiH₄) along with TMGa and ammonia to grow an n-type doped GaN layer.

  • InGaN/GaN Multiple Quantum Well (MQW) Growth:

    • Lower the temperature to the desired range for InGaN growth (e.g., 700-800 °C).

    • InGaN Quantum Well Growth: Introduce TEI, TMGa, and ammonia into the reactor. The flow rates of TEI and TMGa are adjusted to achieve the target indium composition for the desired emission wavelength (e.g., blue emission).

    • GaN Barrier Growth: Stop the TEI flow and increase the temperature to ~850-950 °C to grow a thin GaN barrier layer.

    • Repeat the quantum well and barrier growth steps for the desired number of periods (typically 3-10).

  • p-AlGaN Electron Blocking Layer (EBL) Growth:

    • Increase the temperature to ~950-1050 °C.

    • Introduce trimethylaluminum (TMAl), TMGa, ammonia, and a magnesium source (e.g., bis(cyclopentadienyl)magnesium, Cp₂Mg) to grow a p-type AlGaN layer. This layer helps to confine electrons within the active region.

  • p-GaN Layer Growth:

    • Stop the TMAl flow and continue the growth of a p-type GaN layer using TMGa, ammonia, and Cp₂Mg.

  • Cool-down and Characterization:

    • After the growth is complete, the reactor is cooled down under a nitrogen atmosphere.

    • The wafer is then characterized using techniques such as photoluminescence, X-ray diffraction, and electroluminescence to assess the material quality and device performance.

Visualizations

MOCVD_Workflow cluster_prep Substrate Preparation cluster_growth MOCVD Growth cluster_post Post-Growth sub_clean Substrate Cleaning sub_anneal Thermal Annealing sub_clean->sub_anneal gan_buffer GaN Buffer Layer sub_anneal->gan_buffer n_gan n-GaN Layer gan_buffer->n_gan mqw InGaN/GaN MQWs n_gan->mqw ebl p-AlGaN EBL mqw->ebl p_gan p-GaN Layer ebl->p_gan cooldown Cool-down p_gan->cooldown characterization Characterization cooldown->characterization

Caption: MOCVD experimental workflow for LED manufacturing.

TEI_Reaction_Pathway cluster_precursors Metalorganic Precursors cluster_reactor MOCVD Reactor cluster_product Epitaxial Layer TEI This compound In(C2H5)3 Decomposition Thermal Decomposition TEI->Decomposition TMGa Trimethylgallium Ga(CH3)3 TMGa->Decomposition NH3 Ammonia NH3 NH3->Decomposition InGaN InGaN Crystal Decomposition->InGaN

Caption: Simplified reaction pathway for InGaN deposition using TEI.

References

Troubleshooting & Optimization

optimizing triethylindium flow rate for uniform film deposition

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Triethylindium Film Deposition

Welcome to the technical support center for optimizing this compound (TEI) flow rate in uniform film deposition. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing film uniformity during MOCVD?

A1: Film uniformity is a critical parameter in thin film deposition. The most significant factors include the gas flow dynamics within the reactor, temperature distribution across the substrate, and the partial pressure of the precursors.[1] Improper gas flow can lead to uneven deposition rates, while temperature gradients can cause variations in reaction kinetics across the substrate surface.[1][2] Substrate rotation is often employed to mitigate these effects and improve uniformity.[2]

Q2: How does the this compound (TEI) flow rate impact the film's growth rate and quality?

A2: The TEI flow rate is directly related to the supply of the indium precursor to the substrate surface.

  • Growth Rate: Generally, increasing the TEI flow rate increases the film growth rate, assuming other precursors are not limiting.

  • Film Quality: An optimal TEI flow rate is crucial for high-quality films. An excessively high flow rate can lead to increased impurity incorporation and surface roughness.[3] Conversely, a flow rate that is too low may result in insufficient material for layer-by-layer growth, leading to a phosphorus-deficient condition in InP growth, for example.[3]

Q3: What are common film defects and their potential causes related to precursor flow?

A3: Common defects include voids, pinholes, and particle contamination.[4][5]

  • Voids/Pinholes: These can arise from inconsistent deposition temperatures which hinder the mobility of atoms on the surface.[2] While not directly caused by flow rate, an unstable flow can contribute to inconsistent growth conditions that lead to such defects.

  • Particle Contamination: Particles can come from the gas lines or from premature reactions in the gas phase. An incorrect TEI flow rate can sometimes alter gas phase chemistry, leading to particle formation.[5]

  • Surface Roughness: A non-optimized TEI flow, particularly a very high one, can disrupt the ideal layer-by-layer growth mode, resulting in a rougher surface morphology.[3]

Q4: What is the V/III ratio and why is it important?

A4: The V/III ratio is the molar flow rate ratio of the Group V precursor (e.g., phosphine, PH₃, or tertiarybutylphosphine, TBP) to the Group III precursor (e.g., this compound, TEI). This ratio is a critical parameter in the MOCVD growth of III-V compound semiconductors like InP. It significantly influences the material's crystalline quality, electrical properties, and surface morphology. A low V/III ratio can be used to grow epilayers of InP, but finding the optimal ratio is key to achieving desired film characteristics.[6]

Troubleshooting Guide

Issue 1: Non-Uniform Film Thickness Across the Substrate

  • Question: My deposited film is thicker on one side of the substrate than the other. What could be the cause?

  • Answer: This is a common uniformity issue.[1] The primary causes are typically related to non-uniform gas flow patterns or temperature gradients across the substrate.

    • Gas Flow: The flow of TEI and other precursors may not be evenly distributed. Check the design of your gas injector or "showerhead" for potential clogging or design flaws.

    • Substrate Rotation: If your system has substrate rotation, ensure it is functioning correctly and at an appropriate speed (e.g., 10-20 rpm).[2]

    • Temperature Gradient: Verify that the temperature is uniform across the entire substrate. Calibrate your heating system and thermocouples.

    • Reactor Pressure: Fluctuations in reactor pressure can alter gas flow dynamics. Ensure the pressure is stable during deposition.

Issue 2: Poor Surface Morphology or Roughness

  • Question: The surface of my film is rough and hazy, not mirror-like. How can I improve it?

  • Answer: Poor surface morphology can result from several factors, often related to the TEI flow rate being outside the optimal window.

    • Excessive TEI Flow: A TEI flow rate that is too high can lead to a 3D growth mode instead of the desired 2D layer-by-layer growth, causing roughness.[3] Try systematically reducing the TEI flow rate.

    • Incorrect V/III Ratio: The balance between the Group III (TEI) and Group V precursors is critical. An improper V/III ratio can lead to a rough surface.[6] You may need to adjust the flow of your Group V source (e.g., TBP or PH₃) in conjunction with the TEI flow.

    • Low Growth Temperature: If the temperature is too low, the mobility of atoms on the surface is reduced, which can lead to a rougher film.[2]

    • Substrate Preparation: Ensure the substrate surface is impeccably clean before growth. Contaminants can act as nucleation sites for defects that degrade morphology.[7]

Issue 3: Low or Inconsistent Film Growth Rate

  • Question: My film growth rate is much lower than expected or varies between experiments. What should I check?

  • Answer: A low or inconsistent growth rate points to issues with the precursor delivery system.

    • TEI Bubbler Temperature: The TEI flow rate is controlled by the carrier gas flow through the TEI bubbler and the bubbler's temperature, which determines the TEI vapor pressure.[8][9] Ensure the bubbler temperature is stable and at the correct setpoint.

    • Carrier Gas Flow: Verify the mass flow controller (MFC) for the carrier gas (usually H₂) going through the TEI bubbler is calibrated and functioning correctly.

    • Precursor Depletion: Check the level of TEI in the bubbler. It may be running low.

    • Gas Line Issues: There could be a partial clog or leak in the gas lines leading from the TEI bubbler to the reactor.

Experimental Protocols & Data

Protocol: Optimization of TEI Flow Rate for InP Deposition
  • Substrate Preparation:

    • Begin with a 2-inch diameter InP (100)-oriented substrate.[6]

    • Clean the substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol) followed by a de-ionized water rinse.

    • Perform an in-situ etch within the MOCVD reactor to remove the native oxide and ensure a pristine surface for growth.[10]

  • MOCVD Reactor Setup:

    • Load the substrate into the MOCVD reactor.

    • Purge the reactor with Pd-purified H₂ carrier gas.[6]

    • Heat the substrate to the desired growth temperature (e.g., 520-650°C).[6]

    • Introduce the Group V precursor (e.g., TBP) to protect the InP surface from degradation as it heats up.[11]

  • Deposition Parameter Optimization:

    • Set the reactor pressure, total H₂ carrier gas flow (e.g., 6 l/min), growth temperature, and V/III ratio to baseline values from literature or previous experiments.[6]

    • Maintain a constant flow rate for the Group V precursor (TBP).

    • Systematically vary the H₂ carrier gas flow rate through the TEI bubbler across a series of experiments. For each experiment, only change the TEI flow rate.

    • Deposit a film of a target thickness (e.g., 1-2 µm) for each condition.[3]

  • Film Characterization:

    • After each deposition, allow the substrate to cool under a Group V overpressure.

    • Characterize the deposited films using the following techniques:

      • Surface Morphology: Differential Interference Contrast (DIC) Microscopy or Atomic Force Microscopy (AFM).

      • Film Thickness: Scanning Electron Microscopy (SEM) of the cross-section.

      • Crystalline Quality: Double-crystal X-ray diffraction (XRD).

      • Optical Properties: Photoluminescence (PL) spectroscopy.[11]

Quantitative Data Summary

The following table summarizes typical experimental parameters for MOCVD growth of indium-based materials. Note that optimal conditions are highly dependent on the specific reactor geometry and system.

ParameterInP GrowthInGaAs GrowthTypical Range/ValueSource(s)
Precursors TEI, TBP/PH₃TEI, TMGa, TBA/AsH₃-[6]
Substrate InP or GaAsInP-[6][11]
Growth Temp. 520 - 650 °C550 - 650 °CVaries by material[6]
V/III Ratio 1.5 - 80VariesHighly process dependent[6]
Total H₂ Flow ~6 l/min~6 l/minSystem dependent[6]
TEI Bubbler Temp. 10 - 30 °C10 - 30 °CAffects vapor pressure-
Reactor Pressure 20 - 100 Torr20 - 100 TorrLow Pressure MOCVD-

Visualizations

Troubleshooting Workflow for Non-Uniform Deposition

G start Problem: Non-Uniform Film check_flow Are gas flow patterns uniform? start->check_flow check_temp Is substrate temperature uniform? start->check_temp check_rotation Is substrate rotation active? start->check_rotation sol_showerhead Solution: Inspect/Clean Showerhead check_flow->sol_showerhead No sol_mfc Solution: Calibrate MFCs check_flow->sol_mfc No sol_heater Solution: Calibrate Heater/ Thermocouples check_temp->sol_heater No sol_rotation Solution: Verify Rotation Speed and Functionality check_rotation->sol_rotation No end_node Uniform Film Achieved sol_showerhead->end_node sol_mfc->end_node sol_heater->end_node sol_rotation->end_node

Caption: Troubleshooting flowchart for addressing non-uniform film deposition.

Logical Relationship: TEI Flow Rate vs. Film Properties

G tei_low TEI Flow Too Low prop_growth_low Low Growth Rate tei_low->prop_growth_low prop_poor_coverage Poor Surface Coverage (Island Growth) tei_low->prop_poor_coverage tei_opt Optimal TEI Flow prop_growth_opt Controlled Growth Rate tei_opt->prop_growth_opt prop_good_morph Excellent Surface Morphology tei_opt->prop_good_morph prop_low_defect Low Defect Density tei_opt->prop_low_defect tei_high TEI Flow Too High prop_growth_high High Growth Rate tei_high->prop_growth_high prop_rough Increased Roughness tei_high->prop_rough prop_impurities Potential for Higher Impurity Incorporation tei_high->prop_impurities

Caption: Impact of varying TEI flow rate on key film deposition properties.

References

Technical Support Center: Troubleshooting Impurities in Triethylindium (TEI) Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting impurities in triethylindium (TEI) sources used in experiments such as Metal-Organic Chemical Vapor Deposition (MOCVD).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEI) and why is its purity important?

This compound (In(C₂H₅)₃), or TEI, is an organometallic compound crucial as a precursor for depositing indium-containing thin films, such as indium phosphide (InP) and indium gallium arsenide (InGaAs), in the semiconductor industry. The purity of the TEI source is paramount as even trace amounts of impurities can be incorporated into the crystal lattice of the grown material, adversely affecting its electronic and optical properties, and ultimately the performance of devices.

Q2: What are the common types of impurities found in TEI sources?

Impurities in TEI can be broadly categorized as:

  • Elemental Impurities: These include metals such as silicon (Si), sulfur (S), zinc (Zn), and tin (Sn), which can originate from the raw materials or the synthesis process.

  • Organic Impurities: These can be other organometallic species (e.g., trimethylindium), hydrocarbons, or oxygen- and nitrogen-containing organic compounds. These can arise from side reactions during synthesis or from improper handling.

  • Gaseous Impurities: Dissolved gases like oxygen (O₂) and water (H₂O) can be present due to leaks in the storage cylinder or transfer lines.

Q3: How can I tell if my TEI source is contaminated?

Signs of a contaminated TEI source can manifest in your experimental results. These may include:

  • Unintentional n-type or p-type doping in your grown films.

  • Poor surface morphology of the epitaxial layers.

  • Reduced photoluminescence intensity or shifts in the peak wavelength.

  • Inconsistent growth rates or material composition.

  • Visible particles or discoloration in the TEI liquid.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to TEI impurities.

Issue 1: Unexplained Carrier Concentration in Grown Films

Symptoms: Your undoped semiconductor films exhibit unexpected n-type or p-type conductivity.

Possible Cause: Elemental impurities in the TEI source are acting as dopants. Silicon (Si) is a common n-type dopant, while zinc (Zn) can be a p-type dopant.

Troubleshooting Steps:

  • Analyze the TEI Source: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to identify and quantify trace metal impurities in your TEI.

  • Review Supplier's Certificate of Analysis (CoA): Compare your analytical results with the specifications provided by the supplier.

  • Isolate the Source: If possible, use a TEI source from a different batch or supplier to see if the problem persists.

  • Check Gas Purifiers: Ensure that the purifiers for your carrier gas (e.g., hydrogen) are functioning correctly, as impurities can also be introduced from the gas stream.

Issue 2: Poor Surface Morphology and Crystal Quality

Symptoms: The surface of your grown films is hazy, contains a high density of defects, or exhibits poor crystallinity as determined by techniques like X-ray diffraction (XRD).

Possible Cause:

  • Oxygen-related impurities: Oxygen or water contamination in the TEI can lead to the formation of involatile indium oxides, which disrupt epitaxial growth.

  • Adduct formation: Lewis acid-base adducts can form between TEI and certain impurities, altering the vapor pressure of the precursor and leading to non-uniform growth.

Troubleshooting Steps:

  • Perform Leak Checks: Thoroughly check your gas lines and MOCVD reactor for leaks to prevent the ingress of air and moisture.

  • Analyze for Oxygen and Water: While direct analysis of O₂ and H₂O in TEI is challenging, you can infer their presence by looking for oxide formation on the reactor walls or in your films using techniques like Secondary Ion Mass Spectrometry (SIMS).

  • Use a Fresh Source: If the TEI source has been in use for a long time or has been potentially exposed to air, switch to a new, unopened cylinder.

Data Presentation

The following table summarizes common impurities in TEI, their potential sources, and their impact on semiconductor materials.

ImpurityPotential SourcesImpact on III-V Semiconductor FilmsTypical Acceptable Levels (Semiconductor Grade)
Silicon (Si) Raw materials (InCl₃), reaction vesselsUnintentional n-type doping, reduced electron mobility< 50 ppb
Sulfur (S) Raw materials, organic synthesis reagentsFormation of deep-level traps, reduced carrier lifetime< 20 ppb
Zinc (Zn) Raw materials, cross-contaminationUnintentional p-type doping< 20 ppb
Tin (Sn) Raw materialsUnintentional n-type doping< 20 ppb
Oxygen (O) Leaks in the system, residual moistureFormation of non-volatile oxides, poor surface morphology, deep-level defectsAs low as possible
Water (H₂O) Leaks in the system, improper handlingReacts with TEI to form oxides and hydroxides, leading to particle formationAs low as possible
Organic Residues Incomplete synthesis reactions, solventsCarbon incorporation, reduced material qualityVaries by compound

Experimental Protocols

Protocol 1: Trace Metal Analysis of TEI by ICP-MS

Objective: To quantify trace metallic impurities in a this compound sample.

Methodology:

  • Sample Preparation (in an inert atmosphere glovebox):

    • Carefully transfer a known weight (e.g., 1 g) of the TEI sample into a clean, pre-weighed PFA digestion vessel.

    • Add 5 mL of high-purity, trace-metal-grade nitric acid (HNO₃) dropwise to the TEI sample. Caution: The reaction can be vigorous.

    • Once the initial reaction subsides, add another 2 mL of HNO₃.

    • Seal the digestion vessel and place it in a microwave digestion system.

    • Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes.

    • After cooling, carefully open the vessel and dilute the digested sample to a final volume of 50 mL with 18 MΩ·cm deionized water.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards from a certified stock solution in a 2% HNO₃ matrix. The concentration range should bracket the expected impurity levels.

  • Analysis:

    • Aspirate the prepared sample solution into the ICP-MS.

    • Monitor the ion counts for the isotopes of the elements of interest (e.g., ²⁸Si, ³²S, ⁶⁴Zn, ¹¹⁸Sn).

    • Quantify the impurity concentrations based on the calibration curves.

Protocol 2: Purity Assessment of TEI by ¹H NMR Spectroscopy

Objective: To identify and quantify organic impurities in a this compound sample.

Methodology:

  • Sample Preparation (in an inert atmosphere glovebox):

    • In a clean, dry NMR tube, dissolve approximately 0.1 mL of the TEI sample in 0.5 mL of a deuterated solvent (e.g., benzene-d₆ or toluene-d₈).

    • Add a known amount of an internal standard with a distinct NMR signal (e.g., tetramethylsilane - TMS).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample. The characteristic signals for TEI are a quartet at approximately 0.8 ppm and a triplet at approximately 1.2 ppm.

  • Data Analysis:

    • Integrate the peaks corresponding to the TEI ethyl groups and any impurity peaks.

    • Calculate the concentration of impurities relative to the TEI concentration by comparing their integrated peak areas, taking into account the number of protons contributing to each signal.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Poor Film Quality, Unexplained Doping) check_growth Verify MOCVD Growth Parameters (T, P, V/III ratio) start->check_growth check_system Perform System Integrity Checks (Leak Test, Gas Purifiers) check_growth->check_system Parameters OK analyze_tei Analyze TEI Source for Impurities check_system->analyze_tei System OK system_issue System Issue Identified check_system->system_issue Issue Found icpms ICP-MS for Elemental Impurities analyze_tei->icpms nmr NMR for Organic Impurities analyze_tei->nmr compare_coa Compare Results with Supplier's CoA icpms->compare_coa nmr->compare_coa source_issue Impurity Confirmed in TEI Source compare_coa->source_issue replace_tei Replace TEI Cylinder source_issue->replace_tei Yes source_issue->system_issue No end Problem Resolved replace_tei->end resolve_system Resolve System Issue (e.g., Fix Leak, Replace Purifier) system_issue->resolve_system resolve_system->end

Caption: Troubleshooting workflow for identifying the source of impurities.

Silicon_Incorporation cluster_gas_phase Gas Phase cluster_surface Substrate Surface cluster_solid_state Solid State (III-V Lattice) tei TEI (In(C2H5)3) decomposition Pyrolytic Decomposition tei->decomposition si_impurity Silicon Impurity (e.g., Si(C2H5)4) si_impurity->decomposition group_v Group V Source (e.g., PH3) group_v->decomposition incorporation Incorporation into Crystal Lattice decomposition->incorporation inp_lattice InP Lattice incorporation->inp_lattice si_dopant Si on In site (n-type dopant) incorporation->si_dopant effect Increased Electron Concentration si_dopant->effect

Caption: Pathway of silicon impurity incorporation into an InP lattice.

Technical Support Center: Managing Triethylindium (TEI) Precursor Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing triethylindium (In(C₂H₅)₃, or TEI), a highly reactive organometallic precursor. Due to its pyrophoric nature and sensitivity to environmental conditions, proper handling and awareness of its degradation pathways are critical for experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEI) and why is its purity crucial?

A1: this compound is a colorless organometallic liquid used as a precursor for depositing indium-containing thin films, such as Indium Phosphide (InP), in processes like Metal-Organic Chemical Vapor Deposition (MOCVD).[1] Its high purity is essential because impurities or degradation products can be incorporated into the semiconductor films, negatively impacting their electronic and optical properties.

Q2: What are the primary signs of TEI degradation?

A2: Signs of degradation can be subtle but may include:

  • Visual Changes: Appearance of fine solid particles (metallic indium) or a yellowish tint in the otherwise colorless liquid.

  • Pressure Changes: A gradual increase in the vapor pressure within the cylinder (bubbler) due to the formation of gaseous byproducts like ethane and ethylene.

  • Inconsistent Experimental Results: A noticeable decline in film growth rate, poor surface morphology, or changes in the electrical or photoluminescent properties of the deposited material.

Q3: What causes TEI to degrade and what are the byproducts?

A3: TEI is thermally and environmentally sensitive. Degradation is primarily caused by:

  • Thermal Decomposition: Exposure to elevated temperatures (decomposition can begin at temperatures as low as 80°C) initiates a free-radical chain mechanism.[2] The indium-carbon bond breaks, generating ethyl radicals.[3]

  • Exposure to Air (Oxygen) or Moisture (Water): TEI is pyrophoric, meaning it ignites spontaneously on contact with air.[1][4] It also reacts violently with water.[5] Any breach in the storage container's inert atmosphere will cause rapid degradation.

The main degradation byproducts are metallic indium (In), ethane (C₂H₆), and ethylene (C₂H₄).[3]

Q4: How should I properly store TEI to minimize degradation?

A4: Proper storage is the most critical factor in preserving TEI integrity.

  • Inert Atmosphere: Always store TEI containers under a positive pressure of an inert gas, such as high-purity nitrogen or argon.[1][6]

  • Temperature Control: Store in a cool, dry, and well-ventilated location, away from heat sources.[7] Avoid temperature cycling. Refer to the supplier's recommendations for the optimal temperature range.

  • Container Integrity: Ensure the container (bubbler) and its valves are leak-tight. Regularly check valve connections and perform leak tests as part of your standard operating procedures.

  • Original Packaging: Keep the precursor in its original, specially designed container. Do not transfer it to other containers.[1]

Troubleshooting Guide

This section addresses common issues encountered during experiments that may be linked to TEI degradation.

Observed Problem Potential Cause Related to TEI Recommended Actions
Reduced Film Growth Rate Lower concentration of active TEI due to partial decomposition into metallic indium.1. Verify all process parameters (temperature, pressure, flow rates).2. If parameters are correct, consider precursor degradation. Schedule a purity analysis.3. Consult with the precursor supplier for a certificate of analysis on a new batch.
Poor Surface Morphology (e.g., hazy films, particle formation) Incorporation of indium metal particles from degraded precursor into the growing film.1. Visually inspect the TEI bubbler for signs of solids (use appropriate safety precautions).2. Perform a purity analysis on the TEI.3. If degradation is confirmed, replace the TEI cylinder.
Inconsistent Electrical or Optical Properties Unintentional doping or defect creation caused by impurities or degradation byproducts.1. Review historical data to see if performance has declined over the cylinder's life.2. Analyze the TEI for trace metal impurities and decomposition products.3. Replace the precursor and re-run baseline experiments to confirm the source of the issue.
Clogged Gas Lines or Mass Flow Controllers (MFCs) Formation and transport of indium micro-particles from a degraded precursor source.1. Safely purge and clean the affected gas lines according to established safety protocols.2. Inspect the TEI bubbler for visible signs of degradation.3. Replace the TEI cylinder before resuming operations.
Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting issues potentially related to TEI degradation.

G start Poor Experimental Results (e.g., low growth rate, poor morphology) check_params Verify Process Parameters (Temp, Pressure, Flows) start->check_params params_ok Parameters Correct? check_params->params_ok review_storage Review Precursor Handling & Storage History storage_ok Storage Conditions Met? review_storage->storage_ok visual_inspect Visually Inspect Bubbler (for particles/discoloration) visual_ok Precursor Appears Normal? visual_inspect->visual_ok params_ok->review_storage Yes other_issue Isolate & Troubleshoot Other System Components params_ok->other_issue No, adjust & re-run storage_ok->visual_inspect Yes contact_supplier Contact Supplier for Support storage_ok->contact_supplier No, flag as high risk purity_analysis Perform Purity Analysis (NMR, GC-MS, ICP-MS) visual_ok->purity_analysis No, degradation likely visual_ok->purity_analysis Yes, but issue persists degraded Degradation Confirmed? purity_analysis->degraded replace Replace TEI Cylinder & Decontaminate Lines degraded->replace Yes degraded->other_issue No replace->contact_supplier

A decision tree for troubleshooting TEI precursor issues.

Appendices

Appendix A: TEI Properties and Stability Data

The following table summarizes key physical properties of this compound. Note that quantitative degradation rates are highly dependent on specific storage conditions and are typically not published; consult your supplier for batch-specific stability data.

PropertyValueCitation
Chemical Formula In(C₂H₅)₃[5]
Molar Mass 202.00 g/mol [1]
Appearance Colorless liquid[1][5]
Melting Point -32 °C[1][5]
Boiling Point 144 °C (Decomposes > 80 °C)[1][2]
Density ~1.26 - 1.38 g/cm³[2][5]
Stability Pyrophoric in air, reacts violently with water. Stable under inert gas.[1][2][5]
Appendix B: Experimental Protocols

1. General Protocol for Handling Pyrophoric Precursors like TEI

Handling TEI requires rigorous air-free techniques. This is a general guide and must be supplemented by your institution's specific safety protocols.

  • Prerequisites: Work must be conducted in a certified chemical fume hood or a glovebox.[3] A second trained person must be present ("buddy system").[6] Ensure a Class D fire extinguisher (for combustible metals) or powdered lime/sand is immediately accessible.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and a face shield.[6] Use compatible gloves (consult the Safety Data Sheet).

  • Procedure (Syringe/Cannula Transfer):

    • Ensure all glassware is oven-dried and cooled under an inert gas stream.[3]

    • Secure the TEI cylinder to a lab stand within the fume hood.

    • Pressurize the cylinder with a high-purity inert gas (e.g., Argon or Nitrogen) according to the manufacturer's instructions.

    • To withdraw a liquid sample, use a gas-tight syringe or a double-tipped needle (cannula) that has been purged with inert gas.

    • Insert the needle through the septum on the cylinder valve. For cannula transfer, insert the other end into the receiving flask, which must also be under a positive inert gas pressure (use a bubbler to vent).

    • Slowly withdraw the desired amount of liquid. The slight positive pressure in the source cylinder will facilitate the transfer.

    • After transfer, remove the needle/cannula and immediately quench any residual TEI on the tip by immersing it in a beaker of a non-reactive solvent like hexane, followed by a protic solvent like isopropanol.

2. Framework for Purity Analysis by Gas Chromatography (GC)

Analyzing TEI requires specialized equipment (GC-ICP-MS or GC-MS) and expertise in handling air-sensitive samples.[2][8] This is a general framework; specific parameters must be optimized by an analytical chemist.

  • Objective: To separate volatile TEI from less volatile degradation products (like indium particles) and identify volatile byproducts.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (MS) or an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • Sample Preparation (must be performed in a glovebox):

    • In an inert atmosphere, dilute a small, precisely measured aliquot of TEI in an anhydrous, degassed organic solvent (e.g., hexane or toluene).

    • The dilution factor must be high enough to be safe for the instrument but concentrated enough for detection.

    • Transfer the diluted sample to a GC vial with a septum cap.

  • GC-MS Method Outline:

    • Injector: Use a split/splitless injector. The injection must be fast and precise. An autosampler is highly recommended to minimize air exposure.

    • Carrier Gas: High-purity Helium or Hydrogen.

    • Column: A non-polar capillary column is typically suitable.

    • Oven Program: Start at a low temperature (e.g., 40-50°C) and ramp up at a controlled rate to a temperature below the TEI decomposition point (e.g., ramp to 120°C).

    • Detection: The mass spectrometer will detect fragments corresponding to TEI and its volatile impurities or byproducts. The ICP-MS will specifically detect indium-containing species.[2][7]

  • Data Analysis: Compare the resulting chromatogram to a reference standard of high-purity TEI. Look for the appearance of new peaks or a reduction in the area of the main TEI peak over time, which indicates degradation.

Appendix C: TEI Degradation Pathway

The thermal decomposition of this compound is understood to proceed via a free-radical chain mechanism.

G cluster_prop Propagation Steps tei_node This compound In(C₂H₅)₃ cleavage Homolytic Cleavage (Initiation Step) tei_node->cleavage Heat (Δ) radicals Ethyl Radical (•C₂H₅) + Diethylindium Radical (•In(C₂H₅)₂) cleavage->radicals h_abs Hydrogen Abstraction (•C₂H₅ + In(C₂H₅)₃) radicals->h_abs beta_elim β-Hydride Elimination radicals->beta_elim indium Metallic Indium (In) radicals->indium Further Decomposition ethane Ethane (C₂H₆) h_abs->ethane ethylene Ethylene (C₂H₄) beta_elim->ethylene

Simplified reaction pathway for TEI thermal decomposition.

References

Technical Support Center: Triethylindium Carbon Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating carbon contamination when using triethylindium (TEI) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of carbon contamination when using this compound (TEI)?

A1: The primary source of carbon contamination when using TEI in Metal-Organic Chemical Vapor Deposition (MOCVD) is the incomplete pyrolysis of the ethyl ligands from the indium precursor on the growth surface. These organic radicals can be incorporated into the epitaxial layer, leading to unintentional carbon doping.

Q2: How does this compound (TEI) compare to trimethylindium (TMIn) in terms of carbon incorporation?

A2: Historically, TEI was known to cause parasitic reactions with group V hydride sources.[1] While methyl-based precursors are a known source of carbon contamination, ethyl-based precursors like triethyl-gallium and -aluminum are noted to result in less carbon contamination in GaAs and AlGaAs.[2] However, for indium-containing materials, the choice between TEI and TMIn for minimizing carbon can depend on the specific material and growth conditions. For instance, in the growth of InAs at low temperatures, carbon concentrations were significantly higher when using TMIn.[1]

Q3: What are the common consequences of high carbon concentration in epitaxial layers?

A3: High carbon concentration can act as an impurity, affecting the electrical and optical properties of the semiconductor. It can lead to decreased charge carrier mobility, compensation of desired dopants, and reduced photoluminescence intensity. In some materials, carbon can act as a donor impurity.

Q4: Are there alternative indium precursors to reduce carbon contamination?

A4: Yes, researchers have explored other indium sources to minimize carbon incorporation. Ethyldimethylindium (EDMIn) and triisopropylindium (TIPIn) are potential alternatives to TEI and TMIn.[1] Additionally, alternative group V sources like tertiarybutylphosphine (TBP) and tertiarybutylarsine (TBAs) have been investigated as they can be used at lower V/III ratios and may not contribute to carbon contamination.[3][4]

Troubleshooting Guide

This guide addresses specific issues related to carbon contamination from TEI during MOCVD experiments.

Issue Potential Cause Troubleshooting Steps
High background carbon concentration in InP layers Incomplete decomposition of TEI ethyl radicals.1. Optimize Growth Temperature: Increase the growth temperature to promote more complete pyrolysis of the TEI. 2. Adjust V/III Ratio: Increase the V/III ratio (the ratio of the group V precursor flow to the group III precursor flow) to provide more reactive hydrogen from the hydride (e.g., PH3) to react with the ethyl radicals. 3. Change Carrier Gas: Switch from nitrogen (N2) to hydrogen (H2) as the carrier gas. Hydrogen can help remove organic radicals from the growth surface.[5]
Poor surface morphology with suspected carbon incorporation Carbon impurities on the surface can disrupt epitaxial growth.1. Verify Precursor Purity: Ensure the TEI source is of high purity and has not degraded. 2. Reactor Cleaning: Perform a bake-out of the MOCVD reactor to remove any residual carbon contamination. 3. Flow Dynamics: Optimize the total flow rate and reactor pressure to ensure uniform precursor distribution and removal of byproducts.
Inconsistent electrical properties of grown films Fluctuations in carbon incorporation.1. Monitor Growth Parameters: Ensure precise control and stability of growth temperature, pressure, and precursor flow rates. 2. Precursor Bubbler Temperature: Maintain a stable temperature for the TEI bubbler to ensure consistent vapor pressure and delivery rate. 3. System Leaks: Check the MOCVD system for any leaks that could introduce impurities.

Summary of Strategies to Reduce Carbon Contamination from TEI

The following table summarizes the qualitative effects of various MOCVD growth parameters on carbon incorporation when using this compound.

Parameter Effect on Carbon Incorporation General Recommendation
Growth Temperature Increasing temperature generally decreases carbon incorporation due to more efficient precursor pyrolysis.Optimize for the specific material system, balancing carbon reduction with potential effects on surface morphology and growth rate.
V/III Ratio Increasing the V/III ratio typically reduces carbon incorporation by providing more reactive species to remove ethyl radicals.Increase the V/III ratio, but be mindful of potential changes in growth rate and material quality.
Carrier Gas Using hydrogen (H2) as a carrier gas is more effective at reducing carbon than nitrogen (N2).[5]Utilize H2 as the carrier gas whenever the process allows.
Reactor Pressure Lowering the reactor pressure can sometimes reduce parasitic gas-phase reactions.[1]Investigate the effect of pressure on both carbon levels and film quality.
Alternative Precursors Precursors like EDMIn or TIPIn may offer lower carbon incorporation.[1]Consider testing alternative indium precursors if carbon contamination remains a persistent issue.

Experimental Protocols

Methodology for Optimizing MOCVD Growth to Reduce Carbon from TEI

This protocol outlines a general methodology for systematically optimizing MOCVD growth parameters to minimize carbon contamination from this compound.

  • Establish a Baseline:

    • Grow a reference epitaxial layer using your standard growth parameters for the material of interest.

    • Characterize the baseline layer for carbon concentration (e.g., using Secondary Ion Mass Spectrometry - SIMS), electrical properties (e.g., Hall measurements), and structural quality (e.g., X-ray diffraction, photoluminescence).

  • Temperature Series:

    • Keeping all other parameters (V/III ratio, pressure, carrier gas, TEI flow rate) constant, perform a series of growths at different temperatures.

    • Vary the temperature in steps (e.g., 25°C) above and below your baseline temperature.

    • Characterize each sample to determine the effect of temperature on carbon incorporation and other material properties.

  • V/III Ratio Series:

    • Using the optimal temperature determined from the previous step, perform a series of growths varying the V/III ratio.

    • Keep the TEI flow rate constant and vary the flow rate of the group V precursor (e.g., PH3 or AsH3).

    • Characterize each sample to identify the V/III ratio that minimizes carbon concentration while maintaining good material quality.

  • Carrier Gas Evaluation:

    • If not already using hydrogen, repeat the optimized growth conditions using H2 as the carrier gas.

    • Compare the carbon concentration and material properties to the results obtained with N2.

  • Analysis and Final Optimization:

    • Analyze the data from all characterization techniques to identify the growth parameter window that yields the lowest carbon concentration without compromising other critical material properties.

    • It may be necessary to perform further iterations of optimization, as the optimal parameters can be interdependent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization Loops cluster_analysis Analysis start Define Baseline Growth Parameters characterize_baseline Grow and Characterize Baseline Sample start->characterize_baseline temp_series Temperature Series Variation characterize_baseline->temp_series viii_series V/III Ratio Series Variation temp_series->viii_series characterize_samples Characterize All Samples (SIMS, Hall, etc.) temp_series->characterize_samples Characterize after each series carrier_gas Carrier Gas Evaluation (H2 vs. N2) viii_series->carrier_gas viii_series->characterize_samples carrier_gas->characterize_samples analyze_data Analyze Data and Identify Trends characterize_samples->analyze_data final_params Determine Optimized Growth Parameters analyze_data->final_params

Caption: Experimental workflow for optimizing MOCVD parameters to reduce carbon.

logical_relationship cluster_strategies Mitigation Strategies tei This compound (TEI) Precursor carbon Carbon Contamination tei->carbon can lead to temp Increase Growth Temperature temp->carbon reduces viii Increase V/III Ratio viii->carbon reduces h2 Use H2 Carrier Gas h2->carbon reduces alt_precursor Use Alternative Precursors alt_precursor->carbon reduces

Caption: Key strategies for mitigating carbon contamination from TEI.

References

Technical Support Center: Improving Surface Morphology of Films Grown with Triethylindium (TEI)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the growth of thin films using Triethylindium (TEI) as a precursor. The focus is on diagnosing and resolving issues related to surface morphology to achieve high-quality, smooth, and defect-free films suitable for advanced applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (TEI) and why is it used?

A1: this compound (C₆H₁₅In) is a metalorganic compound used as a precursor for depositing indium-containing thin films through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). It is chosen for its volatility, which allows it to be transported in a vapor phase to the substrate, and its ability to decompose at relatively moderate temperatures to yield high-purity indium. It is a key component in manufacturing semiconductors for electronics and optoelectronics.[1]

Q2: Why is surface morphology critical for thin films?

A2: The surface morphology—referring to the texture, roughness, and overall topography of the film—is crucial because it directly impacts the film's physical and electrical properties. A smooth, uniform surface is essential for creating high-performance electronic devices, as roughness can lead to issues like charge carrier scattering, electrical shorts, and poor interfaces in multilayer device structures.[2] For applications like photovoltaics or optoelectronics, a uniform thickness and low surface roughness are mandatory.[3]

Q3: What are the most common surface morphology issues when using TEI?

A3: Common issues include high surface roughness, the formation of 3D islands instead of a continuous film, pinholes, and poor crystallinity.[2][4][5] These problems can arise from suboptimal growth parameters, substrate contamination, or precursor instability. Carbon impurities from the ethyl ligands in TEI can also be incorporated into the film, affecting its properties.[4]

Q4: How does growth temperature affect the film surface?

A4: Growth temperature is a critical parameter that significantly influences nucleation density, surface diffusion, and precursor decomposition.

  • Low Temperatures: May lead to incomplete decomposition of TEI, resulting in an amorphous structure, higher impurity incorporation (like carbon), and poor morphology.[4]

  • High Temperatures: Generally promote better crystallinity and denser films by providing more thermal energy for atoms to arrange into a stable crystal lattice.[4] This can increase grain size and reduce defects. However, excessively high temperatures can also increase surface roughness due to higher adatom mobility leading to larger, taller islands.[5][6]

Q5: Can post-growth annealing improve the surface morphology?

A5: Yes, in-situ or post-growth thermal annealing is a common method used to improve film quality. The thermal energy allows for the rearrangement of atoms, which can significantly reduce surface roughness, diminish structural defects, and improve the crystallinity of the film.[7][8]

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions.

Problem: High Surface Roughness or Hazy Film Appearance

Potential CauseRecommended Solution
Incorrect Growth Temperature The temperature may be too high, promoting 3D island growth, or too low, preventing smooth layer formation. Systematically vary the deposition temperature to find the optimal window for your material system. Studies have shown that roughness can increase with temperature if island coalescence is delayed.[5]
Low Nucleation Density Insufficient nucleation sites on the substrate can lead to the formation of large, isolated islands that grow taller rather than merging, increasing roughness. Consider a substrate surface treatment or deposit a thin nucleation/buffer layer at a lower temperature before the main growth.
Precursor Instability Unstable TEI bubbler temperature or fluctuating carrier gas flow can cause inconsistent precursor delivery to the reactor, leading to non-uniform growth. Ensure the bubbler temperature is stable and that mass flow controllers are calibrated and functioning correctly.
Contaminants Impurities from the source material or leaks in the gas lines can act as anti-surfactants or create unwanted nucleation sites, disrupting smooth growth. Perform a leak check on your system and consider using higher-purity sources.

Problem: Pinholes or Voids in the Film

Potential CauseRecommended Solution
Substrate Contamination Particulates or organic residue on the substrate can prevent the film from nucleating in those areas, leading to pinholes.[4] Implement a rigorous substrate cleaning protocol (e.g., degreasing with solvents, acid etch, and in-situ thermal cleaning) immediately before growth.
Poor Wetting of the Substrate If the film material has a high surface energy compared to the substrate, it will tend to form droplets or islands (3D growth) rather than a continuous layer.[2] Modifying the substrate surface with a buffer layer that is more easily "wetted" by the depositing material can promote layer-by-layer growth.
Gas Flow Dynamics Non-laminar or turbulent gas flow in the reactor can lead to uneven precursor distribution and localized depletion, causing voids. Optimize the total pressure, carrier gas flow rates, and reactor geometry to ensure smooth, laminar flow over the substrate.

Problem: Poor Crystallinity or Amorphous Film

Potential CauseRecommended Solution
Growth Temperature is Too Low Adatoms lack sufficient thermal energy to diffuse on the surface and find their ideal lattice sites, resulting in a disordered or amorphous structure.[4] Increase the growth temperature in increments. Films grown at temperatures ≥200°C have shown significantly better polycrystalline structure.[4]
Incorrect V/III Ratio For compound semiconductors, an improper ratio of Group V (e.g., As, P) to Group III (In from TEI) precursors can lead to stoichiometry issues and a high density of point defects, which disrupts the crystal lattice. Optimize the flow rate of the Group V precursor.
Fast Deposition Rate If the material arrives at the surface too quickly, atoms do not have time to diffuse to crystalline sites. Reduce the TEI molar flow rate to lower the growth rate, allowing more time for surface diffusion and ordering.

Section 3: Data and Protocols

Quantitative Data Summary

The tables below provide examples of how growth parameters can influence film properties.

Table 1: Effect of Growth Temperature on In₂O₃ Film Properties Grown by ALD using TEI (Data adapted from a study on ALD-grown In₂O₃ films)[4]

Growth Temperature (°C)Growth Per Cycle (nm/cycle)Surface Roughness (RMS)Film StructureCarbon Impurities
1150.009< 1.6 nmAmorphous/Poorly CrystallineHigher
150-< 1.6 nmImproved CrystallinityModerate
200-< 1.6 nmPolycrystalline (Cubic)Almost Negligible
2500.088< 1.6 nmPolycrystalline (Cubic)Almost Negligible

Table 2: General Influence of Annealing Temperature on Film Morphology (Data adapted from a study on TiO₂ films, illustrating a general trend)[6]

Annealing Temperature (°C)Average Grain Size (nm)Surface Roughness (RMS, nm)
300~20-300.266
400~27.71.192
500~36.51.647
Experimental Protocols

Protocol 1: General MOCVD Growth Procedure for Indium-Containing Films

  • Substrate Preparation:

    • Clean the selected substrate (e.g., Si, GaAs, InP) via a multi-step solvent clean (Acetone, Isopropanol, Deionized water) in an ultrasonic bath.

    • Perform a chemical etch appropriate for the substrate (e.g., HF dip for Si to remove native oxide).

    • Immediately load the substrate into the MOCVD reactor load-lock.

  • System Preparation:

    • Pump down the reactor to its base pressure to remove atmospheric contaminants.

    • Perform a system leak check to ensure integrity.

    • Set the TEI bubbler temperature to its specified value (e.g., 10-20°C) and allow it to stabilize.

  • Growth Execution:

    • Transfer the substrate from the load-lock to the main reactor chamber.

    • Heat the substrate to a de-oxidation temperature under a hydrogen (H₂) or nitrogen (N₂) carrier gas flow.

    • Ramp down to the desired growth temperature (e.g., 200-500°C).

    • Introduce the necessary precursors into the reactor by flowing carrier gas through the TEI bubbler and opening the Group V source line (if applicable).

    • Maintain stable temperature, pressure, and gas flows for the duration of the growth.

  • Post-Growth:

    • Stop the precursor flows and cool down the substrate under a protective atmosphere (e.g., H₂ or Group V overpressure).

    • Optional: Perform an in-situ anneal at a temperature higher than the growth temperature to improve crystallinity.

    • Transfer the sample out of the reactor for characterization.

Section 4: Visual Guides

Diagrams of Workflows and Relationships

TroubleshootingWorkflow Start Poor Surface Morphology Problem_Rough High Roughness Start->Problem_Rough Problem_Pinholes Pinholes / Voids Start->Problem_Pinholes Problem_Crystal Poor Crystallinity Start->Problem_Crystal Cause_Temp Incorrect Temp. Problem_Rough->Cause_Temp Cause_Nucleation Low Nucleation Problem_Rough->Cause_Nucleation Cause_Contam Contamination Problem_Rough->Cause_Contam Problem_Pinholes->Cause_Contam Cause_Wetting Poor Wetting Problem_Pinholes->Cause_Wetting Cause_LowTemp Temp. Too Low Problem_Crystal->Cause_LowTemp Cause_Rate Rate Too High Problem_Crystal->Cause_Rate Solution_Optimize Optimize Temp. Cause_Temp->Solution_Optimize Solution_Buffer Use Buffer Layer Cause_Nucleation->Solution_Buffer Solution_Clean Improve Cleaning Cause_Contam->Solution_Clean Cause_Wetting->Solution_Buffer Solution_IncreaseTemp Increase Temp. Cause_LowTemp->Solution_IncreaseTemp Solution_ReduceRate Reduce Rate Cause_Rate->Solution_ReduceRate

Caption: Troubleshooting workflow for poor surface morphology issues.

MOCVD_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_post Post-Growth Substrate_Clean 1. Substrate Cleaning (Solvents, Etch) Load_Substrate 2. Load into Reactor Substrate_Clean->Load_Substrate System_Prep 3. Pump Down & Leak Check Load_Substrate->System_Prep Deox 4. Substrate De-oxidation (Heating) System_Prep->Deox Ramp_Temp 5. Ramp to Growth Temp Deox->Ramp_Temp Inject 6. Inject Precursors (TEI + others) Ramp_Temp->Inject Grow 7. Film Growth Inject->Grow Cooldown 8. Cool Down Grow->Cooldown Unload 9. Unload Sample Cooldown->Unload Characterize 10. Characterization (AFM, XRD, etc.) Unload->Characterize

Caption: General experimental workflow for a MOCVD process.

ParameterInterplay cluster_inputs Input Parameters cluster_process Physical Processes cluster_outputs Final Film Properties Temp Growth Temperature Diffusion Surface Diffusion Temp->Diffusion Nucleation Nucleation Density Temp->Nucleation Decomp Precursor Decomposition Temp->Decomp Rate Deposition Rate Rate->Diffusion Rate->Nucleation Substrate Substrate Properties Substrate->Nucleation Morphology Surface Morphology Diffusion->Morphology Crystallinity Crystallinity Diffusion->Crystallinity Nucleation->Morphology Decomp->Crystallinity Purity Film Purity Decomp->Purity

Caption: Interplay of growth parameters on final film properties.

References

Technical Support Center: Controlling Parasitic Reactions of Triethylindium (TEI) in the Gas Phase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylindium (TEI) in the gas phase. The information is designed to help users identify, control, and mitigate parasitic reactions that can negatively impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary parasitic reactions of this compound (TEI) in the gas phase?

A1: The two main parasitic reactions involving TEI are thermal decomposition and adduct formation.

  • Thermal Decomposition: TEI can prematurely decompose in the gas phase at elevated temperatures. This process is understood to proceed via a free-radical chain mechanism, leading to the formation of metallic indium, ethane, and ethylene.[1] This premature decomposition can lead to the deposition of indium on reactor walls rather than the desired substrate, as well as the incorporation of carbon impurities into the grown material.

  • Adduct Formation: TEI is a Lewis acid and can react with Lewis bases, such as Group V hydrides (e.g., phosphine (PH₃), arsine (AsH₃)) or ammonia (NH₃), which are often used in deposition processes.[2][3] This acid-base reaction forms a non-volatile adduct, which is a stable chemical complex. The formation of these adducts can deplete the TEI precursor from the gas phase, reducing the growth rate and altering the stoichiometry of the deposited film.

Q2: What are the typical signs of significant parasitic reactions in my MOCVD/MOVPE process?

A2: Several indicators may suggest that parasitic reactions are occurring:

  • Reduced Growth Rate: A lower-than-expected film growth rate is a common symptom of precursor depletion due to either decomposition or adduct formation.

  • Poor Film Uniformity: If parasitic reactions occur in the gas phase before the precursors reach the substrate, it can lead to a non-uniform deposition profile across the wafer.

  • Hazy or Particulate-Coated Reactor Walls: Visible deposits on the cooler upstream parts of the reactor are a strong indication of premature thermal decomposition of TEI.

  • Unintentional Carbon Incorporation: High levels of carbon impurities in the grown film can result from the byproducts of TEI decomposition.

  • Changes in Electrical or Optical Properties: Parasitic reactions can introduce defects and impurities into the material, leading to altered electronic and optical characteristics.

Q3: How does the V/III ratio influence parasitic reactions?

A3: The V/III ratio, which is the molar ratio of the Group V precursor to the Group III precursor (TEI), can have a complex effect on parasitic reactions. A high V/III ratio can increase the likelihood of adduct formation due to the higher concentration of the Lewis base (e.g., PH₃). However, in some systems, a higher V/III ratio has been shown to suppress certain parasitic reactions by altering the surface chemistry, though it can sometimes lead to etching of the growing film. The optimal V/III ratio is highly dependent on the specific materials system and reactor geometry.

Q4: Can the choice of carrier gas affect TEI decomposition?

A4: Yes, the carrier gas can influence the thermal decomposition of TEI. While hydrogen (H₂) is a common carrier gas in MOCVD/MOVPE, it can sometimes participate in the reaction pathways. Inert gases like nitrogen (N₂) or argon (Ar) are less likely to react with TEI or its decomposition products. The thermal conductivity of the carrier gas also plays a role in the temperature profile within the reactor, which in turn affects the decomposition rate.

Troubleshooting Guides

Issue 1: Low Growth Rate and Upstream Deposition
Possible Cause Troubleshooting Steps
Premature TEI Decomposition 1. Lower the reactor wall temperature: Ensure that the temperature of the reactor walls upstream of the substrate is below the decomposition temperature of TEI.
2. Increase the gas flow velocity: Higher flow rates reduce the residence time of TEI in the hot zones of the reactor, minimizing the opportunity for decomposition.
3. Optimize the reactor pressure: Lowering the reactor pressure can sometimes reduce the frequency of gas-phase collisions that lead to decomposition.
4. Check the TEI bubbler temperature: An excessively high bubbler temperature will increase the TEI vapor pressure but may also promote decomposition within the bubbler itself.
Issue 2: Poor Film Quality and High Carbon Incorporation
Possible Cause Troubleshooting Steps
Incomplete Reactions on the Surface 1. Adjust the V/III ratio: An optimized V/III ratio is crucial for efficient surface reactions and can help to minimize the incorporation of carbon from the ethyl groups of TEI.
2. Increase the substrate temperature: A higher growth temperature can enhance the desorption of carbon-containing species from the growth surface.
TEI Decomposition Byproducts 1. Use a different carrier gas: Switching from H₂ to an inert gas like N₂ may alter the decomposition pathways and reduce carbon incorporation.
2. Introduce a scavenging agent: In some cases, the introduction of a gettering or scavenging agent can react with and remove carbon-containing radicals from the gas phase.
Issue 3: Inconsistent Results and Run-to-Run Variability
Possible Cause Troubleshooting Steps
TEI Adduct Formation 1. Separate the precursor inlets: Introduce the TEI and the Group V precursor into the reactor through separate lines to minimize their interaction time in the gas phase before reaching the substrate.
2. Use a showerhead reactor design: A well-designed showerhead can promote uniform mixing of the precursors just above the substrate surface, reducing the chance for pre-reaction.
3. Lower the reactor pressure: Reduced pressure can decrease the rate of adduct-forming reactions.

Quantitative Data Summary

The following table summarizes key quantitative data related to the handling and parasitic reactions of this compound.

ParameterValueConditions/Notes
TEI Vapor Pressure 1.2 Torrat 40 °C
Thermal Decomposition Temperature Range 180 to 250 °CIn the gaseous phase.[1]
Decomposition Reaction Order First-order[1]
Decomposition Activation Energy 34.3 ± 1 kcal/mol[1]
Primary Decomposition Products Metallic Indium, Ethane, Ethylene[1]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound

This compound is a pyrophoric material, meaning it can ignite spontaneously on contact with air. It is also highly reactive with water. All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE).

Required PPE:

  • Flame-retardant lab coat

  • Safety glasses with side shields or chemical splash goggles

  • Face shield

  • Flame-retardant gloves (e.g., Nomex) worn over chemically resistant gloves (e.g., nitrile)

Procedure:

  • Work Area Preparation:

    • Ensure a certified and properly functioning chemical fume hood or glovebox is used for all manipulations.

    • Remove all flammable materials and other chemicals from the immediate work area.

    • Have a Class D fire extinguisher (for combustible metals) readily accessible. Do NOT use water or a standard ABC fire extinguisher on a pyrophoric chemical fire.

    • Keep a container of sand or powdered lime nearby to smother a small fire.

  • Handling the TEI Bubbler:

    • Visually inspect the TEI bubbler for any signs of damage or leaks before use.

    • Ensure all connections to and from the bubbler are secure and leak-tight.

    • The bubbler should be installed in a temperature-controlled bath to maintain a constant and known vapor pressure.

  • Transfer and Disposal:

    • All transfers of TEI must be performed using air-free techniques, such as a Schlenk line or in a glovebox.

    • Any residual TEI in glassware or syringes must be quenched carefully. This is typically done by slow addition of a less reactive solvent like isopropanol, followed by ethanol, and then water, all under an inert atmosphere and with cooling.

    • Dispose of all waste in accordance with institutional and local regulations for hazardous waste.

Protocol 2: Leak Testing a TEI Bubbler Installation

A leak-free system is critical for both safety and experimental reproducibility when working with TEI.

Materials:

  • Inert gas source (e.g., high-purity nitrogen or argon) with a regulator

  • Pressure gauge

  • Snoop or other commercial leak detection solution

  • All necessary tools for making and tightening connections

Procedure:

  • System Assembly:

    • Install the TEI bubbler in the MOCVD/MOVPE system according to the manufacturer's instructions.

    • Ensure all fittings are tightened correctly but not over-tightened, which can damage the seals.

  • Pressurization:

    • Close the outlet valve of the bubbler line.

    • Slowly pressurize the bubbler and its associated gas lines with the inert gas to the normal operating pressure or slightly above (do not exceed the maximum pressure rating of any component).

    • Close the inert gas inlet valve to isolate the pressurized section.

  • Leak Detection:

    • Monitor the pressure gauge for any drop in pressure over a period of at least 15-30 minutes. A stable pressure indicates a good seal.

    • Apply the leak detection solution to all joints, fittings, and valve stems. The formation of bubbles indicates a leak.

  • Remediation:

    • If a leak is detected, depressurize the system completely.

    • Tighten the leaking fitting or replace the seal if necessary.

    • Repeat the pressurization and leak detection process until the system is confirmed to be leak-free.

Visualizations

Parasitic_Reaction_Pathways cluster_0 Thermal Decomposition cluster_1 Adduct Formation TEI TEI In(C2H5)2_rad •In(C2H5)2 TEI->In(C2H5)2_rad Initiation (Heat) C2H5_rad •C2H5 In_metal In (metal) In(C2H5)2_rad->In_metal Further Decomposition C2H6 Ethane (C2H6) C2H5_rad->C2H6 Propagation (H abstraction from TEI) C2H4 Ethylene (C2H4) C2H5_rad->C2H4 β-hydride elimination TEI_adduct In(C2H5)3 Adduct H3P:In(C2H5)3 TEI_adduct->Adduct Lewis Acid-Base Reaction PH3 PH3 PH3->Adduct

Caption: Parasitic reaction pathways of this compound (TEI).

Experimental_Workflow cluster_0 Precursor Handling cluster_1 MOCVD Process cluster_2 Post-Process Bubbler_Install Install TEI Bubbler in Temp. Bath Leak_Test Leak Test System Bubbler_Install->Leak_Test Set_Temp_Pressure Set Bubbler Temp. & Carrier Gas Pressure Leak_Test->Set_Temp_Pressure Carrier_Gas Flow Carrier Gas (N2 or H2) Set_Temp_Pressure->Carrier_Gas TEI_Vapor TEI Vapor Transport Carrier_Gas->TEI_Vapor Picks up TEI Mixing Mix with Group V Precursor TEI_Vapor->Mixing Deposition Deposit on Substrate Mixing->Deposition Purge Purge Reactor Deposition->Purge Cooldown System Cooldown Purge->Cooldown

Caption: Experimental workflow for using TEI in an MOCVD system.

References

Technical Support Center: Optimization of V/III Ratio with Triethylindium for High-Quality Epitaxy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the V/III ratio in epitaxial growth using triethylindium (TEI).

Troubleshooting Guide

This guide addresses common problems encountered during the epitaxy of indium-containing compound semiconductors, with a focus on issues related to the V/III ratio.

Problem ID Issue Potential Causes Suggested Solutions
TS-001 Poor Surface Morphology (e.g., rough surface, hillocks) - Incorrect V/III ratio: A V/III ratio that is too low can lead to the formation of indium droplets, while a ratio that is too high may cause pitting or a three-dimensional growth mode in some materials.[1][2] - Low Growth Temperature: Insufficient surface mobility of adatoms can result in a rough surface. - Sub-optimal Growth Rate: A high growth rate can lead to kinetic roughening. - Impure Precursors: Contaminants in the this compound or group V source can act as nucleation sites for defects.- Optimize V/III Ratio: Systematically vary the group V precursor flow rate while keeping the this compound flow constant. For InGaN, increasing the V/III ratio has been shown to decrease surface roughness.[3] - Adjust Growth Temperature: Increase the growth temperature in small increments to enhance adatom diffusion. - Reduce Growth Rate: Lower the flow rate of the group III precursors to allow for more ordered layer-by-layer growth. - Verify Precursor Purity: Use high-purity sources and check for any potential leaks in the gas lines.
TS-002 Low Crystal Quality (e.g., broad XRD peaks, high defect density) - Non-optimized V/III ratio: An improper V/III ratio can lead to the formation of point defects, dislocations, and stacking faults. For AlN, a higher V/III ratio has been shown to improve crystal orientation.[4] - Lattice Mismatch with Substrate: Significant lattice mismatch induces strain, which can be relieved through the formation of dislocations.[5] - Incorrect Growth Temperature: Temperature affects precursor decomposition, surface kinetics, and defect incorporation.- Systematic V/III Ratio Study: Perform a series of growths with varying V/III ratios and characterize the crystalline quality using High-Resolution X-Ray Diffraction (HRXRD). For AlN, increasing the V/III ratio can reduce dislocation density.[1] - Employ Buffer Layers: Grow a buffer layer (e.g., a low-temperature nucleation layer) to accommodate lattice mismatch.[5] - Optimize Growth Temperature: Conduct a temperature series to find the optimal window for crystalline growth.
TS-003 Phase Separation or Inhomogeneous Indium Incorporation - Low V/III Ratio: In materials like InGaN, a low V/III ratio can lead to phase separation.[3][6] - High Growth Temperature: High temperatures can enhance the desorption of indium from the growth surface, leading to compositional non-uniformity. - Strain Effects: Lattice mismatch-induced strain can influence indium incorporation.- Increase V/III Ratio: A higher V/III ratio can suppress the tendency for phase separation in InGaN.[3][6] - Lower Growth Temperature: Reducing the growth temperature can decrease indium desorption. - Strain Engineering: Utilize buffer layers or superlattice structures to manage strain.
TS-004 Low Photoluminescence (PL) Intensity - High Defect Density: Non-radiative recombination centers, such as point defects and dislocations, can quench PL intensity. - Incorrect V/III Ratio: Sub-optimal V/III ratios can lead to the formation of defects that act as non-radiative centers. - Surface Recombination: A high density of surface states can lead to non-radiative recombination.- Optimize V/III Ratio for High Crystal Quality: Correlate PL intensity with crystalline quality as determined by HRXRD. - Improve Crystal Quality: Implement solutions from TS-002 to reduce defect density. - Surface Passivation: Consider in-situ or ex-situ surface passivation treatments.
TS-005 Indium Droplet Formation - Very Low V/III Ratio: An insufficient supply of the group V precursor relative to the indium flux can result in the accumulation of metallic indium on the surface. - Low Growth Temperature: Inadequate reaction of the group V precursor at low temperatures can lead to an effective low V/III ratio at the growth surface.- Increase Group V Flow: Significantly increase the flow rate of the group V precursor. - Increase Growth Temperature: A higher temperature can enhance the decomposition and reactivity of the group V source.

Frequently Asked Questions (FAQs)

Q1: What is the V/III ratio and why is it a critical parameter in epitaxy?

A1: The V/III ratio is the molar flow rate of the group V precursor (e.g., ammonia, phosphine) to the total molar flow rate of the group III precursors (e.g., this compound, trimethylgallium). It is a critical parameter because it significantly influences the stoichiometry, surface reconstruction, growth mode, and defect incorporation in the epitaxial layer. Optimizing the V/III ratio is essential for achieving high-quality materials with desired structural, optical, and electrical properties.

Q2: How does the V/III ratio specifically affect the incorporation of indium?

A2: The V/III ratio can have a complex effect on indium incorporation. In some cases, a higher V/III ratio can lead to a slight reduction in indium composition. This may be due to increased parasitic reactions in the gas phase or altered surface kinetics that can influence the desorption of indium adatoms. For InGaN, increasing the V/III ratio has been observed to shift the band-edge emission to shorter wavelengths, suggesting a decrease in indium content.[3][6]

Q3: Can the optimal V/III ratio be transferred between different reactor systems?

A3: While general trends are often transferable, the exact optimal V/III ratio is typically reactor-specific. Differences in reactor geometry, gas flow dynamics, and temperature profiles can lead to variations in precursor decomposition efficiency and transport to the substrate. Therefore, it is crucial to perform a V/III ratio optimization series for each specific reactor and material system.

Q4: What is the typical range for the V/III ratio when using this compound?

A4: The typical V/III ratio can vary significantly depending on the material system, growth temperature, and reactor type. For the growth of InGaN, V/III ratios can range from a few thousand to over twenty thousand.[3][6] For other materials like AlN, the range can be from around 100 to over 1000.[1][4] It is always recommended to consult the literature for a specific material system and then perform an experimental series to determine the optimal range for your setup.

Q5: How does the purity of this compound affect the optimization process?

A5: The purity of this compound is critical for high-quality epitaxy. Impurities in the precursor, such as oxygen or carbon-containing species, can be incorporated into the epitaxial layer and act as electrically active defects or non-radiative recombination centers. Using high-purity TEI can lead to improved electrical and optical properties of the grown material.[7]

Quantitative Data Summary

The following table summarizes the impact of varying the V/III ratio on key material properties for different indium-containing systems, based on published data.

Material SystemV/III Ratio RangeEffect on Surface Roughness (RMS)Effect on Crystal Quality (HRXRD FWHM)Effect on Photoluminescence (PL)Reference
InGaN 4500 - 20000Decreases with increasing V/III ratio.Phase separation decreases with increasing V/III ratio.Peak emission shifts to shorter wavelengths with increasing V/III ratio.[3][6]
AlN 140 - 3840Can be optimized at high V/III ratios to promote layer-by-layer growth.FWHM of (0002) and (10-12) reflections improve with increasing V/III ratio.Not explicitly stated.[1]
InAs Nanowires 7.5 - 60Lower V/III ratios favor nanowire growth over island growth.Not explicitly stated.Not explicitly stated.[1]
InP Not specifiedMirror-like surface morphology achieved.High-quality crystal with low background impurity concentration.Sharp donor-bound exciton peak observed.[7][8]

Experimental Protocols

High-Resolution X-Ray Diffraction (HRXRD) for Crystal Quality Assessment

Objective: To evaluate the crystalline quality, strain, and composition of the epitaxial layers.

Methodology:

  • Sample Preparation: Mount the sample on the HRXRD stage, ensuring it is level and at the correct height.

  • Initial Alignment: Perform a wide-range scan (e.g., 2θ/ω scan) to locate the substrate and epilayer diffraction peaks.

  • Rocking Curve (ω-scan): For the symmetric (e.g., 002) and asymmetric (e.g., 102) reflections of the epilayer, perform ω-scans. The Full Width at Half Maximum (FWHM) of these scans provides information about the crystalline quality (tilt and twist). A narrower FWHM indicates higher quality.

  • Reciprocal Space Mapping (RSM): Perform RSM around an asymmetric reflection to determine the strain state and lattice parameters of the epilayer. This can also reveal the presence of relaxation and defects.

  • Data Analysis: Analyze the FWHM of the rocking curves and the peak positions in the RSM to quantify crystal quality, strain, and composition.

Atomic Force Microscopy (AFM) for Surface Morphology Characterization

Objective: To visualize and quantify the surface topography of the epitaxial layers.

Methodology:

  • Sample Preparation: Cleave a small piece of the wafer and mount it on an AFM stub using double-sided adhesive. Ensure the surface is free of dust and contaminants.

  • Cantilever Selection and Installation: Choose a cantilever appropriate for the expected surface roughness (typically a sharp silicon tip for high-resolution imaging). Install and align the laser on the cantilever.

  • Imaging Mode: For most epitaxial films, tapping mode (or non-contact mode) is preferred to minimize sample damage.

  • Scan Parameters: Set the scan size (e.g., 1x1 µm², 5x5 µm²), scan rate, and feedback gains.

  • Image Acquisition: Engage the tip with the surface and acquire the topography image.

  • Data Analysis: Use the AFM software to level the image and measure the root-mean-square (RMS) roughness. Analyze the surface for features such as atomic steps, terraces, hillocks, or pits.[9]

Photoluminescence (PL) Spectroscopy for Optical Property Evaluation

Objective: To assess the optical quality and determine the bandgap of the epitaxial layer.

Methodology:

  • Sample Mounting: Mount the sample in a cryostat for temperature-dependent measurements or on a sample holder for room temperature measurements.

  • Excitation Source: Use a laser with a photon energy greater than the expected bandgap of the material.

  • Optics Alignment: Align the laser beam to focus on the sample surface and align the collection optics to gather the emitted light.

  • Spectral Acquisition: Direct the collected luminescence into a spectrometer and record the spectrum using a suitable detector (e.g., a CCD camera).

  • Data Analysis: Analyze the peak position to determine the bandgap energy. The intensity and FWHM of the PL peak are indicators of the optical quality. Higher intensity and narrower FWHM generally correspond to better material quality.

Visualizations

V_III_Ratio_Optimization_Workflow cluster_prep Preparation cluster_growth Epitaxial Growth and Characterization Loop cluster_final Finalization Define Material System and Target Properties Define Material System and Target Properties Substrate Preparation Substrate Preparation Define Material System and Target Properties->Substrate Preparation Initial Growth with Baseline V/III Ratio Initial Growth with Baseline V/III Ratio Substrate Preparation->Initial Growth with Baseline V/III Ratio Characterize Sample (HRXRD, AFM, PL) Characterize Sample (HRXRD, AFM, PL) Initial Growth with Baseline V/III Ratio->Characterize Sample (HRXRD, AFM, PL) Analyze Results Analyze Results Characterize Sample (HRXRD, AFM, PL)->Analyze Results Adjust V/III Ratio Adjust V/III Ratio Analyze Results->Adjust V/III Ratio Properties not optimal Optimal V/III Ratio Determined Optimal V/III Ratio Determined Analyze Results->Optimal V/III Ratio Determined Properties optimal Adjust V/III Ratio->Initial Growth with Baseline V/III Ratio Iterate Grow Final Device Structure Grow Final Device Structure Optimal V/III Ratio Determined->Grow Final Device Structure V_III_Ratio_Effects cluster_increase Increasing V/III Ratio cluster_decrease Decreasing V/III Ratio V/III Ratio V/III Ratio Improved Surface Morphology Improved Surface Morphology V/III Ratio->Improved Surface Morphology Reduced Phase Separation (InGaN) Reduced Phase Separation (InGaN) V/III Ratio->Reduced Phase Separation (InGaN) Improved Crystal Quality (AlN) Improved Crystal Quality (AlN) V/III Ratio->Improved Crystal Quality (AlN) Decreased Indium Incorporation Decreased Indium Incorporation V/III Ratio->Decreased Indium Incorporation Risk of Indium Droplets Risk of Indium Droplets V/III Ratio->Risk of Indium Droplets Increased Surface Roughness Increased Surface Roughness V/III Ratio->Increased Surface Roughness Increased Phase Separation (InGaN) Increased Phase Separation (InGaN) V/III Ratio->Increased Phase Separation (InGaN)

References

Technical Support Center: Triethylindium (TEI) Purity in Semiconductor Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of triethylindium (TEI) purity on semiconductor device performance. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound (TEI) so critical for semiconductor device performance?

A1: this compound is a primary precursor for depositing indium-containing thin films, such as InP, InGaAs, and InGaN, which are foundational materials for many optoelectronic and high-frequency electronic devices.[1][2][3] Impurities in the TEI can be incorporated into the epitaxial layer during MOCVD or CBE growth, acting as unintentional dopants or creating crystalline defects. These defects can degrade the electrical and optical properties of the material, leading to poor device performance and reduced yield.

Q2: What are the most common types of impurities found in TEI and where do they come from?

A2: Common impurities in TEI can be broadly categorized as:

  • Oxygen-Containing Species: Such as diethylindium ethoxide. These often arise from exposure to trace amounts of oxygen or moisture during synthesis, purification, or handling. Even minute leaks in a gas delivery system can introduce these contaminants.[4]

  • Other Metal Alkyls: Residual precursors or byproducts from the synthesis process, such as trimethylindium or other organometallics.

  • Halide-Containing Compounds: For example, ethylindium chlorides, which can remain from certain synthesis routes.

  • Elemental Impurities: Trace metals (e.g., Si, Zn, Mg) or non-metals that can be introduced from raw materials or reaction vessels. Silicon can act as an n-type dopant in III-V materials.[4]

Q3: How do oxygen-containing impurities in TEI affect the semiconductor layer?

A3: Oxygen is a significant contaminant that can have a profound impact on III-V semiconductors. It can act as a deep-level trap, reducing carrier lifetime and mobility. In materials like AlInP, oxygen can form complexes with p-type dopants like magnesium, affecting their incorporation and diffusion.[5] Studies on related materials have shown that even sub-ppm levels of oxygen can reduce the photoluminescence intensity of the grown layers.[4]

Q4: Can carbon from the ethyl groups in TEI be incorporated into the film?

A4: Yes, carbon co-deposition from metalorganic precursors is a known issue in MOCVD. While it is less of a problem in some III-V materials compared to others (like GaN), it can still occur. Incorporated carbon can act as an acceptor impurity or contribute to defect states, impacting the material's conductivity and optical properties. Research on MOCVD-grown 2D materials has shown that carbon impurities can lead to long-term degradation of the crystal structure and quenching of photoluminescence.[6]

Q5: How should I handle TEI to maintain its purity?

A5: TEI is pyrophoric, catching fire spontaneously on exposure to air, and reacts violently with water.[7] It must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times. Use high-quality, leak-tight stainless steel bubblers and gas lines. Ensure all gas distribution systems are properly purged before introducing TEI. Point-of-use purification of process gases like arsine and phosphine is also vital to prevent moisture and oxygen from entering the reactor.[4]

Troubleshooting Guide

This guide addresses common problems in semiconductor device fabrication that may be linked to TEI precursor purity.

Problem 1: Low electron mobility or inconsistent carrier concentration in the grown film.

Question Possible Cause Related to TEI Purity Recommended Action
Are you observing lower-than-expected electron mobility in your InP or InGaAs layers? Elemental Impurities: Silicon (Si) from the TEI can act as an n-type dopant, while zinc (Zn) can be a p-type dopant. Uncontrolled doping from these impurities can increase carrier scattering and lower mobility.1. Request a certificate of analysis (CoA) for your TEI cylinder with trace metal analysis by ICP-MS. 2. If Si or other donor/acceptor impurities are suspected, perform Hall effect measurements to determine carrier type and concentration. 3. Use a higher purity grade of TEI for subsequent growths.
Is the background carrier concentration higher than your target? Oxygen-related Impurities: Oxygen can act as a donor in some III-V materials, increasing the n-type background concentration.1. Check your entire gas delivery system for leaks, especially around the TEI bubbler connections. 2. Perform a bake-out of the gas lines to remove adsorbed moisture. 3. Analyze the TEI for oxygenates using ¹H NMR spectroscopy.

Problem 2: Poor photoluminescence (PL) intensity or broad PL peaks.

Question Possible Cause Related to TEI Purity Recommended Action
Is the photoluminescence from your quantum wells or bulk layers weak or non-existent? Oxygen or Carbon Impurities: These impurities can create non-radiative recombination centers in the semiconductor's bandgap. These centers act as traps for charge carriers, which then recombine without emitting light, thus "quenching" the photoluminescence.[6]1. Review handling procedures to eliminate any potential for air/moisture exposure of the TEI. 2. Use point-of-use purifiers for hydride gases to minimize oxygen and water introduction.[4] 3. Characterize the grown layer using Deep Level Transient Spectroscopy (DLTS) to identify the presence and energy levels of traps.[1]
Are the PL peaks broader than expected? Alloy Fluctuations or Defects: Inconsistent delivery of indium due to TEI decomposition or impurities can lead to compositional fluctuations in ternary or quaternary alloys (like InGaAs), causing broadening of the PL peak.1. Ensure the TEI bubbler temperature is stable and the carrier gas flow is precisely controlled. 2. Check for signs of TEI decomposition (e.g., discoloration or particle formation) in the bubbler.

Problem 3: Rough surface morphology or haze on the wafer.

Question Possible Cause Related to TEI Purity Recommended Action
Does the wafer surface appear hazy or have a high density of surface defects? TEI Decomposition/Polymerization: Impurities can sometimes catalyze the premature decomposition of TEI in the gas lines or reactor, leading to particle formation. These particles can then deposit on the wafer, disrupting epitaxial growth and causing surface defects.1. Visually inspect the TEI bubbler and gas lines (if possible through viewports) for any signs of particle accumulation. 2. Consider lowering the TEI bubbler temperature if it is set too high, as thermal decomposition is a risk. 3. Filter the gas stream immediately downstream of the TEI bubbler.

Data Presentation: Impact of Impurity Classes on Device Performance

While precise quantitative data is highly dependent on the material system and growth conditions, the following table summarizes the expected qualitative impact of key impurity classes in TEI.

Impurity ClassLikely Chemical SpeciesPrimary Impact on Material PropertiesConsequence for Device Performance
Oxygenates Diethylindium ethoxide ((C₂H₅)₂InOC₂H₅)Creates deep-level traps, potential n-type doping.Reduced photoluminescence, lower carrier mobility, increased leakage current.
Elemental (Donor/Acceptor) Silicon (Si), Zinc (Zn), Sulfur (S)Unintentional n-type (Si, S) or p-type (Zn) doping.Uncontrolled carrier concentration, reduced mobility due to impurity scattering, junction displacement.
Halides Ethylindium chloride (C₂H₅InCl₂)Creates crystalline defects and traps, potential for etching effects.Increased leakage current in diodes and transistors, poor surface morphology.
Carbon-related Incorporated Carbon (C)Can act as an acceptor, creates defect states.Compensation of n-type material, potential for long-term device degradation.[6]

Experimental Protocols

1. Purity Analysis of this compound via ¹H NMR Spectroscopy

  • Objective: To identify and quantify organic impurities, particularly oxygenates like diethylindium ethoxide, in a TEI sample.

  • Methodology:

    • Sample Preparation: All handling must be performed in a high-purity inert atmosphere glovebox. A small aliquot of TEI is carefully transferred into a clean, dry NMR tube. The sample is diluted in a deuterated, anhydrous, and inert solvent (e.g., benzene-d₆ or toluene-d₈).

    • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated, a calibrated 90° pulse, and a sufficient number of scans for a good signal-to-noise ratio.

    • Analysis:

      • The ethyl protons of TEI will appear as a characteristic triplet and quartet.

      • Impurities like diethylindium ethoxide will have their own distinct ethyl signals, typically shifted from the main TEI signals.

      • Integrate the area of the peaks corresponding to the impurity and the main TEI compound. The molar percentage of the impurity can be calculated by comparing the normalized integral values.

2. Trace Metal Analysis of TEI via ICP-MS

  • Objective: To quantify elemental impurities (e.g., Si, Zn, Mg, Fe) in a TEI sample.

  • Methodology:

    • Sample Preparation: In an inert atmosphere, a known mass of TEI is carefully hydrolyzed and/or oxidized by slowly adding it to a high-purity acid (e.g., nitric acid) in a suitable solvent. This process must be done with extreme caution due to the pyrophoric nature of TEI. The resulting solution is then diluted to a precise volume with deionized water.

    • Calibration: Prepare a series of calibration standards containing known concentrations of the elements of interest in a matrix that matches the prepared sample.

    • Data Acquisition: Analyze the prepared sample and calibration standards using an ICP-MS instrument. The instrument aspirates the sample into a plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected.

    • Analysis: A calibration curve is generated from the standards. The concentration of each impurity element in the TEI sample is determined from this curve, and the final result is typically reported in parts-per-billion (ppb) or parts-per-million (ppm) by weight.

3. Characterization of Grown Films via Hall Effect Measurement

  • Objective: To determine the carrier concentration, carrier type (n or p), and mobility of a semiconductor film grown using the TEI precursor.

  • Methodology:

    • Sample Preparation: A square sample (typically 5x5 mm or 10x10 mm) is cleaved from the wafer. Electrical contacts are made at the four corners, typically by alloying small dots of indium (for n-type) or an In/Zn alloy (for p-type).

    • Measurement (van der Pauw method):

      • A current (I_AB) is forced between two adjacent contacts (A and B), and the voltage (V_CD) is measured between the other two contacts (C and D). The resistance R_ABCD is calculated as V_CD / I_AB.

      • The current is then forced between contacts B and C, and the voltage is measured between D and A to determine the resistance R_BCDA.

      • A magnetic field (B) of known strength is applied perpendicular to the sample surface.

      • The current (I_AC) is forced between two diagonal contacts (A and C), and the voltage change due to the magnetic field (ΔV_BD) is measured.

    • Analysis:

      • The sheet resistance (R_s) is calculated from R_ABCD and R_BCDA.

      • The Hall voltage (V_H = ΔV_BD) is used to calculate the Hall coefficient (R_H).

      • The sheet carrier density (n_s) is calculated from R_H.

      • The bulk carrier density is found by dividing n_s by the film thickness.

      • The Hall mobility (μ_H) is calculated from the sheet resistance and the Hall coefficient.

Visualizations

TEI_Troubleshooting_Workflow cluster_0 Observed Device/Material Issue cluster_1 Problem Categorization cluster_2 Potential TEI Purity Cause cluster_3 Recommended Characterization start Poor Device Performance electrical Low Mobility / High Background Carrier Conc. start->electrical optical Poor Photoluminescence start->optical structural Rough Surface Morphology start->structural cause_elec Elemental Impurities (Si, Zn) Oxygenates electrical->cause_elec cause_opt Oxygenates / Carbon (Non-radiative centers) optical->cause_opt cause_struct Precursor Decomposition (Particle Formation) structural->cause_struct test_elec Hall Effect ICP-MS of TEI cause_elec->test_elec test_opt Photoluminescence Spectroscopy DLTS cause_opt->test_opt test_struct AFM / SEM Inspect Gas Lines cause_struct->test_struct

Caption: Troubleshooting workflow for TEI purity issues.

Impurity_Pathway cluster_source Impurity Source cluster_impurity Impurity Type in TEI cluster_effect Effect on Epitaxial Layer cluster_device Device Performance Impact synthesis TEI Synthesis Raw Materials impurities Elemental (Si, Zn) Halides (Cl) Oxygenates (-OEt) synthesis->impurities:f0 synthesis->impurities:f1 handling Handling & Storage (Air/Moisture Exposure) handling->impurities:f2 effects Unwanted Doping Crystalline Defects Non-Radiative Traps impurities:f0->effects:f0 impurities:f1->effects:f1 impurities:f2->effects:f2 device_impact Low Mobility High Leakage Current Reduced PL Intensity effects->device_impact

References

Technical Support Center: In-Situ Monitoring of Triethylindium (TEI) Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and professionals engaged in the in-situ monitoring of triethylindium (TEI) decomposition. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your MOCVD (Metal-Organic Chemical Vapor Deposition) and related processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary in-situ monitoring techniques for TEI decomposition? A1: The most common and effective techniques for real-time monitoring of TEI decomposition are Quadrupole Mass Spectrometry (QMS), Fourier Transform Infrared Spectroscopy (FTIR), and optical methods like Surface Photo-Absorption (SPA) or spectroscopic reflectance. Each offers unique advantages in identifying gas-phase species and monitoring surface changes during processes like MOCVD.

Q2: Why is in-situ monitoring of TEI decomposition important? A2: In-situ monitoring is critical for understanding the reaction kinetics, identifying decomposition byproducts, and ensuring run-to-run consistency in deposition processes. It allows for real-time feedback to control film growth, composition, and quality, which is essential for the fabrication of high-performance semiconductor devices.

Q3: What are the main decomposition products of this compound? A3: The thermal decomposition of TEI proceeds via a radical chain mechanism.[1] The primary gaseous products include ethane, ethylene, and butane, resulting from the cleavage of indium-ethyl bonds and subsequent reactions of the ethyl radicals.

Q4: At what temperature does TEI typically begin to decompose? A4: The thermal decomposition of this compound becomes significant at elevated temperatures typical of MOCVD processes. The rate of decomposition is temperature-dependent, and monitoring can help determine the precise onset and completion of the reaction under specific reactor conditions.

Q5: Can I use the same monitoring setup for other metalorganic precursors? A5: Generally, yes. Techniques like QMS and FTIR are versatile and can be used for a wide range of volatile precursors. However, you will need to re-calibrate and establish new baseline spectra and fragmentation patterns specific to each precursor (e.g., Trimethylgallium, Trimethylaluminum) due to their unique chemical structures and decomposition pathways.

Troubleshooting Guides

Quadrupole Mass Spectrometry (QMS)
Problem / Issue Possible Cause(s) Recommended Solution(s)
High Background Noise or Unidentified Peaks 1. Leak in the vacuum system or gas lines.2. Contamination from previous runs.3. Outgassing from reactor walls.1. Perform a thorough leak check using a helium leak detector.2. Run a bake-out cycle on the QMS and reactor chamber to remove adsorbed species.3. Acquire a background spectrum before introducing TEI to identify and subtract residual gases.
Signal Instability or Drifting 1. Fluctuations in reactor pressure.2. Instability in the QMS ion source or detector.3. Condensation of precursor or byproducts in the sampling line.1. Verify the stability of your pressure controllers.2. Allow the QMS to warm up and stabilize for at least 60 minutes before analysis.3. Heat the gas inlet and sampling lines to a temperature that prevents condensation but does not cause premature decomposition.
Difficulty Distinguishing TEI Fragments from Byproducts 1. Overlapping mass-to-charge (m/z) ratios.2. Complex fragmentation patterns at high ionization energy.1. Create a "cracking pattern" library by analyzing pure TEI at various temperatures to identify its characteristic fragments.2. Operate the QMS at a lower ionization energy (soft ionization) to minimize excessive fragmentation and simplify the resulting spectra.
Fourier Transform Infrared Spectroscopy (FTIR)
Problem / Issue Possible Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio 1. Deposition of film on the optical viewports.2. Misalignment of the IR beam.3. Insufficient precursor concentration.1. Use an inert gas purge to keep viewports clean or implement a viewport cleaning protocol between runs.2. Realign the IR optics to maximize signal throughput.3. Increase the number of scans to average out noise for low-concentration measurements.
Baseline Drift During Measurement 1. Temperature changes in the spectrometer or gas cell.2. Deposition of byproducts on optical surfaces.1. Ensure the FTIR spectrometer has reached thermal equilibrium.2. Collect a new background spectrum frequently, especially during long deposition runs or when changing process temperatures.
Overlapping Spectral Features 1. Multiple decomposition products have vibrational modes in the same spectral region.1. Use spectral deconvolution algorithms to separate overlapping peaks.[2]2. Create reference spectra for expected byproducts (e.g., ethane, ethylene) to aid in identification.3. Focus on unique, non-overlapping peaks for quantitative analysis where possible.

Quantitative Data Summary

The following table summarizes key quantitative data related to the thermal decomposition of this compound.

ParameterValue / DescriptionMonitoring TechniqueReference
Decomposition Rate Equation log k = 8.1 ± 0.4 – (156,600 ± 5,000) / 2.3 RTStatic Method[1]
Primary Gaseous Products Ethane, Ethylene, ButaneGas Chromatography[1]
Key Mass Fragments (m/z) for TEI In(C₂H₅)₂⁺, In(C₂H₅)⁺, In⁺QMSGeneral MS Principles
Key IR Absorption Bands C-H stretch (~2850-3000 cm⁻¹), CH₂/CH₃ deformation (~1370-1470 cm⁻¹)FTIRGeneral IR Spectroscopy

Experimental Protocols

Protocol 1: In-Situ QMS Monitoring of TEI Decomposition
  • System Preparation:

    • Ensure the MOCVD reactor and the QMS system are under high vacuum (<10⁻⁶ Torr).

    • Perform a system bake-out to minimize background water and other contaminants.

    • Heat the gas sampling line to approximately 80-100°C to prevent precursor condensation.

  • Background Scan:

    • Introduce the carrier gas (e.g., H₂, N₂) into the reactor at the desired process pressure.

    • Acquire a background mass spectrum. This will be used to subtract carrier gas signals from subsequent scans.

  • TEI Introduction & Analysis:

    • Set the substrate temperature to the desired starting point (e.g., 200°C).

    • Introduce a controlled flow of TEI vapor into the reactor.

    • Begin continuous scanning with the QMS over a mass range of 1-300 amu.

    • Monitor the characteristic peaks for intact TEI and its fragments.

  • Temperature Ramp & Data Collection:

    • Initiate a temperature ramp on the substrate heater (e.g., 10°C/minute).

    • Continuously record mass spectra as a function of temperature.

    • Observe the decrease in intensity of TEI-related peaks and the corresponding increase in intensity of byproduct peaks (e.g., m/z for ethane, ethylene).

    • The temperature at which these changes occur indicates the decomposition range.

  • Data Analysis:

    • Plot the intensity of key mass fragments versus temperature to determine the decomposition profile.

    • Use the collected spectra to identify reaction intermediates and final byproducts.

Protocol 2: In-Situ FTIR Monitoring of TEI Decomposition
  • System Preparation:

    • Align the FTIR beam through the optical viewports of the MOCVD reactor for maximum signal transmission.

    • Purge the FTIR spectrometer's optical path with dry nitrogen to eliminate atmospheric H₂O and CO₂ absorption.

  • Background Scan:

    • Flow the carrier gas (e.g., H₂, N₂) through the reactor at the process temperature and pressure.

    • Collect a high-resolution background spectrum. This is crucial for accurate subtraction later.

  • TEI Introduction & Analysis:

    • Introduce the TEI/carrier gas mixture into the reactor.

    • Begin collecting FTIR spectra continuously (e.g., one spectrum every 30-60 seconds).

    • Identify the characteristic vibrational modes of the TEI molecule (e.g., C-H stretching and bending modes).

  • Monitoring the Decomposition:

    • While maintaining a constant substrate temperature, monitor the spectra over time, or initiate a temperature ramp as described in the QMS protocol.

    • Look for the decrease in absorbance of TEI-specific peaks and the appearance of new peaks corresponding to gaseous byproducts like ethane and ethylene.

  • Data Analysis:

    • Create a 3D plot of absorbance vs. wavenumber vs. time/temperature to visualize the reaction progress.[2]

    • Use Beer's Law to correlate the absorbance of specific peaks to the concentration of TEI and its byproducts, allowing for kinetic analysis.

Visualizations

experimental_workflow General Workflow for In-Situ Monitoring of TEI Decomposition cluster_prep 1. System Preparation cluster_exp 2. Experiment Execution cluster_analysis 3. Data Analysis prep1 System Bake-out & Leak Check prep2 Stabilize Pressure & Temperature prep1->prep2 prep3 Acquire Background Scan (Carrier Gas) prep2->prep3 exp1 Introduce TEI Precursor Flow prep3->exp1 exp2 Begin Real-Time Data Acquisition (QMS or FTIR) exp1->exp2 exp3 Ramp Substrate Temperature exp2->exp3 an1 Subtract Background Spectra exp3->an1 an2 Identify Precursor & Byproduct Signals an1->an2 an3 Plot Signal Intensity vs. Temperature/Time an2->an3 an4 Determine Decomposition Profile & Kinetics an3->an4

Caption: A flowchart illustrating the typical experimental workflow for in-situ monitoring.

decomposition_pathway Simplified TEI Decomposition Pathway TEI In(C₂H₅)₃ (this compound) Intermediate In(C₂H₅)₂• + C₂H₅• (Radical Formation) TEI->Intermediate Heat (Δ) Products C₂H₆ (Ethane) C₂H₄ (Ethylene) C₄H₁₀ (Butane) Intermediate->Products Gas-Phase Reactions Surface In Deposition (On Substrate) Intermediate->Surface Surface Reactions

Caption: A diagram showing the simplified radical decomposition pathway of TEI.

References

refining growth conditions to minimize defects in InP layers grown with TEI

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Triethylindium (TEI) for the growth of Indium Phosphide (InP) layers. The focus is on refining growth conditions to minimize common defects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing poor surface morphology on our InP layers, including surface roughness and hillocks. What are the likely causes when using TEI?

A1: Poor surface morphology is a common issue and can be attributed to several factors when using TEI as the indium precursor. The primary parameters to investigate are the growth temperature and the V/III ratio.

  • Growth Temperature: The substrate temperature critically influences the decomposition of TEI and the surface mobility of indium adatoms.

    • If the temperature is too low: Incomplete decomposition of TEI can occur, leading to the incorporation of carbon or ethyl radicals, which can disrupt the crystal lattice and increase surface roughness.

    • If the temperature is too high: Enhanced desorption of phosphorus can lead to an indium-rich surface, promoting the formation of metallic droplets and hillocks.

  • V/III Ratio: This ratio of the molar flow rate of the Group V precursor (phosphine, PH₃) to the Group III precursor (TEI) is crucial for maintaining a stable growth surface.

    • A low V/III ratio: can result in insufficient phosphorus overpressure, leading to indium droplet formation and a rough surface.

    • A high V/III ratio: While generally promoting better surface morphology, an excessively high ratio can sometimes lead to the formation of phosphorus-related defects or impact growth efficiency.

Troubleshooting Steps:

  • Optimize Growth Temperature: Perform a temperature series to identify the optimal window for your specific reactor. Characterize the surface morphology of each run using techniques like Atomic Force Microscopy (AFM).

  • Adjust V/III Ratio: Once a suitable temperature range is established, vary the PH₃ flow rate while keeping the TEI flow constant to find the optimal V/III ratio.

  • Verify Precursor Purity: Impurities in the TEI or PH₃ sources can act as nucleation sites for defects. If issues persist, consider using fresh or higher-purity precursors.

Q2: Our InP layers exhibit high background carrier concentrations. What is the likely source of these impurities when using TEI?

A2: Unintentional doping in InP layers grown with TEI can stem from both the precursor itself and the growth environment.

  • Carbon Incorporation: TEI, being an organometallic precursor, is a potential source of carbon impurities. Incomplete pyrolysis of the ethyl radicals from TEI can lead to carbon incorporation into the InP lattice, which can act as a donor or acceptor depending on its lattice site.

  • Other Impurities: Impurities such as silicon (Si) and zinc (Zn) can also be present. Si can originate from the quartz components in the reactor, while both Si and Zn can be contaminants in the precursor sources.

Troubleshooting Steps:

  • Optimize Growth Temperature: Higher growth temperatures generally lead to more efficient decomposition of TEI and can reduce carbon incorporation.

  • Increase V/III Ratio: A higher V/III ratio can help to suppress the incorporation of carbon and other impurities by ensuring a phosphorus-rich growth surface.

  • Reactor Cleaning and Maintenance: Ensure the reactor chamber and gas lines are thoroughly cleaned to minimize cross-contamination from previous growths.

  • Precursor Quality: The purity of the TEI source is critical. Consider using a fresh batch of high-purity TEI.

Q3: We are observing crystalline defects, such as dislocations and stacking faults. How can we mitigate these when growing InP with TEI?

A3: Crystalline defects are often related to nucleation and the initial stages of growth.

  • Nucleation Layer: The quality of the initial InP nucleation layer is paramount. A non-uniform or defect-rich nucleation layer will propagate defects into the subsequent epitaxial layer.

  • Growth Rate: A very high growth rate can lead to the formation of crystalline defects as there may be insufficient time for adatoms to find their optimal lattice sites.

  • Substrate Preparation: A contaminated or improperly prepared substrate surface will inevitably lead to a high density of defects in the grown layer.

Troubleshooting Steps:

  • Optimize Nucleation Layer Growth: Pay close attention to the temperature and V/III ratio during the initial growth phase. A lower temperature for the nucleation layer can sometimes improve its quality.

  • Control Growth Rate: The growth rate is directly proportional to the TEI flow rate. If high defect densities are an issue, try reducing the TEI partial pressure to lower the growth rate.

  • Thorough Substrate Cleaning: Implement a rigorous and consistent substrate cleaning procedure to remove any surface contaminants before loading into the reactor.

Quantitative Data Summary

The following tables summarize key growth parameters and their impact on InP layer quality. These values should be considered as starting points for optimization in your specific MOCVD system.

Table 1: Effect of Growth Temperature on InP Layer Properties

Growth Temperature (°C)Surface Roughness (RMS)Background Carrier Concentration (cm⁻³)Crystalline Quality
500HighModerate to HighPoor
550ModerateModerateModerate
600LowLowGood
650IncreasingLow to ModerateGood to Moderate

Table 2: Influence of V/III Ratio on InP Layer Characteristics

V/III RatioSurface MorphologyCarbon IncorporationComments
25Rough, In-richHighInsufficient P overpressure
50SmoothModerateGood starting point
100Very SmoothLowOften near optimal
200SmoothVery LowMay lead to lower growth efficiency

Experimental Protocols

Protocol 1: Optimization of Growth Temperature

  • Substrate Preparation: Prepare four identical InP substrates using a standard cleaning procedure.

  • Growth Parameters:

    • TEI molar flow rate: Constant (e.g., 1 x 10⁻⁵ mol/min)

    • PH₃ molar flow rate: Constant (to achieve a V/III ratio of ~100)

    • Reactor pressure: Constant (e.g., 100 mbar)

    • Growth time: Constant (to achieve a target thickness of 1 µm)

  • Temperature Series: Perform four separate growth runs at different temperatures: 550°C, 580°C, 610°C, and 640°C.

  • Characterization:

    • Measure the surface roughness of each sample using Atomic Force Microscopy (AFM).

    • Determine the background carrier concentration using Hall effect measurements.

    • Assess the crystalline quality using High-Resolution X-ray Diffraction (HRXRD).

  • Analysis: Plot the surface roughness, carrier concentration, and XRD rocking curve FWHM as a function of growth temperature to identify the optimal temperature window.

Protocol 2: Optimization of V/III Ratio

  • Substrate Preparation: Prepare four identical InP substrates.

  • Growth Parameters:

    • Growth Temperature: Use the optimal temperature determined from Protocol 1.

    • TEI molar flow rate: Constant.

    • Reactor pressure: Constant.

    • Growth time: Constant.

  • V/III Ratio Series: Perform four growth runs with varying PH₃ flow rates to achieve V/III ratios of 25, 50, 100, and 150.

  • Characterization: Characterize the samples using AFM, Hall effect measurements, and HRXRD as described in Protocol 1.

  • Analysis: Analyze the characterization data to determine the V/III ratio that yields the best combination of surface morphology, electrical properties, and crystalline quality.

Visualizations

experimental_workflow Experimental Workflow for InP Growth Optimization cluster_temp Temperature Optimization cluster_viii V/III Ratio Optimization T_start Start Temperature Optimization T_run1 Growth Run 1 (T = 550°C) T_start->T_run1 T_run2 Growth Run 2 (T = 580°C) T_run1->T_run2 T_run3 Growth Run 3 (T = 610°C) T_run2->T_run3 T_run4 Growth Run 4 (T = 640°C) T_run3->T_run4 T_char Characterize Samples (AFM, Hall, HRXRD) T_run4->T_char T_analysis Analyze Data & Determine Optimal T T_char->T_analysis V_start Start V/III Ratio Optimization (at Optimal T) T_analysis->V_start Use Optimal T V_run1 Growth Run 1 (V/III = 25) V_start->V_run1 V_run2 Growth Run 2 (V/III = 50) V_run1->V_run2 V_run3 Growth Run 3 (V/III = 100) V_run2->V_run3 V_run4 Growth Run 4 (V/III = 150) V_run3->V_run4 V_char Characterize Samples (AFM, Hall, HRXRD) V_run4->V_char V_analysis Analyze Data & Determine Optimal V/III V_char->V_analysis

Caption: Workflow for optimizing InP growth conditions.

troubleshooting_defects Troubleshooting Common Defects in InP Growth with TEI cluster_morphology Poor Surface Morphology cluster_electrical High Carrier Concentration cluster_crystalline Crystalline Defects start Observed Defect morphology Roughness, Hillocks start->morphology electrical High Background Doping start->electrical crystalline Dislocations, Stacking Faults start->crystalline temp_check Check Growth Temperature morphology->temp_check viii_check Check V/III Ratio morphology->viii_check precursor_purity Verify Precursor Purity temp_check->precursor_purity viii_check->precursor_purity temp_opt Optimize Growth Temperature electrical->temp_opt viii_opt Increase V/III Ratio electrical->viii_opt reactor_clean Reactor Maintenance temp_opt->reactor_clean viii_opt->reactor_clean nucleation_opt Optimize Nucleation Layer crystalline->nucleation_opt growth_rate Reduce Growth Rate crystalline->growth_rate substrate_prep Improve Substrate Cleaning nucleation_opt->substrate_prep growth_rate->substrate_prep

Caption: Logical flow for troubleshooting InP defects.

Validation & Comparative

A Comparative Guide: Triethylindium vs. Trimethylindium for Low-Temperature Growth of InSb

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of advanced semiconductor materials, the choice of organometallic precursors is a critical factor in achieving desired film properties. This is particularly true for the low-temperature growth of Indium Antimonide (InSb), a narrow-bandgap semiconductor with significant applications in infrared detectors, high-speed electronics, and magnetic field sensors. This guide provides an objective comparison of two common indium precursors, triethylindium (TEIn) and trimethylindium (TMIn), for the low-temperature Metal-Organic Chemical Vapor Deposition (MOCVD) of InSb, supported by available experimental data.

The selection of an appropriate indium precursor for low-temperature InSb growth is a trade-off between achieving sufficient decomposition at lower temperatures and minimizing carbon incorporation into the epitaxial layer. While trimethylindium (TMIn) is a widely used and well-characterized precursor, its thermal stability can necessitate higher growth temperatures, potentially leading to defects and interface instability. This compound (TEIn), with its potentially lower decomposition temperature, presents an alternative, though its use and characterization for low-temperature InSb growth are less extensively documented.

Precursor Properties and Decomposition Characteristics

The chemical structure of the precursor directly influences its decomposition pathway and the potential for carbon contamination.

  • Trimethylindium (TMIn) : TMIn is a stable molecule at room temperature.[1] Its decomposition proceeds through the homolytic dissociation of indium-methyl bonds.[1] Studies have shown that at 320°C, only partial decomposition (around 8%) occurs after 400 seconds, increasing to 34% after one hour.[1] Complete decomposition is observed at temperatures around 450°C.[1] The strong In-CH₃ bonds can lead to the incorporation of carbon into the growing film, which can act as an impurity and affect the material's electrical properties.

  • This compound (TEIn) : TEIn is generally considered to have a lower decomposition temperature than TMIn due to the weaker In-C₂H₅ bonds. This property is advantageous for low-temperature growth processes. The decomposition of TEIn can proceed via β-hydride elimination, a pathway that is not available to TMIn. This alternative decomposition route can potentially reduce carbon incorporation compared to the radical-based decomposition of TMIn.

Comparative Performance in InSb Growth

Direct comparative studies of TEIn and TMIn for low-temperature InSb growth are limited in the scientific literature. However, by collating data from various experimental reports, a comparative overview can be constructed.

Table 1: Comparison of TMIn and TEIn for InSb Growth

ParameterTrimethylindium (TMIn)This compound (TEIn)
Typical Growth Temperature 350°C - 450°C. Growth below 400°C is challenging with conventional antimony sources.[2][3]Reported growth at 400°C.[4]
Resulting Film Properties High-quality films with good crystallinity have been achieved, often in conjunction with alternative antimony sources like triisopropylantimony (TIPSb) to lower the growth temperature.[2][3] Unintentionally doped films are typically n-type with carrier concentrations around 1x10¹⁵ cm⁻³.[2] At 450°C with TMSb, 77K mobilities of 90,000 cm²/V·s on GaAs and 253,000 cm²/V·s on InSb have been reported.[2]Single crystal InSb layers have been grown at 400°C using stibine (SbH₃).[4]
Carbon Incorporation The strong In-CH₃ bond strength can lead to higher carbon incorporation, particularly at lower growth temperatures where decomposition is incomplete.The β-hydride elimination pathway is expected to result in lower carbon incorporation compared to TMIn.
V/III Ratio Typically in the range of 8-12.[2]A V/III ratio of >8 was reported for growth with SbH₃.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized MOCVD growth procedures for InSb using TMIn and TEIn, based on available literature.

MOCVD Growth of InSb using Trimethylindium (TMIn)

This protocol is a synthesis of typical parameters reported for the OMVPE growth of InSb.[2][3][4][5]

  • Substrate Preparation : A suitable substrate (e.g., GaAs or InSb) is loaded into the MOCVD reactor.

  • Reactor Conditions : The reactor pressure is maintained at a low pressure, for instance, 200 Torr.[4][5]

  • Precursor Delivery :

    • Indium Source: Trimethylindium (TMIn) is used as the indium precursor.

    • Antimony Source: Trimethylantimony (TMSb) or an alternative like triisopropylantimony (TIPSb) is used as the antimony source.

  • Growth Parameters :

    • The substrate is heated to the desired growth temperature, typically in the range of 350°C to 450°C.

    • The V/III ratio, the molar flow rate of the group V precursor to the group III precursor, is set, for example, to a value between 8 and 12.

  • Film Growth : The precursors are introduced into the reactor to initiate the growth of the InSb epitaxial layer.

  • Characterization : After growth, the film is characterized for its structural, electrical, and optical properties using techniques such as X-ray diffraction (XRD), Hall effect measurements, and photoluminescence (PL) spectroscopy.

MOCVD Growth of InSb using this compound (TEIn)

This protocol is based on a reported method for the homo-epitaxial growth of InSb.[4]

  • Substrate : An InSb substrate is used for homo-epitaxial growth.

  • Precursors :

    • Indium Source: this compound (TEIn).

    • Antimony Source: Stibine (SbH₃).

  • Growth Temperature : The growth is carried out at a temperature of 400°C.

  • V/III Ratio : The gas flow rate ratio of SbH₃ to TEIn is maintained at a level greater than 8.

  • Film Deposition : The precursors are introduced into the MOCVD reactor to grow the single crystal InSb layer.

  • Post-Growth Analysis : The grown InSb layer is subsequently analyzed to determine its crystalline quality and other relevant properties.

Logical Workflow for Precursor Selection in Low-Temperature InSb Growth

The decision-making process for selecting an indium precursor for low-temperature InSb growth can be visualized as follows:

Precursor_Selection start Define Growth Requirements (e.g., Target Temperature, Film Quality) precursor_choice Select Indium Precursor start->precursor_choice tmin Trimethylindium (TMIn) precursor_choice->tmin Conventional Choice tein This compound (TEIn) precursor_choice->tein Alternative for Lower Temp. tmin_props Properties: - Higher thermal stability - Well-characterized - Potential for higher carbon incorporation tmin->tmin_props optimize_tmin Optimize Growth with TMIn (e.g., use alternative Sb source, adjust V/III ratio) tmin->optimize_tmin tein_props Properties: - Lower decomposition temperature - β-hydride elimination pathway - Potentially lower carbon incorporation tein->tein_props optimize_tein Optimize Growth with TEIn (e.g., explore lower temperature window, optimize V/III ratio) tein->optimize_tein characterization Characterize InSb Film (Structural, Electrical, Optical Properties) optimize_tmin->characterization optimize_tein->characterization evaluate Evaluate Against Requirements characterization->evaluate success Growth Process Established evaluate->success Met reiterate Re-evaluate Precursor Choice or Optimize Parameters evaluate->reiterate Not Met reiterate->precursor_choice

Caption: A flowchart illustrating the decision-making process for selecting and optimizing an indium precursor for low-temperature InSb growth.

Conclusion

The choice between this compound and trimethylindium for the low-temperature MOCVD growth of InSb depends on the specific experimental goals and available equipment.

  • Trimethylindium is a well-established precursor, and its use has yielded high-quality InSb films, particularly when paired with alternative antimony sources that facilitate lower growth temperatures. However, the potential for carbon incorporation remains a concern, especially at the lower end of its viable temperature range.

  • This compound shows promise as a precursor for low-temperature InSb growth due to its expected lower decomposition temperature and an alternative decomposition pathway that may reduce carbon contamination. However, the available data on its use for InSb growth is less comprehensive, necessitating further research and process optimization.

For researchers aiming to push the boundaries of low-temperature InSb growth, a systematic investigation and comparison of both precursors under identical experimental conditions would be a valuable contribution to the field. Such a study would provide the definitive data needed to select the optimal precursor for next-generation InSb-based devices.

References

A Comparative Guide to Alternative Organoindium Precursors for Triethylindium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in materials science and drug development, the choice of an organoindium precursor is critical for the successful synthesis of high-quality indium-containing thin films and nanoparticles. Triethylindium (TEIn) has been a widely used precursor; however, alternative compounds offer distinct advantages in terms of volatility, thermal stability, and reactivity, enabling advancements in processes like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). This guide provides an objective comparison of key alternative organoindium precursors to TEIn, supported by experimental data, to aid in the selection of the most suitable compound for specific research and development needs.

Key Alternative Precursors at a Glance

The primary alternatives to this compound explored in this guide are Trimethylindium (TMIn) and Cyclopentadienyl Indium (InCp), including its liquid derivative Ethylcyclopentadienyl Indium (InEtCp). These precursors offer a range of physical and chemical properties that can be leveraged for precise control over deposition processes.

Comparative Data of Organoindium Precursors

The selection of an appropriate precursor is often dictated by its physical properties, which directly influence the delivery and decomposition characteristics in a deposition system. The following table summarizes the key quantitative data for TEIn and its alternatives.

PropertyThis compound (TEIn)Trimethylindium (TMIn)Cyclopentadienyl Indium (InCp)Ethylcyclopentadienyl Indium (InEtCp)
Chemical Formula In(C₂H₅)₃In(CH₃)₃In(C₅H₅)In(C₂H₅C₅H₄)
Molecular Weight 202.00 g/mol [1]159.93 g/mol [2]179.91 g/mol [3]207.97 g/mol
Physical State at RT Liquid[1]Solid[4]Solid[3]Liquid[5]
Melting Point -32 °C[1]88 °C[2]N/A< Room Temp.[5]
Boiling Point 144 °C[1]134 °C[2]50 °C (sublimes at 0.01 mmHg)[6]N/A
Vapor Pressure 1.2 Torr @ 40 °C[7]log P (Torr) = 10.98 – 3204/T (K)[4]N/AHigher than InCp[8]

Performance Comparison in Deposition Processes

The performance of an organoindium precursor is ultimately evaluated by the quality of the deposited material. This section compares the performance of TEIn, TMIn, and InCp/InEtCp in MOCVD and ALD processes, highlighting key experimental outcomes.

MOCVD Performance
ParameterThis compound (TEIn)Trimethylindium (TMIn)
Application Growth of InP, InGaAs[9][10]Growth of InP, InGaAs, InN, etc.[4][11]
Typical Growth Temp. 500 - 650 °C520 - 650 °C[12]
Reported Growth Rate Varies with conditionsVaries with conditions
Film Purity High purity achievableHigh purity (99.9999%) is crucial and achievable[4]
Key Advantages Liquid precursor, established processHigh vapor pressure for a solid, widely used, high purity available
Key Disadvantages PyrophoricSolid precursor (handling challenges), potential for particle formation[11][13]
ALD Performance
ParameterCyclopentadienyl Indium (InCp) / Ethylcyclopentadienyl Indium (InEtCp)
Application ALD of In₂O₃[14][15]
Typical Deposition Temp. 100 - 350 °C[15]
Co-reactant O₃, H₂O + O₂ plasma[5][14]
Reported Growth Rate 1.3 - 2.0 Å/cycle (InCp with O₃)[14], ~1.0 Å/cycle (InEtCp with H₂O + O₂ plasma)[5]
Film Properties Highly transparent and conducting In₂O₃ films[14]
Key Advantages High growth rates at low temperatures, excellent conformality. InEtCp is a liquid precursor.[5][14]
Key Disadvantages InCp is a solid. Reactivity can be low with H₂O alone.[16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving desired material properties. Below are representative protocols for MOCVD of InP using TMIn and ALD of In₂O₃ using InEtCp.

MOCVD of InP using Trimethylindium (TMIn)

Objective: To deposit a high-quality epitaxial layer of Indium Phosphide (InP) on a suitable substrate.

Precursors and Carrier Gas:

  • Indium Source: Trimethylindium (TMIn)

  • Phosphorus Source: Phosphine (PH₃) or Tertiarybutylphosphine (TBP)[12]

  • Carrier Gas: Palladium-purified Hydrogen (H₂)[12]

Experimental Setup:

  • A horizontal low-pressure MOCVD reactor with an IR-heated graphite susceptor is used.[12]

Procedure:

  • Substrate Preparation: An InP (100)-oriented substrate is cleaned, etched, and rinsed with de-ionized water before being loaded into the reactor.[12]

  • Precursor Handling: The TMIn bubbler is maintained at a constant temperature (e.g., 17 °C) to ensure a stable vapor pressure.[12]

  • Growth Parameters:

    • Reactor Pressure: 20-200 mbar[12]

    • Growth Temperature: 520 - 650 °C[12]

    • V/III Ratio: Varied from 1.5 to 80 to optimize film quality.[12]

    • Carrier Gas Flow Rate: 6 L/min[12]

  • Deposition: The precursors are introduced into the reactor with the carrier gas to initiate the growth of the InP layer on the substrate.

  • Characterization: The resulting InP film is characterized for its surface morphology, thickness, and electrical properties.

ALD of In₂O₃ using Ethylcyclopentadienyl Indium (InEtCp)

Objective: To deposit a uniform and conformal thin film of Indium Oxide (In₂O₃) on a silicon wafer.

Precursors and Co-reactant:

  • Indium Source: Ethylcyclopentadienyl Indium (InEtCp)[5]

  • Oxygen Source: Deionized water (H₂O) and Oxygen (O₂) plasma[5]

  • Purge Gas: Argon (Ar)[5]

Experimental Setup:

  • An ALD reactor equipped with a remote plasma generator.[5]

Procedure:

  • Substrate Preparation: A 150 mm Si wafer with its native oxide is loaded into the reactor.[5]

  • Precursor Handling: The InEtCp precursor is maintained at 120 °C.[5]

  • ALD Cycle (WpO process): [5]

    • InEtCp pulse: 0.1 s

    • Ar purge: 10 s

    • H₂O pulse: 2.0 s

    • Ar purge: 10 s

    • O₂ plasma pulse: 14 s

    • Ar purge: 4 s

  • Deposition Parameters:

    • Growth Temperature: 200 °C[5]

  • Film Growth: The ALD cycle is repeated to achieve the desired film thickness. A linear growth rate of approximately 0.1 nm/cycle is expected.[8]

  • Characterization: The deposited In₂O₃ film is analyzed for its thickness, composition (O/In ratio), and residual carbon concentration.[5]

Visualization of Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

Precursor_Selection_Decision_Tree start Application Requirement process_type Deposition Method start->process_type precursor_state Precursor Physical State process_type->precursor_state MOCVD temp_sensitivity Substrate Temperature Sensitivity process_type->temp_sensitivity ALD tein This compound (TEIn) precursor_state->tein Liquid preferred tmin Trimethylindium (TMIn) precursor_state->tmin Solid acceptable temp_sensitivity->tmin Higher temperature acceptable incp Cyclopentadienyl Indium (InCp) / Ethylcyclopentadienyl Indium (InEtCp) temp_sensitivity->incp Low temperature required

Caption: Decision tree for selecting an organoindium precursor.

MOCVD_ALD_Workflow cluster_0 MOCVD Process cluster_1 ALD Process mocvd_start Precursor Vaporization (TEIn/TMIn) mocvd_transport Gas Phase Transport (Carrier Gas) mocvd_start->mocvd_transport mocvd_reaction Surface Reaction (Substrate) mocvd_transport->mocvd_reaction mocvd_film Thin Film Growth mocvd_reaction->mocvd_film ald_pulse_a Pulse A (InCp/InEtCp) ald_purge_a Purge ald_pulse_a->ald_purge_a ald_pulse_b Pulse B (Co-reactant) ald_purge_a->ald_pulse_b ald_purge_b Purge ald_pulse_b->ald_purge_b ald_cycle Repeat Cycle ald_purge_b->ald_cycle ald_cycle->ald_pulse_a

Caption: Generalized workflows for MOCVD and ALD processes.

Conclusion

The selection of an organoindium precursor is a multifaceted decision that depends on the specific deposition technique, desired material properties, and processing conditions. While this compound remains a viable option, trimethylindium has become a standard for many MOCVD applications due to its high purity and vapor pressure. For low-temperature and highly conformal depositions, particularly in ALD, cyclopentadienyl indium and its liquid derivative, ethylcyclopentadienyl indium, present compelling advantages with high growth rates and the ability to produce high-quality transparent conducting oxide films. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their material synthesis processes.

References

A Comparative Analysis of InP Layers Grown with Triethylindium (TEI) and Trimethylindium (TMI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Precursor Selection in Indium Phosphide Epitaxy

The selection of organometallic precursors is a critical determinant of the quality and properties of indium phosphide (InP) epitaxial layers, which are foundational materials for a host of optoelectronic and high-frequency electronic devices. The two most common indium precursors utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) and Chemical Beam Epitaxy (CBE) are triethylindium (TEI) and trimethylindium (TMI). The choice between these precursors significantly impacts key material characteristics such as impurity incorporation, electrical performance, and optical quality. This guide provides an objective comparison of InP layers grown with TEI and TMI, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Quantitative Data Comparison

The following tables summarize the key performance indicators for InP layers grown using TEI and TMI. It is important to note that the data is compiled from different studies, and variations in growth conditions such as temperature, V/III ratio, and the choice of phosphorus precursor (e.g., phosphine (PH₃) or tertiarybutylphosphine (TBP)) can influence the results.

ParameterTEITMIGrowth Conditions & Notes
Growth Temperature Range (°C) 460 - 550520 - 650TEI allows for lower growth temperatures due to its lower decomposition temperature.
Primary Impurity Silicon (Si)Carbon (C), Silicon (Si), Sulfur (S)Carbon incorporation is significantly lower with TEI compared to TMI.
Typical Carbon Concentration (cm⁻³) Below SIMS detection limit10¹⁴ - 10¹⁶TMI is a well-known source of carbon incorporation.
Typical Silicon Concentration (cm⁻³) Varies with source purity10¹⁴ - 10¹⁵Si can be an unintentional impurity from both precursors and the reactor environment.
ParameterTEITMIGrowth Conditions & Notes
Background Carrier Concentration (cm⁻³) 4.0 x 10¹⁵ (n-type)[1]1.5 x 10¹⁵ (n-type)Lower background concentrations are generally achievable with TMI under optimized conditions.
Electron Mobility at 300K (cm²/Vs) 4200[1]~3200Higher room temperature mobility has been reported for InP grown with TEI.
Electron Mobility at 77K (cm²/Vs) 22,000[1]35,000TMI-grown InP can exhibit higher low-temperature mobility, indicating lower compensation.
ParameterTEITMIGrowth Conditions & Notes
Photoluminescence (PL) Intensity Strong excitonic featuresStrong excitonic featuresBoth precursors can produce high-quality material with sharp PL peaks.
Dominant PL Peaks (low temp.) Donor-bound exciton (D⁰,X), Acceptor-bound exciton (A⁰,X)Donor-bound exciton (D⁰,X), Acceptor-bound exciton (A⁰,X), Carbon-related peaksCarbon-related acceptor peaks can be more prominent in TMI-grown InP.

Experimental Protocols

The data presented in this guide is based on standard experimental techniques for the growth and characterization of InP epitaxial layers.

Metal-Organic Chemical Vapor Deposition (MOCVD) of InP

A typical MOCVD process for InP growth involves the following steps:

  • Substrate Preparation: An InP substrate is cleaned to remove surface contaminants and loaded into the MOCVD reactor.

  • Precursor Delivery: Hydrogen is used as a carrier gas to transport the organometallic precursors (TEI or TMI) and the phosphorus precursor (e.g., PH₃ or TBP) into the reactor chamber.

  • Epitaxial Growth: The substrate is heated to the desired growth temperature (typically 460-650°C). The precursors decompose at the hot substrate surface, leading to the epitaxial growth of an InP layer. The V/III ratio, which is the ratio of the molar flow rate of the Group V precursor to the Group III precursor, is a critical parameter that controls the growth process and material quality.

  • Cool-down and Characterization: After the desired layer thickness is achieved, the precursor flows are stopped, and the substrate is cooled down in a phosphine atmosphere to prevent surface degradation. The grown layer is then characterized.

Material Characterization
  • Secondary Ion Mass Spectrometry (SIMS): This technique is used to determine the concentration of impurities, such as carbon, silicon, and sulfur, within the InP epitaxial layer with high sensitivity.

  • Hall Effect Measurements: The Hall effect is used to determine the carrier concentration, mobility, and conductivity type (n-type or p-type) of the InP layer. These measurements are typically performed at both room temperature (300K) and low temperature (77K) to assess the level of impurity scattering.

  • Photoluminescence (PL) Spectroscopy: PL is a non-destructive optical technique used to evaluate the quality of the semiconductor material. The sample is excited with a laser, and the resulting luminescence is analyzed. Sharp and intense excitonic peaks in the PL spectrum are indicative of high-quality material with low defect density.

Visualizing the Process and Comparison

The following diagrams illustrate the MOCVD growth process and a logical workflow for comparing TEI and TMI as precursors for InP growth.

MOCVD_Process cluster_reactor MOCVD Reactor TEI TEI Mixing Gas Mixing TEI->Mixing TMI TMI TMI->Mixing P_precursor PH₃ or TBP P_precursor->Mixing Growth Epitaxial Growth on InP Substrate Mixing->Growth SIMS SIMS Growth->SIMS Hall Hall Effect Growth->Hall PL Photoluminescence Growth->PL

MOCVD growth and characterization workflow.

Precursor_Comparison cluster_properties Key Performance Metrics Start Precursor Selection for InP Growth TEI This compound (TEI) Start->TEI TMI Trimethylindium (TMI) Start->TMI Purity Impurity Incorporation (Carbon, Silicon) TEI->Purity Electrical Electrical Properties (Mobility, Carrier Conc.) TEI->Electrical Optical Optical Quality (Photoluminescence) TEI->Optical TMI->Purity TMI->Electrical TMI->Optical Conclusion Optimal Precursor Choice (Application Dependent) Purity->Conclusion Electrical->Conclusion Optical->Conclusion

References

A Comparative Guide to Characterization Techniques for Thin Films Deposited Using Triethylindium and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of thin films deposited using triethylindium (TEI) and its common alternative, trimethylindium (TMI). It delves into the characterization techniques used to evaluate the quality of these films, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable precursor for specific applications.

Executive Summary

The choice of an indium precursor is critical in the metalorganic chemical vapor deposition (MOCVD) process, as it significantly influences the structural, electrical, and optical properties of the resulting thin films. This compound (TEI) and trimethylindium (TMI) are two of the most widely used indium precursors. This guide highlights the key differences in film characteristics when using these precursors and provides a framework for their comprehensive evaluation. A primary advantage of using ethyl-based precursors like TEI over methyl-based ones like TMI is the potential for lower carbon incorporation in the grown films, which can lead to improved material quality.

Comparison of Film Properties: this compound vs. Trimethylindium

The selection between TEI and TMI can lead to notable differences in the final film characteristics. The following table summarizes a key comparative data point regarding impurity incorporation.

Precursor CombinationMaterial SystemCarbon Impurity Concentration (cm⁻³)Reference
Triethylgallium (TEGa) + this compound (TEI)N-polar InGaN2 x 10¹⁶[1]
Triethylgallium (TEGa) + Trimethylindium (TMIn)N-polar InGaN~2 x 10¹⁷[1]

Note: Lower carbon impurity concentration is generally desirable as it can lead to better electrical and optical properties.

While comprehensive, directly comparable quantitative data for all film properties is scarce in publicly available literature, the following sections outline the key characterization techniques and the typical performance metrics evaluated.

Key Characterization Techniques and Experimental Protocols

A variety of techniques are employed to assess the quality of thin films. Below are detailed descriptions of some of the most critical methods.

Structural Analysis: X-ray Diffraction (XRD)

Objective: To determine the crystalline structure, lattice parameters, and assess the degree of crystallinity of the deposited films.

Experimental Protocol: High-resolution X-ray diffraction (HR-XRD) is a non-destructive technique that provides detailed information about the atomic arrangement in the film.

  • Sample Preparation: The thin film sample is mounted on the XRD goniometer.

  • Instrument Setup: A monochromatic X-ray beam (typically Cu Kα1 radiation) is directed onto the sample surface.

  • Data Acquisition: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). Different types of scans can be performed:

    • ω-2θ scan (Coupled scan): Provides information about the lattice parameters perpendicular to the substrate surface.

    • Rocking curve (ω scan): The detector is fixed at the Bragg angle of a specific diffraction peak, and the sample is rocked. The width of the resulting peak (Full Width at Half Maximum - FWHM) is a measure of the crystalline quality and defect density. A narrower peak indicates a more perfect crystal structure.

    • Reciprocal Space Mapping (RSM): Provides information about the in-plane and out-of-plane lattice parameters, allowing for the determination of strain and relaxation in epitaxial films.

  • Data Analysis: The diffraction patterns are analyzed to identify the crystalline phases present, calculate lattice constants, and evaluate the crystalline quality based on peak positions and widths.[2]

Electrical Properties: Hall Effect Measurement

Objective: To determine the carrier concentration, mobility, and conductivity type (n-type or p-type) of the semiconductor film.

Experimental Protocol: The Hall effect measurement is a standard method for characterizing the electrical properties of semiconductor materials.

  • Sample Preparation: A square or rectangular sample of the thin film is prepared, typically in a van der Pauw or Hall bar configuration. Ohmic contacts are made at the four corners (or ends and sides for a Hall bar).

  • Instrument Setup: The sample is placed in a uniform magnetic field perpendicular to the film surface. A constant current is passed through two of the contacts.

  • Data Acquisition: The Hall voltage (VH), which develops across the other two contacts, is measured. The measurement is typically repeated with the magnetic field and current directions reversed to eliminate offset voltages.

  • Data Analysis: The Hall coefficient (RH) is calculated from the Hall voltage, current, magnetic field strength, and film thickness. From the Hall coefficient, the carrier concentration and mobility can be determined.[3][4][5][6][7]

Compositional Analysis: Secondary Ion Mass Spectrometry (SIMS)

Objective: To determine the elemental composition and impurity concentrations within the thin film with high sensitivity.

Experimental Protocol: SIMS is a highly sensitive surface analysis technique capable of detecting trace elements and profiling their distribution with depth.

  • Sample Preparation: The thin film sample is placed in an ultra-high vacuum chamber.

  • Instrument Setup: A primary ion beam (e.g., Cs⁺ or O₂⁺) is focused and rastered over the sample surface, causing atoms and ions to be sputtered from the surface.

  • Data Acquisition: The ejected secondary ions are accelerated into a mass spectrometer, where they are separated according to their mass-to-charge ratio. The intensity of each ion species is measured by a detector.

  • Data Analysis: By monitoring the secondary ion signals as a function of sputtering time, a depth profile of the elemental composition can be generated. Quantification of impurity concentrations is achieved by comparing the measured ion intensities to those of standard samples with known concentrations.[8][9][10]

Surface Morphology: Atomic Force Microscopy (AFM)

Objective: To visualize the surface topography of the thin film at the nanoscale and quantify its roughness.

Experimental Protocol: AFM provides high-resolution, three-dimensional images of the sample surface.

  • Sample Preparation: The thin film sample is mounted on the AFM stage.

  • Instrument Setup: A sharp tip attached to a flexible cantilever is scanned across the sample surface. The deflection of the cantilever due to the forces between the tip and the sample is monitored by a laser and photodiode system.

  • Data Acquisition: The cantilever deflection data is used to construct a topographical map of the surface.

  • Data Analysis: The AFM images are analyzed to determine parameters such as the root-mean-square (RMS) surface roughness and to observe surface features like islands, pits, and step-flow growth patterns. Smoother surfaces are often indicative of higher quality films. For instance, in the growth of InP on Si(001), increasing the thickness of the InP nucleation layer from 10 nm to 200 nm was found to decrease the RMS surface roughness from 48.2 nm to 11.8 nm, indicating improved crystalline quality.[11]

Optical Properties: Photoluminescence (PL) Spectroscopy

Objective: To investigate the electronic band structure and optical quality of the semiconductor film by analyzing its light emission properties.

Experimental Protocol: PL spectroscopy is a non-destructive technique that provides information about the radiative recombination processes in a material.

  • Sample Preparation: The thin film sample is placed in a cryostat to allow for temperature-dependent measurements.

  • Instrument Setup: A laser with a photon energy greater than the bandgap of the material is used to excite the sample. The light emitted from the sample is collected and directed into a spectrometer.

  • Data Acquisition: The spectrometer separates the emitted light by wavelength, and a detector measures the intensity at each wavelength, generating a PL spectrum.

  • Data Analysis: The peak position in the PL spectrum corresponds to the bandgap energy of the material. The intensity and width of the PL peak are indicators of the material's optical quality and the presence of defects. Higher intensity and narrower peaks generally signify better material quality.

Workflow and Logical Relationships

The characterization of thin films follows a logical progression, with the results from one technique often informing the next.

G cluster_deposition Film Deposition cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Deposition MOCVD Deposition (TEI or TMI) XRD XRD (Structural Properties) Deposition->XRD Initial Quality AFM AFM (Surface Morphology) Deposition->AFM Surface SIMS SIMS (Composition & Impurities) Deposition->SIMS Composition Hall Hall Effect (Electrical Properties) XRD->Hall Crystallinity PL Photoluminescence (Optical Properties) XRD->PL Defects Analysis Comparative Analysis of Film Properties XRD->Analysis AFM->Hall Roughness AFM->Analysis Hall->PL Carrier Effects Hall->Analysis SIMS->Hall Impurity Effects SIMS->Analysis PL->Analysis

Caption: Experimental workflow for thin film characterization.

This diagram illustrates the typical workflow, starting from film deposition, followed by a suite of characterization techniques, and culminating in a comprehensive analysis of the film's properties.

Signaling Pathways and Logical Relationships

The choice of precursor and deposition parameters directly influences the resulting film properties, which are in turn measured by the various characterization techniques.

G cluster_inputs Inputs cluster_properties Film Properties cluster_techniques Characterization Techniques Precursor Indium Precursor (TEI vs. TMI) Structure Structural (Crystallinity, Defects) Precursor->Structure Electrical Electrical (Mobility, Carrier Conc.) Precursor->Electrical Optical Optical (Bandgap, Emission) Precursor->Optical Morphology Surface (Roughness) Precursor->Morphology Composition Compositional (Impurities) Precursor->Composition Params Deposition Parameters (Temp, Pressure, V/III Ratio) Params->Structure Params->Electrical Params->Optical Params->Morphology Params->Composition XRD XRD Structure->XRD Hall Hall Effect Electrical->Hall PL PL Optical->PL AFM AFM Morphology->AFM SIMS SIMS Composition->SIMS

Caption: Influence of inputs on film properties and characterization.

This diagram shows the logical relationship where the choice of precursor and deposition parameters (inputs) determines the physical properties of the thin film, which are then measured and quantified by the various characterization techniques.

Conclusion

The characterization of thin films deposited using this compound and its alternatives is a multi-faceted process requiring a combination of advanced analytical techniques. While TEI offers the potential for reduced carbon contamination, the optimal precursor choice ultimately depends on the specific material system and the desired film properties for the intended application. This guide provides the foundational knowledge and experimental framework necessary for researchers to make informed decisions and to thoroughly evaluate the quality of their deposited films.

References

A Comparative Guide to Analytical Methods for Determining Triethylindium (TEI) Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of triethylindium (TEI), a critical organometallic precursor in the semiconductor industry for the deposition of indium-containing thin films, directly impacts the performance and reliability of electronic and optoelectronic devices. Ensuring the high purity of TEI is paramount, necessitating robust and accurate analytical methods to detect and quantify trace impurities. This guide provides a comparative overview of the primary analytical techniques used for TEI purity assessment, including detailed experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods for this compound Purity

The selection of an appropriate analytical method for determining TEI purity depends on the target impurities (e.g., metallic, organic) and the required sensitivity. The following table summarizes the key performance characteristics of the most common techniques.

Analytical MethodTarget ImpuritiesPrincipleAdvantagesLimitationsTypical Limit of Detection (LOD)
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace metals (e.g., Al, Si, Ge, Sn, Pb, Zn)Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection.High sensitivity and specificity for a wide range of elements. Capable of multi-element analysis.Destructive to the sample. Requires sample digestion, which can introduce contaminants if not performed carefully.parts-per-billion (ppb) to parts-per-trillion (ppt)
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy Organic impurities (e.g., diethyl ether, ethyl halides, other organometallics), and assay of the main component.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. The signal area is directly proportional to the number of nuclei.Primary ratio method, non-destructive, provides structural information about impurities, and allows for simultaneous quantification of multiple components.Lower sensitivity compared to ICP-MS for trace impurities. Requires a high-purity internal standard.~0.1 mol%
Gas Chromatography - Flame Ionization Detection (GC-FID) Volatile organic impurities and residual solvents (e.g., starting materials, reaction byproducts).Separation of volatile compounds in a column followed by detection via ionization in a hydrogen flame.High resolution for separating complex mixtures of volatile compounds.Limited to thermally stable and volatile compounds. The high reactivity of TEI can pose challenges for direct analysis.parts-per-million (ppm)

Experimental Protocols

Trace Metal Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This protocol outlines the general procedure for the determination of trace metallic impurities in this compound. Due to the pyrophoric nature of TEI, all sample handling must be performed in an inert atmosphere (e.g., a glovebox).

a. Sample Preparation (Hydrolysis and Digestion):

  • In an inert atmosphere glovebox, carefully transfer a known mass (e.g., 0.1 g) of this compound into a pre-cleaned PFA vessel.

  • Slowly and cautiously add 5 mL of deionized water to the vessel to hydrolyze the TEI. The reaction is highly exothermic and will release ethane gas. Allow the reaction to proceed to completion.

  • Remove the vessel from the glovebox and add 2 mL of high-purity nitric acid (e.g., TraceMetal™ Grade).

  • Gently heat the vessel on a hot plate at 80-90 °C for 1-2 hours to completely dissolve the precipitated indium hydroxides and oxides.

  • After cooling, quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water. This solution is now ready for ICP-MS analysis. A further dilution may be necessary depending on the expected impurity concentrations.

b. Instrumental Analysis:

  • Instrument: Inductively Coupled Plasma - Mass Spectrometer (e.g., Agilent 7900, Thermo Fisher iCAP Q).

  • Plasma Conditions:

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Auxiliary Gas Flow: 0.9 L/min

    • Nebulizer Gas Flow: 1.0 L/min

  • Sample Introduction: Use a standard nebulizer and spray chamber.

  • Internal Standards: Prepare a multi-element internal standard solution containing elements such as Sc, Y, and Rh in a 2% nitric acid matrix. Introduce the internal standard online via a T-piece.

  • Calibration: Prepare a series of multi-element calibration standards in a 2% nitric acid matrix covering the expected concentration range of the impurities.

  • Data Acquisition: Analyze the blank, calibration standards, and the prepared TEI sample solution. Monitor for a suite of potential metallic impurities, including but not limited to Al, Si, Ge, Sn, Pb, Zn, Fe, Cu, and Mg.

Purity Assay and Organic Impurity Profiling by Quantitative ¹H NMR Spectroscopy

This protocol describes the use of ¹H qNMR for the determination of the absolute purity of this compound and the quantification of organic impurities. All sample preparation must be conducted in an inert atmosphere.

a. Sample Preparation:

  • In an inert atmosphere glovebox, accurately weigh approximately 10 mg of a high-purity, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene, maleic anhydride) into an NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., benzene-d₆, toluene-d₈) to the NMR tube and dissolve the internal standard.

  • Accurately weigh approximately 5-10 mg of the this compound sample and add it to the NMR tube.

  • Cap the NMR tube securely and gently mix until the sample is fully dissolved.

b. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of precise temperature control.

  • Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both TEI and the internal standard). A value of 30-60 seconds is typically sufficient.

    • Acquisition Time (at): At least 3 seconds to ensure high digital resolution.

    • Number of Scans (ns): 8 to 16 scans to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant and accurately known temperature (e.g., 298 K).

c. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID) with an exponential multiplication factor of 0.3 Hz to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of the this compound (e.g., the quartet of the CH₂ group or the triplet of the CH₃ group) and the internal standard.

  • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_TEI / N_TEI) * (N_IS / I_IS) * (MW_TEI / m_TEI) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts TEI and IS refer to this compound and the internal standard, respectively.

  • Identify and quantify any organic impurities by integrating their signals and comparing them to the integral of the internal standard.

Visualizations

experimental_workflow_icpms cluster_glovebox Inert Atmosphere Glovebox cluster_lab Fume Hood cluster_instrument ICP-MS Analysis weigh_tei Weigh TEI Sample hydrolyze Controlled Hydrolysis weigh_tei->hydrolyze Add H₂O digest Acid Digestion hydrolyze->digest Add HNO₃ dilute Dilution to Final Volume digest->dilute Quantitative Transfer analyze Instrumental Analysis dilute->analyze Introduce Sample

Caption: ICP-MS Experimental Workflow for TEI Analysis.

experimental_workflow_qnmr cluster_glovebox Inert Atmosphere Glovebox cluster_nmr NMR Spectrometer cluster_processing Data Processing weigh_is Weigh Internal Standard add_solvent Add Deuterated Solvent weigh_is->add_solvent weigh_tei Weigh TEI Sample add_solvent->weigh_tei acquire_data Data Acquisition weigh_tei->acquire_data Transfer to NMR process_spectrum Process Spectrum acquire_data->process_spectrum calculate_purity Calculate Purity process_spectrum->calculate_purity Integration

Caption: ¹H qNMR Experimental Workflow for TEI Purity Assay.

logical_relationship cluster_impurities Types of Impurities cluster_methods Analytical Methods tei_purity This compound Purity Assessment metallic Metallic Impurities tei_purity->metallic organic Organic Impurities tei_purity->organic icpms ICP-MS metallic->icpms Primary Method qnmr ¹H qNMR organic->qnmr Primary Method gc GC-FID organic->gc For Volatiles

Caption: Logical Relationship of Impurities and Analytical Methods.

A Comparative Guide to Triethylindium from Different Chemical Suppliers for Semiconductor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triethylindium (TEI) is a critical organometallic precursor used in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of indium-containing compound semiconductors, such as Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs). The purity and consistency of the TEI source are paramount as they directly impact the electrical and optical properties of the epitaxial layers, ultimately affecting device performance and yield. This guide provides a framework for comparing TEI from different suppliers, complete with experimental protocols and data presentation formats, to aid researchers in selecting the optimal precursor for their specific applications.

Data Presentation: A Comparative Analysis of this compound Quality

To facilitate a clear comparison, the following tables summarize hypothetical yet representative quantitative data for this compound from three different suppliers (Supplier A, Supplier B, and Supplier C). These parameters are crucial for assessing the quality and potential performance of the precursor in an MOCVD process.

Table 1: Purity and Trace Metal Impurity Analysis

ParameterSupplier ASupplier BSupplier CTest Method
Purity (by GC-MS) > 99.9995%> 99.999%> 99.9998%Gas Chromatography-Mass Spectrometry
Silicon (Si) < 10 ppb< 20 ppb< 5 ppbInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Sulfur (S) < 5 ppb< 15 ppb< 2 ppbInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Zinc (Zn) < 3 ppb< 10 ppb< 1 ppbInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Other Metals (total) < 20 ppb< 50 ppb< 10 ppbInductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Table 2: Performance in MOCVD Growth of Undoped InP

ParameterSupplier ASupplier BSupplier CTest Method
Background Carrier Concentration (n-type) 1 x 1014 cm-35 x 1014 cm-38 x 1013 cm-3Hall Effect Measurement (77 K)
Electron Mobility (77 K) 200,000 cm2/Vs150,000 cm2/Vs220,000 cm2/VsHall Effect Measurement (77 K)
Surface Morphology Specular, < 0.2 nm RMS roughnessSpecular, < 0.3 nm RMS roughnessSpecular, < 0.15 nm RMS roughnessAtomic Force Microscopy (AFM)
Photoluminescence (PL) Intensity (4.2 K) HighModerateVery HighPhotoluminescence Spectroscopy

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for an accurate comparison of precursors. The following are protocols for the key analyses cited in this guide.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any volatile organic impurities.

Methodology:

  • Sample Preparation: Due to the pyrophoric nature of TEI, all handling must be performed in an inert atmosphere (e.g., a glovebox). A dilute solution of TEI in an anhydrous, deoxygenated solvent (e.g., hexane or toluene) is prepared.

  • Instrumentation: A high-resolution gas chromatograph coupled with a mass spectrometer is used. The GC is equipped with a capillary column suitable for the separation of volatile organometallic compounds.

  • GC Conditions:

    • Injector Temperature: 150 °C

    • Oven Program: 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 20-300.

  • Data Analysis: The purity is calculated based on the area percentage of the main TEI peak relative to the total area of all detected peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a library database.

Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To quantify the concentration of trace elemental impurities in this compound.

Methodology:

  • Sample Preparation: In an inert atmosphere, a known mass of TEI is carefully hydrolyzed and then digested in high-purity nitric acid. The digested sample is diluted to a known volume with deionized water.

  • Instrumentation: A high-resolution ICP-MS system is used for analysis.

  • Analysis: The prepared sample solution is introduced into the ICP-MS. The instrument is calibrated using certified reference standards for the elements of interest (e.g., Si, S, Zn).

  • Data Analysis: The concentration of each trace metal is determined by comparing the signal intensity from the sample to the calibration curve. The results are reported in parts per billion (ppb).

Electrical Characterization by Hall Effect Measurement

Objective: To evaluate the electrical properties of an undoped InP epitaxial layer grown using the this compound precursor.

Methodology:

  • MOCVD Growth: An undoped InP layer is grown on a semi-insulating InP substrate in a MOCVD reactor. Growth parameters (temperature, pressure, V/III ratio) are kept constant for all precursors being evaluated.

  • Sample Preparation: A square sample (e.g., 5x5 mm) is cleaved from the wafer. Ohmic contacts are made at the four corners of the sample using a suitable metal (e.g., indium or gold-germanium alloy) and annealing.

  • Measurement: The sample is placed in a Hall effect measurement system. The measurement is performed at both room temperature (300 K) and liquid nitrogen temperature (77 K). A known current is passed through two contacts, and the voltage is measured across the other two contacts, both with and without a magnetic field applied perpendicular to the sample surface.

  • Data Analysis: The carrier concentration and mobility are calculated from the measured Hall voltage and resistivity. Lower background carrier concentration and higher electron mobility are indicative of a higher purity TEI source.

Mandatory Visualization

Experimental Workflow for this compound Supplier Qualification

G Workflow for this compound Supplier Qualification cluster_0 Initial Screening cluster_1 Performance Evaluation cluster_2 Decision A Receive TEI Sample and Certificate of Analysis (CoA) B GC-MS Purity Analysis A->B C ICP-MS Trace Metal Analysis A->C D MOCVD Growth of Standard Structure (e.g., undoped InP) B->D C->D E Hall Effect Measurement (77K) D->E F Atomic Force Microscopy (AFM) D->F G Photoluminescence (PL) Spectroscopy D->G H Compare Data to Internal Standards and Other Suppliers E->H F->H G->H I Qualify or Disqualify Supplier H->I

Caption: A flowchart of the qualification process for a new this compound supplier.

Navigating the Precursor Landscape for High-Quality Quantum Dot Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While triethylindium has been explored as a precursor in various material syntheses, a comprehensive validation of its use for quantum dot (QD) synthesis, with supporting experimental data, remains limited in currently available scientific literature. Researchers and drug development professionals seeking to optimize QD synthesis are therefore encouraged to consider well-established indium precursors. This guide provides a comparative analysis of common alternatives—indium chloride (InCl₃), indium acetate (In(OAc)₃), and indium myristate (In(myr)₃)—supported by experimental data and detailed protocols to inform precursor selection.

The choice of precursor is a critical factor in determining the final properties of quantum dots, including their size, size distribution, and quantum yield (QY), which are paramount for applications in bioimaging, diagnostics, and therapeutics. While novel precursors are continually being investigated, the reactivity and safety of established compounds have led to their widespread adoption in both academic and industrial research.

Performance Comparison of Common Indium Precursors

The selection of an indium precursor significantly influences the nucleation and growth kinetics of quantum dots. The following table summarizes typical performance metrics for InP and InAs quantum dots synthesized using indium chloride, indium acetate, and indium myristate. It is important to note that these values can be influenced by other reaction parameters such as the choice of solvent, ligands, and the group-V precursor.

Indium PrecursorQuantum Dot TypeTypical Quantum Yield (QY)Particle Size Range (nm)Key Characteristics & Considerations
Indium Chloride (InCl₃) InP, InAs20-60%2-6Highly reactive, often leading to rapid nucleation and smaller QDs. Can be challenging to achieve narrow size distributions.
Indium Acetate (In(OAc)₃) InP, InAs40-80%3-8Moderately reactive, offering a good balance between nucleation and growth for achieving high QY and good size control.
Indium Myristate (In(myr)₃) InP, InAs50-90%4-10Less reactive, promoting slower growth which can lead to larger QDs with narrower size distributions and higher QY. Often requires higher reaction temperatures.

Experimental Protocols

Detailed methodologies are crucial for reproducible quantum dot synthesis. Below are representative protocols for the synthesis of indium-based quantum dots using the "hot-injection" method, a widely used technique for producing high-quality, monodisperse nanocrystals.

General Hot-Injection Synthesis of InP Quantum Dots

This protocol provides a general framework. Specific temperatures, precursor concentrations, and reaction times may be adjusted to achieve desired quantum dot properties.

Materials:

  • Indium precursor (e.g., Indium Acetate)

  • Zinc precursor (e.g., Zinc Chloride, for shell formation)

  • Phosphorus precursor (e.g., Tris(trimethylsilyl)phosphine, (TMS)₃P)

  • Fatty acid (e.g., Myristic acid)

  • Coordinating solvent (e.g., 1-octadecene (ODE))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Indium Precursor Preparation: In a three-neck flask, combine the indium precursor, zinc precursor (if synthesizing core/shell QDs), and myristic acid in ODE.

  • Degassing: Heat the mixture to 120 °C under vacuum for 1-2 hours to remove water and oxygen.

  • Inert Atmosphere: Switch the atmosphere to an inert gas (Ar or N₂).

  • Temperature Increase: Raise the temperature to the desired injection temperature (typically 250-300 °C).

  • Phosphorus Precursor Injection: Rapidly inject the (TMS)₃P precursor (dissolved in ODE) into the hot reaction mixture.

  • Nucleation and Growth: Monitor the reaction progress by taking aliquots at different time intervals and measuring their absorption and emission spectra. The growth temperature is typically lower than the injection temperature.

  • Shell Growth (for Core/Shell QDs): For the synthesis of a protective shell (e.g., ZnS), a separate solution of zinc and sulfur precursors is typically injected or added dropwise at a suitable temperature after the core formation.

  • Quenching and Purification: Cool the reaction to room temperature and precipitate the quantum dots by adding a non-solvent like ethanol or acetone. Centrifuge the mixture to collect the QDs and redisperse them in a non-polar solvent like toluene. Repeat the purification process 2-3 times.

Visualizing the Synthesis and Logic

To further elucidate the synthesis process and the rationale behind precursor selection, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Synthesis precursors Indium & Group-V Precursors + Solvents/Ligands degassing Degassing at Elevated Temperature precursors->degassing heating Heating to Injection Temperature degassing->heating injection Hot Injection of Group-V Precursor heating->injection nucleation Nucleation injection->nucleation growth Growth nucleation->growth quenching Reaction Quenching growth->quenching purification Purification & Isolation quenching->purification characterization Characterization purification->characterization

A typical workflow for the hot-injection synthesis of quantum dots.

G cluster_precursor Precursor Selection cluster_properties Resulting QD Properties precursor_choice Indium Precursor Reactivity high_reactivity High Reactivity (e.g., InCl₃) precursor_choice->high_reactivity moderate_reactivity Moderate Reactivity (e.g., In(OAc)₃) precursor_choice->moderate_reactivity low_reactivity Low Reactivity (e.g., In(myr)₃) precursor_choice->low_reactivity small_size Smaller Size Rapid Nucleation high_reactivity->small_size balanced_growth Controlled Growth Good QY moderate_reactivity->balanced_growth large_size Larger Size Narrow Distribution low_reactivity->large_size qd_properties Quantum Dot Characteristics qd_properties->small_size qd_properties->balanced_growth qd_properties->large_size

Logical relationship between indium precursor reactivity and QD properties.

A Tale of Two Precursors: Unraveling the Performance of HEMTs Fabricated with Triethylindium and Trimethylindium

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of High Electron Mobility Transistors (HEMTs) fabricated using triethylindium (TEI) and trimethylindium (TMI) as the indium precursor reveals subtle but significant differences in device performance. While direct comparative studies are limited, a meticulous review of individual research provides valuable insights for researchers and professionals in materials science and semiconductor device fabrication. This guide synthesizes available data on key performance metrics and outlines the experimental methodologies employed in the fabrication and characterization of these critical electronic components.

The choice of metalorganic precursor for the indium source in the Metal-Organic Chemical Vapor Deposition (MOCVD) growth of the Indium Gallium Nitride (InGaN) channel is a critical factor that influences the material quality and, consequently, the electrical characteristics of HEMTs. Both TEI and TMI have been utilized in research settings, with TMI being more commonly reported in the literature for HEMT fabrication.

Performance Metrics: A Comparative Analysis

Quantitative data extracted from various studies on HEMTs fabricated with either TEI or TMI is summarized below. It is crucial to note that variations in experimental conditions across different research groups can influence the reported values. Therefore, this table serves as a general guide rather than a direct one-to-one comparison under identical conditions.

Performance MetricHEMT with this compound (TEI)HEMT with Trimethylindium (TMI)
Electron Mobility (cm²/Vs) Data not readily available in literature for direct comparison.~1200 - 1500
Sheet Resistance (Ω/sq) Data not readily available in literature for direct comparison.~300 - 450
Maximum Drain Current Density (A/mm) Data not readily available in literature for direct comparison.~1.0 - 1.5
Breakdown Voltage (V) Data not readily available in literature for direct comparison.>100
Thermal Stability Potentially lower due to the lower decomposition temperature of TEI.Generally considered stable for typical HEMT operating temperatures.

Note: The data for HEMTs fabricated with TMI is a representative range compiled from multiple sources. The lack of comprehensive data for TEI-based HEMTs highlights a gap in the current body of research.

Experimental Protocols: A Look into the Fabrication Process

The fabrication of InGaN-channel HEMTs is a multi-step process involving epitaxial growth followed by device processing. The key differentiator in the context of this comparison is the precursor used during the MOCVD growth of the InGaN layer.

MOCVD Growth of InGaN Channel

A typical MOCVD process for growing the InGaN channel in a HEMT structure involves the following steps:

  • Substrate Preparation: A suitable substrate, commonly silicon carbide (SiC) or sapphire, is loaded into the MOCVD reactor and subjected to a high-temperature bake-out to remove surface contaminants.

  • Buffer Layer Growth: A series of buffer layers, often AlN and GaN, are grown to manage the lattice mismatch and thermal expansion coefficient differences between the substrate and the subsequent GaN-based layers.

  • GaN Channel and Barrier Layer Growth: A high-quality GaN channel layer is grown, followed by a thin AlGaN barrier layer.

  • InGaN Channel Growth: This is the critical step where either TEI or TMI is introduced into the reactor along with a gallium precursor (like trimethylgallium or triethylgallium) and a nitrogen precursor (typically ammonia, NH₃). The flow rates of the precursors, growth temperature, and pressure are meticulously controlled to achieve the desired indium composition and thickness of the InGaN layer.

    • Using this compound (TEI): TEI has a lower decomposition temperature compared to TMI. This can be advantageous for achieving higher indium incorporation at lower growth temperatures, which is often desirable to prevent indium segregation and desorption. However, the lower thermal stability can also lead to pre-reactions in the gas phase, potentially affecting film uniformity and quality.

    • Using Trimethylindium (TMI): TMI is a more common and thermally stable precursor for InGaN growth. Its higher decomposition temperature necessitates higher growth temperatures, which can sometimes lead to challenges in achieving high indium content due to the increased desorption rate of indium atoms from the growth surface.

  • Capping Layer Growth: A final thin GaN cap layer is often grown on top of the AlGaN barrier to protect the surface and provide a good interface for the gate contact.

HEMT Device Fabrication

Following the epitaxial growth, the wafer undergoes a series of microfabrication steps to create the HEMT devices. This typically includes:

  • Mesa Isolation: Etching away the active layers to electrically isolate individual devices.

  • Ohmic Contact Formation: Deposition and annealing of metal stacks (e.g., Ti/Al/Ni/Au) to form the source and drain contacts.

  • Gate Contact Formation: Lithographic patterning and deposition of a Schottky metal (e.g., Ni/Au) to form the gate electrode.

  • Passivation: Deposition of a dielectric layer (e.g., SiN) to protect the device surface and mitigate current collapse.

Logical Workflow of HEMT Fabrication and Comparison

HEMT_Fabrication_Comparison cluster_Comparison Performance Comparison TEI_MOCVD MOCVD Growth (TEI as In Precursor) TEI_Fab Device Fabrication TEI_MOCVD->TEI_Fab TEI_Char Characterization TEI_Fab->TEI_Char Compare Comparative Analysis TEI_Char->Compare TMI_MOCVD MOCVD Growth (TMI as In Precursor) TMI_Fab Device Fabrication TMI_MOCVD->TMI_Fab TMI_Char Characterization TMI_Fab->TMI_Char TMI_Char->Compare

Caption: Workflow for HEMT fabrication and comparison.

Triethylindium Boosts Electron Mobility in Semiconductor Films, Outperforming Traditional Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in semiconductor fabrication and drug development, the choice of precursor material is critical in determining the final electronic properties of thin-film devices. Emerging experimental data indicates that triethylindium (TEI) offers a significant advantage over other indium precursors, most notably trimethylindium (TMI), by enhancing electron mobility in indium-based semiconductor layers. This improvement is crucial for the development of high-performance electronic devices such as high-electron-mobility transistors (HEMTs).

The use of TEI in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of materials like Indium Gallium Arsenide (InGaAs) has been shown to result in superior electron mobility. A study focused on epitaxial wafers for InP-based HEMTs demonstrated that a "new material combination" including this compound for the InGaAs channel layer led to enhanced electron mobility compared to samples grown with the "general material combination," which typically involves trimethylindium.[1] This enhancement in electron mobility translated directly to improved static characteristics in the fabricated HEMT devices.[1]

While direct side-by-side quantitative comparisons in single studies are not abundant in publicly available literature, the reported electron mobility values for materials grown with TEI are consistently high. For instance, high-purity undoped Indium Phosphide (InP) epitaxial layers grown by low-pressure MOCVD using TEI have demonstrated 77 K mobilities exceeding 100,000 cm²/Vs for carrier concentrations of 5 × 10¹⁴ cm⁻³.

The primary reason for this improved performance is attributed to lower carbon incorporation when using ethyl-based precursors like TEI compared to methyl-based precursors like TMI. Carbon impurities can act as scattering centers, thus reducing electron mobility.

Comparative Data: Electron Mobility

Precursor CombinationSemiconductor MaterialGrowth TechniqueElectron Mobility (cm²/Vs)Carrier Concentration (cm⁻³)Temperature (K)
This compound (TEI) + PhosphineIndium Phosphide (InP)LP-MOCVD≥ 100,0005 x 10¹⁴77
This compound (TEI) + ArsineIndium Gallium Arsenide (InGaAs)MOCVDEnhanced compared to TMINot specifiedNot specified
Trimethylindium (TMI) + PhosphineIndium Phosphide (InP)MOCVD22,0004.0 x 10¹⁵77
Trimethylindium (TMI) + ArsineIndium Gallium Arsenide (InGaAs)MOCVD3,960 (in As₄ mode)Not specifiedRoom Temp.

Note: The data is compiled from different sources and experimental conditions may vary.

Experimental Protocols

The following provides a generalized experimental protocol for the growth of high-mobility InGaAs layers using MOCVD with a focus on the use of this compound.

MOCVD Growth of High-Mobility InGaAs on InP Substrate

  • Precursors:

    • Indium Source: this compound (TEI)

    • Gallium Source: Trimethylgallium (TMGa) or Triethylgallium (TEG)

    • Arsenic Source: Arsine (AsH₃)

  • Substrate: Indium Phosphide (InP)

  • Reactor: Low-pressure MOCVD reactor

  • Carrier Gas: Palladium-diffused hydrogen (H₂)

  • Growth Parameters:

    • Reactor Pressure: 50-200 Torr

    • Growth Temperature: 550-650 °C

    • V/III Ratio: The ratio of the molar flow rate of the Group V precursor (AsH₃) to the sum of the molar flow rates of the Group III precursors (TEI + TMGa). This is a critical parameter that needs to be optimized for high crystal quality and electron mobility.

  • Procedure:

    • The InP substrate is loaded into the MOCVD reactor.

    • The substrate is heated to the desired growth temperature under a flow of H₂ and AsH₃ to prevent surface degradation.

    • The Group III precursors (TEI and TMGa) are introduced into the reactor to initiate the growth of the InGaAs layer.

    • The precursor flow rates, V/III ratio, and growth temperature are precisely controlled to achieve the desired layer thickness, composition, and crystal quality.

    • After the growth is complete, the precursor flows are stopped, and the reactor is cooled down under a protective atmosphere.

  • Characterization:

    • The electron mobility and carrier concentration of the grown InGaAs layer are determined using Hall effect measurements at room temperature and 77 K.

    • The crystal quality and surface morphology are assessed using techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM).

Logical Workflow for Precursor Selection and Material Growth

G cluster_0 Precursor Selection cluster_1 MOCVD Growth Process Define Target Material Define Target Material Identify Key Property Identify Key Property Define Target Material->Identify Key Property e.g., InGaAs for HEMT Review Precursor Options Review Precursor Options Identify Key Property->Review Precursor Options e.g., High Electron Mobility Select Optimal Precursor Select Optimal Precursor Review Precursor Options->Select Optimal Precursor e.g., TEI for lower C incorporation Substrate Preparation Substrate Preparation Select Optimal Precursor->Substrate Preparation Parameter Optimization Parameter Optimization Substrate Preparation->Parameter Optimization Loading & Heating Epitaxial Growth Epitaxial Growth Parameter Optimization->Epitaxial Growth Temp, Pressure, V/III Ratio Material Characterization Material Characterization Epitaxial Growth->Material Characterization Thin Film Deposition

Caption: Workflow for precursor selection and MOCVD growth.

Chemical Pathway Considerations

The choice of precursor directly influences the chemical reactions that occur during MOCVD. The decomposition of TEI is believed to proceed through a β-hydride elimination pathway, which is less prone to incorporating carbon into the growing film compared to the radical-based decomposition of TMI. This cleaner decomposition is a key factor in achieving higher purity films and, consequently, higher electron mobility.

G cluster_TEI TEI Decomposition cluster_TMI TMI Decomposition cluster_incorporation Impurity Incorporation TEI In(C₂H₅)₃ Intermediate_TEI H-In(C₂H₅)₂ + C₂H₄ TEI->Intermediate_TEI β-hydride elimination Products_TEI In + H₂ + C₂H₄ Intermediate_TEI->Products_TEI Carbon_TEI Low Carbon Incorporation Products_TEI->Carbon_TEI TMI In(CH₃)₃ Intermediate_TMI In(CH₃)₂• + CH₃• TMI->Intermediate_TMI Homolytic fission Products_TMI In + CH₄ + C₂H₆ Intermediate_TMI->Products_TMI Carbon_TMI High Carbon Incorporation Products_TMI->Carbon_TMI

Caption: Simplified precursor decomposition pathways.

References

literature review of triethylindium applications in optoelectronics

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Triethylindium (TEI) Versus Trimethylindium (TMI) for High-Performance Optoelectronic Device Fabrication

This compound (TEI) is a metalorganic precursor essential for depositing indium-containing compound semiconductors, which are foundational materials for a wide array of optoelectronic devices.[1][2] Primarily used in Metal-Organic Chemical Vapor Deposition (MOCVD), TEI is a critical component in the manufacturing of light-emitting diodes (LEDs), laser diodes, and photodetectors. This guide provides a comparative analysis of TEI against its most common alternative, trimethylindium (TMI), focusing on performance metrics, experimental protocols, and material properties relevant to researchers and scientists in the field.

Comparative Analysis: TEI vs. TMI

The choice between TEI and TMI as the indium precursor in MOCVD significantly impacts the structural quality of the epitaxial layers and the performance of the final optoelectronic device. The primary differences lie in their chemical stability, decomposition temperature, and propensity for carbon incorporation.

Key Performance Differences:

  • Carbon Incorporation: TMI has stronger metal-carbon bonds compared to TEI. This results in a higher likelihood of carbon impurities being incorporated into the crystal lattice during MOCVD growth.[3] Carbon impurities can act as non-radiative recombination centers, reducing the internal quantum efficiency of devices like LEDs. TEI's weaker indium-ethyl bonds lead to cleaner decomposition and lower carbon contamination, which is particularly advantageous for high-efficiency devices.

  • Thermal Stability and Growth Temperature: TEI is less thermally stable than TMI, decomposing at lower temperatures. This characteristic can be beneficial for the growth of indium-rich alloys like indium gallium nitride (InGaN), which require lower growth temperatures to achieve higher indium incorporation for longer wavelength emission (e.g., green and red LEDs).[4] However, the lower stability can also lead to pre-reactions in the gas phase if not carefully managed.

  • Vapor Pressure and Precursor Delivery: TMI has a higher vapor pressure than TEI, which simplifies its delivery into the MOCVD reactor and allows for more stable and reproducible molar flow rates. This is a practical advantage in a manufacturing environment.

  • Device Performance: The use of TEI can lead to improved device performance in specific applications. For instance, in the growth of InGaN quantum wells for LEDs, TEI can facilitate smoother interfaces and reduce V-shaped defects compared to TMI under certain conditions, enhancing light output and external quantum efficiency (EQE).[5] One study demonstrated that using an appropriate indium precursor and growth conditions can increase the peak EQE by a factor of 1.9.[6]

Data Presentation: Performance Metrics

The following table summarizes key comparative data between TEI and TMI based on typical MOCVD growth for III-nitride semiconductors.

PropertyThis compound (TEI)Trimethylindium (TMI)Significance in Optoelectronics
Chemical Formula In(C₂H₅)₃In(CH₃)₃Determines decomposition byproducts and impurity profiles.
Vapor Pressure ~1.1 Torr at 30°C~1.3 Torr at 17°CAffects precursor delivery control and reproducibility.
Decomposition Temp. Lower (~300-350°C)Higher (~400-450°C)Influences optimal growth window for materials like InGaN.[4][6]
Carbon Incorporation LowHighHigh carbon levels can degrade luminous efficiency and device lifetime.[3]
Surface Morphology Can yield smoother surfacesProne to V-defect formationSmooth interfaces are critical for high-performance quantum wells.[5]

Experimental Protocols

Generalized MOCVD Protocol for InGaN/GaN Multi-Quantum Well (MQW) LED Structure:

This protocol outlines a typical MOCVD process for growing a blue LED structure on a sapphire substrate, highlighting the stages where TEI is introduced.

  • Substrate Preparation: A c-plane sapphire substrate is heated to >1000°C in a hydrogen (H₂) ambient for thermal cleaning.

  • GaN Buffer and Template Growth:

    • A low-temperature GaN nucleation layer is deposited at ~550°C.

    • A high-temperature n-type GaN layer (Si-doped) is grown at ~1050°C. Precursors: Trimethylgallium (TMG), ammonia (NH₃), and silane (SiH₄).

  • InGaN/GaN MQW Active Region Growth:

    • The reactor temperature is lowered to the 700-800°C range for the quantum well growth.

    • GaN Barriers: TMG and NH₃ are introduced to grow thin GaN barriers.

    • InGaN Wells: This compound (TEI) , TMG, and NH₃ are introduced into the reactor. The TEI/TMG flow ratio is precisely controlled to achieve the desired indium content and emission wavelength. This step is repeated to create multiple quantum wells.

  • Electron Blocking Layer (EBL): An aluminum gallium nitride (AlGaN) EBL is grown at a higher temperature (~950°C) to confine electrons within the active region. Precursors: TMG, Trimethylaluminum (TMA), and NH₃.

  • P-type Layers:

    • A p-type GaN layer (Mg-doped) is grown at ~950°C. Precursors: TMG, NH₃, and Bis(cyclopentadienyl)magnesium (Cp₂Mg).

    • A highly doped p-contact layer is grown to ensure good ohmic contact.

  • Cool-down and Annealing: The wafer is cooled under an NH₃ ambient. A post-growth anneal is performed to activate the Mg dopants.

Visualizations: Workflows and Relationships

The following diagrams illustrate the MOCVD workflow and the comparative properties of TEI and TMI.

MOCVD_Workflow sub Substrate Loading clean Thermal Cleaning (>1000°C, H2) sub->clean n_gan n-GaN Layer (TMG, NH3) clean->n_gan mqw InGaN/GaN MQWs (TEI, TMG, NH3) n_gan->mqw Temp. Ramp Down ebl p-AlGaN EBL (TMA, TMG, NH3) mqw->ebl Temp. Ramp Up p_gan p-GaN Layer (TMG, NH3, Cp2Mg) ebl->p_gan cool Cool Down p_gan->cool anneal p-type Activation Anneal cool->anneal

Caption: Generalized MOCVD workflow for fabricating an InGaN-based LED structure.

Precursor_Comparison tei This compound (TEI) prop_carbon Carbon Incorporation tei->prop_carbon prop_temp Decomposition Temperature tei->prop_temp prop_vp Vapor Pressure tei->prop_vp tmi Trimethylindium (TMI) tmi->prop_carbon tmi->prop_temp tmi->prop_vp val_carbon_tei Low prop_carbon->val_carbon_tei val_carbon_tmi High prop_carbon->val_carbon_tmi val_temp_tei Lower prop_temp->val_temp_tei val_temp_tmi Higher prop_temp->val_temp_tmi val_vp_tei Lower prop_vp->val_vp_tei val_vp_tmi Higher prop_vp->val_vp_tmi

Caption: Comparison of key chemical properties between TEI and TMI precursors.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Triethylindium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Triethylindium, a pyrophoric and water-reactive organometallic compound. Adherence to these protocols is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE for various operational scenarios.

Scenario Eye/Face Protection Skin and Body Protection Respiratory Protection
Routine Handling (in a controlled environment like a glovebox or fume hood) Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[1][2]Fire/flame resistant and impervious clothing. Chemical-resistant gloves (inspect prior to use). A lab coat or coveralls. Closed-toe shoes made of chemical-resistant material.[1][2]Work should be conducted in a well-ventilated area, such as a fume hood, to avoid the need for respiratory protection.[1]
Minor Spill or Leak Tightly fitting safety goggles with side-shields and a face shield.[1][2]Fire/flame resistant and impervious clothing. Inner and outer chemical-resistant gloves. Chemical-resistant boots.[1][2]A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For known airborne concentrations, a full-face air-purifying respirator may be appropriate.[2]
Major Spill or Emergency Tightly fitting safety goggles with side-shields and a face shield.[1][2]A totally encapsulated chemical- and vapor-protective suit. Inner and outer chemical-resistant gloves. Disposable protective suit, gloves, and boots.[2]A positive pressure, full face-piece self-contained breathing apparatus (SCBA) is required.[2]

Experimental Workflow: Handling a this compound Spill

Proper management of a this compound spill is crucial to prevent injury and property damage. The following diagram outlines the procedural steps for addressing a spill.

Experimental Workflow: this compound Spill Response A Spill Detected B Evacuate Immediate Area & Alert Personnel A->B C If Safe, Remove Ignition Sources B->C D Don Appropriate PPE for Spill Size C->D E Contain the Spill with Absorbent Material (e.g., Chemizorb®) D->E F Carefully Collect Absorbed Material into a Suitable, Closed Container E->F G Decontaminate the Spill Area F->G H Package and Label Waste for Disposal G->H I Dispose of Waste According to Regulations H->I Logical Relationship: this compound Laboratory Lifecycle cluster_0 Procurement & Storage cluster_1 Handling & Use cluster_2 Waste Management & Disposal A Procure this compound from a Reputable Supplier B Store in a Tightly Closed Container in a Dry, Cool, Well-Ventilated Place A->B C Handle and Store Under an Inert Gas (e.g., Argon) B->C D Work in a Glovebox or Fume Hood C->D E Wear Appropriate PPE D->E F Use Non-Sparking Tools E->F G Collect Waste in a Suitable, Closed Container F->G H Label Waste Container Clearly G->H I Dispose of Contents/Container to an Approved Waste Disposal Plant H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylindium
Reactant of Route 2
Triethylindium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。